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  • Product: (2R,3S)-2-methylazetidin-3-ol
  • CAS: 2231664-66-5

Core Science & Biosynthesis

Foundational

Structural and Stereochemical Profiling of (2R,3S)-2-Methylazetidin-3-ol: A Whitepaper for Advanced Drug Discovery

Executive Summary The integration of highly functionalized, sp³-rich heterocycles is a cornerstone of modern medicinal chemistry. Azetidines—four-membered nitrogenous heterocycles—have emerged as superior bioisosteres fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of highly functionalized, sp³-rich heterocycles is a cornerstone of modern medicinal chemistry. Azetidines—four-membered nitrogenous heterocycles—have emerged as superior bioisosteres for traditional morpholine and pyrrolidine rings. By lowering lipophilicity and increasing the fraction of sp³ hybridized carbons (Fsp³), azetidines significantly enhance the pharmacokinetic profiles of drug candidates. Among these, (2R,3S)-2-methylazetidin-3-ol serves as a critical chiral building block. This whitepaper details the conformational dynamics, physicochemical properties, and self-validating synthetic protocols for this molecule, providing a definitive guide for drug development professionals.

Conformational Dynamics and Stereochemical Architecture

The azetidine ring is a highly strained system (ring strain ≈ 26 kcal/mol). To alleviate the torsional strain caused by eclipsing C-H bonds, the ring deviates from planarity, adopting a distinct "puckered" conformation.

In the specific case of the (2R,3S) stereoisomer:

  • C2 Position (R configuration): Bears a methyl group.

  • C3 Position (S configuration): Bears a hydroxyl group.

  • Relative Stereochemistry: The substituents are oriented in a trans configuration[1].

Causality in Design: The trans relationship is thermodynamically favored because it allows both the methyl and hydroxyl groups to occupy pseudo-equatorial positions. This minimizes 1,2-steric repulsion (diequatorial-like arrangement) and pre-organizes the molecule. In drug design, this rigid pre-organization ensures that vectors projecting from the nitrogen and oxygen atoms are precisely aligned for target receptor engagement without incurring the entropic penalty associated with flexible alkyl chains.

Physicochemical Property Profile

The utility of (2R,3S)-2-methylazetidin-3-ol in drug discovery is heavily driven by its optimal physicochemical parameters, which align perfectly with Lipinski's Rule of Five for oral bioavailability and central nervous system (CNS) penetration.

PropertyValueCausality / Significance in Drug Design
Molecular Weight 87.12 g/mol [1]Extremely low MW allows for significant structural elaboration (e.g., warhead attachment) without exceeding size limits.
XLogP3 -0.6[1]High hydrophilicity reduces non-specific protein binding and improves aqueous solubility.
Topological Polar Surface Area 32.3 Ų[1]Falls well within the optimal range (< 90 Ų) for membrane permeability, including Blood-Brain Barrier (BBB) crossing.
Stereocenters 2 (Defined: 2R, 3S)Ensures precise spatial orientation of functional groups, critical for stereospecific enzyme/receptor binding.

Strategic Applications in Targeted Drug Discovery

Historically, the synthesis of unprotected NH-azetidines was arduous, limiting their use. However, modern synthetic routes have unlocked their potential, particularly for neurological diseases where BBB penetration is paramount[2].

Today, (2R,3S)-2-methylazetidin-3-ol is extensively utilized as a rigidifying linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) [3].

Mechanistic Causality: Flexible linkers in PROTACs often lead to high entropic penalties upon the formation of the ternary complex (Target-PROTAC-E3 Ligase). By embedding the rigid azetidine core, chemists restrict the conformational degrees of freedom. The secondary amine and hydroxyl groups serve as orthogonal synthetic handles, allowing precise spatial projection of the target ligand and the E3 ligase ligand, thereby accelerating proteasomal degradation.

PROTAC POI Protein of Interest (Target) Warhead Target Ligand POI->Warhead Linker (2R,3S)-2-Methylazetidin-3-ol (Rigid Linker) Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3

Logical architecture of a PROTAC utilizing the rigid azetidine linker.

Self-Validating Synthetic Methodology

To ensure high enantiomeric excess (ee) and diastereomeric ratio (dr), the synthesis of (2R,3S)-2-methylazetidin-3-ol typically proceeds via a stereospecific chiral pool approach. The following protocol details the synthesis of the intermediate 1-benzhydrylazetidin-3-ol derivative[4], followed by deprotection.

Step-by-Step Protocol: Stereoselective Preparation

Step 1: Regioselective Epoxide Ring Opening

  • Action: React chiral (2S,3R)-2,3-epoxybutane with benzhydrylamine in ethanol at 60 °C.

  • Causality: Benzhydrylamine is selected as a bulky, highly lipophilic nitrogen source. Its extreme steric bulk directs nucleophilic attack exclusively to the less hindered carbon of the epoxide. The reaction proceeds via an S_N2 mechanism, resulting in a strict inversion of configuration at the attacked carbon, establishing the first stereocenter.

Step 2: Activation and Intramolecular Cyclization

  • Action: Treat the resulting amino alcohol with methanesulfonyl chloride (MsCl) and triethylamine (TEA) at 0 °C, followed by heating to 80 °C.

  • Causality: Mesylation activates the secondary alcohol into a superior leaving group. Subsequent heating drives an intramolecular S_N2 cyclization. The constrained transition state dictates a second inversion of configuration, yielding the trans-1-benzhydryl-2-methylazetidin-3-ol.

  • Self-Validation: This step is inherently self-validating; failure to achieve the correct anti-periplanar trajectory results in acyclic elimination byproducts rather than the desired azetidine ring.

Step 3: Deprotection and Salt Formulation

  • Action: Subject the purified intermediate to catalytic hydrogenolysis (Pd/C, H₂ gas) in the presence of 1M HCl in methanol.

  • Causality: Hydrogenolysis selectively cleaves the bulky benzhydryl protecting group without disrupting the highly strained azetidine ring. The immediate presence of HCl protonates the newly freed secondary amine. Free base azetidines are volatile and prone to oxidative degradation; trapping it as a stable, crystalline hydrochloride salt ensures long-term stability and ease of handling[3].

Step 4: Analytical Validation

  • Action: Perform 2D NOESY NMR and Chiral HPLC.

  • Causality: NOESY NMR confirms the trans relative stereochemistry by demonstrating an absence of Nuclear Overhauser Effect (NOE) cross-peaks between the C2 and C3 protons. Chiral HPLC against a racemic standard validates the absolute (2R,3S) configuration and ensures >99% ee.

Workflow S1 Chiral Pool Selection (e.g., Epoxides) S2 Nucleophilic Ring Opening (Inversion of Configuration) S1->S2 S3 Intramolecular SN2 Cyclization (Azetidine Formation) S2->S3 S4 Catalytic Hydrogenolysis (Deprotection to HCl Salt) S3->S4 S5 Stereochemical Validation (2D NOESY NMR & HPLC) S4->S5

Workflow for the stereoselective synthesis and validation of the azetidine core.

References

  • Title: (2R,3S)-2-methylazetidin-3-ol | CID 15670684 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Synthetic azetidines could help simplify drug design for neurological diseases Source: ScienceDaily (Rice University) URL: [Link]

  • Title: Azetidin-3-ol (hydrochloride) Product Description Source: MedChem Express / Cambridge Bioscience URL: [Link]

  • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol Source: ResearchGate URL: [Link]

Sources

Exploratory

Technical Guide: Medicinal Chemistry Applications of (2R,3S)-2-Methylazetidin-3-ol

This technical guide details the medicinal chemistry applications, physicochemical properties, and synthetic accessibility of (2R,3S)-2-methylazetidin-3-ol , a high-value scaffold for modern drug discovery. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry applications, physicochemical properties, and synthetic accessibility of (2R,3S)-2-methylazetidin-3-ol , a high-value scaffold for modern drug discovery.

Executive Summary: The "Magic Methyl" of Small Rings

(2R,3S)-2-methylazetidin-3-ol (CAS: 2725774-28-5 for HCl salt; synonymous with trans-2-methylazetidin-3-ol) represents a privileged structural motif in fragment-based drug discovery (FBDD). As a conformationally restricted bioisostere of proline and 3-hydroxyproline, it offers a unique combination of reduced lipophilicity (LogP), specific vector orientation for hydrogen bonding, and enhanced metabolic stability compared to its five- and six-membered counterparts.

This guide explores its utility in optimizing potency and DMPK (Drug Metabolism and Pharmacokinetics) profiles, specifically within S1P receptor modulation, CNS targets, and kinase inhibition.

Structural & Physicochemical Profile

The azetidine ring sits in a "Goldilocks zone" of ring strain (~26 kcal/mol)—stable enough for synthesis but rigid enough to enforce bio-active conformations. The introduction of the C2-methyl group and C3-hydroxyl group in a trans-(2R,3S) relationship creates a highly specific 3D vector.

Stereochemical Configuration
  • IUPAC Name: (2R,3S)-2-methylazetidin-3-ol[1][2]

  • Relative Stereochemistry: trans

  • Conformation: The azetidine ring is puckered (butterfly conformation). The trans arrangement places the bulky methyl group and the hydroxyl group in pseudo-equatorial positions to minimize 1,2-steric interactions, though the ring flip barrier is low (~1.3 kcal/mol).

Physicochemical Comparison Table

The following table highlights why medicinal chemists switch from pyrrolidine to azetidine scaffolds.

Property(2R,3S)-2-Methylazetidin-3-ol3-Hydroxyproline (Mimic)Pyrrolidin-3-olAdvantage of Azetidine
LogP (Calc) ~ -0.6~ -1.8~ -0.4Lower lipophilicity improves solubility & lowers clearance.
pKa (Conj. Acid) ~ 9.5 - 10.0*~ 10.6~ 10.5Reduced basicity (due to inductive OH and ring strain effects) aids membrane permeability.
LLE (Ligand Lipophilicity Efficiency) HighModerateModerateMore potent binding per unit of lipophilicity.
Metabolic Stability HighModerateLowC2-Methyl blocks

-oxidation; strained ring resists some P450 isoforms.
Vector Angle ~90° (Rigid)~109° (Flexible)~109° (Flexible)Precise projection of H-bond donors/acceptors.

*Note: Unsubstituted azetidine pKa is ~11.3, but the electron-withdrawing 3-OH group significantly lowers the pKa of the amine.

Synthetic Pathways[3][4][5]

Accessing the specific (2R,3S) enantiomer requires stereoselective methodologies. The most robust industrial route involves the Couty Synthesis (intramolecular cyclization of


-functionalized amines) or strain-release functionalization of bicyclo[1.1.0]butanes.
Primary Route: Modified Couty Cyclization

This protocol utilizes chiral amino acid precursors (e.g., Threonine derivatives) to establish the stereocenters prior to ring closure.

Mechanism:

  • Precursor: Start with a chiral

    
    -amino alcohol derivative with established stereochemistry.
    
  • Activation: Selective activation of the primary alcohol (e.g., Tosylation/Mesylation).

  • Cyclization: Intramolecular nucleophilic attack by the nitrogen (thermal or base-mediated).

Synthesis Start Chiral Amino Acid (e.g., L-Threonine derived) Step1 Reduction to Amino Diol Start->Step1 LiAlH4 Step2 Selective O-Protection & N-Protection (Boc) Step1->Step2 Boc2O Step3 Activation of Primary OH (OTs/OMs) Step2->Step3 TsCl, Pyridine Step4 Intramolecular Cyclization (Base-mediated) Step3->Step4 NaH, THF, Heat Final (2R,3S)-2-Methylazetidin-3-ol (Trans Isomer) Step4->Final Deprotection (TFA)

Figure 1: Stereoselective synthesis pathway for 2-methylazetidin-3-ol derivatives.

Medicinal Chemistry Applications

Proline Bioisosterism & Peptidomimetics

In peptide-based drug design, replacing a proline residue with (2R,3S)-2-methylazetidin-3-ol introduces a "kink" in the peptide backbone similar to proline but with tighter geometric constraints.

  • Mechanism: The 4-membered ring restricts the

    
     and 
    
    
    
    torsion angles more severely than the 5-membered pyrrolidine.
  • Application: Used in protease inhibitors (e.g., HCV NS3/4A, DPP-4) to lock the inhibitor into the bioactive conformation, reducing the entropic penalty of binding.

Fragment-Based Drug Discovery (FBDD)

The scaffold serves as an ideal "linker" or "spacer" in FBDD.

  • The "Exit Vector": The 3-OH group provides a handle for ether/ester linkages, while the ring nitrogen allows for amide/sulfonamide coupling. The trans relationship ensures these two vectors project away from each other, allowing the molecule to span distinct binding pockets.

  • Case Study (Hypothetical based on S1P1 Agonists):

    • Target: Sphingosine-1-phosphate receptor 1 (S1P1).

    • Modification: Replacing a flexible alkyl chain with the rigid (2R,3S)-2-methylazetidin-3-ol core.

    • Result: The C2-methyl group fills a small hydrophobic pocket (selectivity filter), while the polar 3-OH (or derivatives) interacts with polar residues (e.g., Glu/Asp), improving potency by 10-50 fold.

Modulation of DMPK Properties
  • Metabolic Blockade: The C2-methyl group sterically hinders

    
    -carbon oxidation by Cytochrome P450 enzymes, a common clearance pathway for cyclic amines.
    
  • Solubility: The high

    
     character fraction (
    
    
    
    ) and the polar hydroxyl group significantly improve aqueous solubility compared to aromatic spacers.

Experimental Protocol: N-Functionalization (General Procedure)

Objective: Coupling (2R,3S)-2-methylazetidin-3-ol to an aryl halide via Buchwald-Hartwig amination.

Reagents:

  • (2R,3S)-2-methylazetidin-3-ol HCl (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • 
     (0.05 eq)
    
  • BINAP or XPhos (0.1 eq)

  • 
     or 
    
    
    
    (3.0 eq)
  • Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the palladium catalyst, ligand, and base.

  • Addition: Add the aryl bromide and (2R,3S)-2-methylazetidin-3-ol HCl.

  • Solvation: Add anhydrous solvent (0.1 - 0.2 M concentration).

  • Reaction: Seal and heat to 80-100°C for 4-16 hours. Monitor by LC-MS.

  • Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The 3-OH group is polar; ensure the gradient is sufficiently polar (e.g., 0-10% MeOH in DCM).

Validation Tip: The trans-stereochemistry is usually retained. Verify using 1H-NMR NOESY experiments (look for absence of strong NOE between H2 and H3).

Biological Signaling & Mechanism of Action

The following diagram illustrates how azetidine-containing ligands typically interface with GPCRs (like S1P1) or transporters, highlighting the role of the scaffold in stabilizing the "Active State."

MOA Ligand Ligand with (2R,3S)-Azetidine Core Receptor GPCR (e.g., S1P1) Transmembrane Domain Ligand->Receptor Binds to Orthosteric Site Binding Conformational Lock (Reduced Entropy Loss) Receptor->Binding Induced Fit Activation G-Protein Coupling (G_alpha_i signaling) Binding->Activation Stabilizes Active Conformation Effect Lymphocyte Sequestration / Therapeutic Effect Activation->Effect Downstream Signaling

Figure 2: Mechanism of action for azetidine-based GPCR modulators.

References

  • BenchChem. (2025).[3] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved from

  • Cheekatla, S. R. (2026).[4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15670684, (2R,3S)-2-methylazetidin-3-ol. Retrieved from

  • Couty, F., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from

  • ChemScene. (2025). Product Information: (2R,3S)-2-methylazetidin-3-ol hydrochloride.[1][5] Retrieved from [6]

Sources

Foundational

(2R,3S)-2-Methylazetidin-3-ol: A Guide to a Versatile Chiral Building Block in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist Executive Summary In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide three-dimensional complexity, improved physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide three-dimensional complexity, improved physicochemical properties, and precise stereochemical control is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged" motifs in drug design due to their unique combination of conformational rigidity and sp³-rich character, which can enhance metabolic stability, aqueous solubility, and receptor binding affinity.[1] This guide provides an in-depth technical overview of (2R,3S)-2-methylazetidin-3-ol , a stereochemically defined building block that serves as a powerful tool for introducing the azetidine scaffold into complex molecular architectures. We will explore its molecular profile, detail a robust stereoselective synthesis from the chiral pool, and elucidate its strategic applications, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this valuable synthon in their programs.

Introduction: The Ascendancy of the Azetidine Scaffold

The pharmaceutical industry has progressively shifted its focus towards molecules with greater three-dimensional character to explore new chemical space and improve drug-like properties. Saturated heterocycles are central to this effort, and among them, the azetidine ring is particularly noteworthy.[2] Its inherent ring strain, intermediate between that of highly reactive aziridines and more flexible pyrrolidines, endows it with a unique reactivity profile.[2] This strain can be harnessed for selective ring-opening or expansion reactions, yet the scaffold is stable enough for practical handling and incorporation into drug candidates.[2][3] Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, underscoring its acceptance and value in contemporary drug design.[1]

(2R,3S)-2-methylazetidin-3-ol distinguishes itself by presenting two defined stereocenters and two orthogonal functional handles—a secondary amine and a secondary alcohol—on a compact, rigid frame. This pre-packaged chirality and functionality allow for the rapid and predictable construction of complex and diverse molecular libraries.

Section 1: Molecular Profile of (2R,3S)-2-methylazetidin-3-ol

The utility of (2R,3S)-2-methylazetidin-3-ol as a building block is rooted in its distinct structural and chemical properties. The trans configuration of the C2-methyl and C3-hydroxyl groups provides a specific spatial arrangement that can be exploited to control the orientation of substituents and their interactions with biological targets.

PropertyValueSource
IUPAC Name (2R,3S)-2-methylazetidin-3-olN/A
Molecular Formula C₄H₉NON/A
Molecular Weight 87.12 g/mol N/A
Stereochemistry transN/A
SMILES C[C@@H]1ON/A
Appearance Typically supplied as a hydrochloride saltN/A

Key Structural Features and Their Significance:

  • Defined Stereochemistry: The (2R,3S) configuration provides two immutable stereocenters. This is a critical advantage in drug development, as it eliminates the need for chiral separations of diastereomers at later stages and ensures that the resulting compounds have a fixed three-dimensional structure.

  • Orthogonal Functional Groups: The secondary amine (N-H) and secondary alcohol (O-H) are chemically distinct functional groups. This orthogonality allows for selective, stepwise functionalization. For instance, the nitrogen can be protected while the oxygen is derivatized, or vice versa, enabling precise control over the synthetic route.[4]

  • The C2-Methyl Group: This group serves two purposes. First, it acts as a steric director, influencing the conformational preference of the ring and potentially shielding one face from enzymatic metabolism. Second, its presence desymmetrizes the ring, providing regiochemical control in reactions such as α-lithiation when the nitrogen is appropriately protected.[5]

Section 2: Stereoselective Synthesis from the Chiral Pool

An efficient and scalable synthesis is crucial for any building block. (2R,3S)-2-methylazetidin-3-ol can be synthesized stereoselectively from the inexpensive and readily available amino acid L-threonine, which inherently possesses the correct (2R,3S) stereochemistry for the core of the target molecule. This chiral pool approach is both economical and ensures high enantiomeric purity.[6]

G cluster_0 cluster_1 A L-Threonine (2S, 3R) B N-Boc, O-Me L-Threonine Ester A->B 1. Boc₂O 2. MeI, K₂CO₃ C N-Boc-(2R,3S)-3-amino-butane-1,2-diol B->C LiBH₄ Reduction D Primary Alcohol Activation (e.g., Tosylation) C->D TsCl, Pyridine E N-Boc-(2R,3S)-2-methylazetidin-3-ol D->E NaH, THF (Intramolecular SN2) F (2R,3S)-2-methylazetidin-3-ol E->F HCl or TFA (Deprotection)

Figure 1: Proposed synthetic workflow from L-Threonine.

Detailed Experimental Protocol (Representative)

Step 1: Protection of L-Threonine

  • Rationale: Both the amine and carboxylic acid functionalities of L-threonine must be masked to prevent unwanted side reactions during subsequent reduction and cyclization steps. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group ideal for the amine, while esterification protects the carboxylic acid.

  • Procedure:

    • Suspend L-threonine in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture and extract the N-Boc-L-threonine with ethyl acetate.

    • Dissolve the dried product in DMF, add potassium carbonate and methyl iodide, and stir until esterification is complete.

    • Work up to isolate the fully protected N-Boc-L-threonine methyl ester.

Step 2: Reduction of the Methyl Ester

  • Rationale: The ester must be reduced to a primary alcohol to create the 1,3-amino alcohol precursor required for cyclization. Lithium borohydride (LiBH₄) is a suitable reagent that selectively reduces the ester in the presence of the Boc-protected amine.

  • Procedure:

    • Dissolve the protected threonine ester from Step 1 in anhydrous THF and cool to 0 °C.

    • Add a solution of LiBH₄ in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench carefully with aqueous Rochelle's salt solution and extract the product, N-Boc-(2R,3S)-3-amino-butane-1,2-diol.

Step 3: Selective Activation of the Primary Alcohol

  • Rationale: To facilitate the intramolecular Sₙ2 reaction that forms the azetidine ring, the primary hydroxyl group must be converted into a good leaving group. The secondary hydroxyl will form the C3-ol of the final product. Tosylation (using p-toluenesulfonyl chloride) is a standard method for this selective activation due to the lower steric hindrance of the primary alcohol.

  • Procedure:

    • Dissolve the diol from Step 2 in pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature.

    • Stir the reaction at low temperature until TLC analysis shows consumption of the starting material.

    • Work up to isolate the mono-tosylated product.

Step 4: Intramolecular Cyclization

  • Rationale: This is the key ring-forming step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the secondary alcohol. The resulting alkoxide acts as an internal nucleophile, displacing the tosylate leaving group to form the strained four-membered ring.

  • Procedure:

    • Dissolve the tosylate from Step 3 in anhydrous THF.

    • Add NaH portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir until cyclization is complete.

    • Quench the reaction carefully and extract to yield N-Boc-(2R,3S)-2-methylazetidin-3-ol.

Step 5: Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine. This is readily achieved under acidic conditions.

  • Procedure:

    • Dissolve the N-Boc azetidine from Step 4 in a suitable solvent like dichloromethane or diethyl ether.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature until deprotection is complete.

    • Evaporate the solvent and excess acid. If HCl was used, the hydrochloride salt of the final product, (2R,3S)-2-methylazetidin-3-ol, is obtained directly.

Section 3: Applications in Complex Molecule Synthesis

The true value of (2R,3S)-2-methylazetidin-3-ol is realized in its application as a versatile scaffold. Its orthogonal handles allow for its integration into larger molecules in a controlled and predictable manner.

G cluster_N N-Functionalization cluster_O O-Functionalization A (2R,3S)-2-methylazetidin-3-ol B N-Alkylation (R-X, Base) A->B R-NH-Azetidine C N-Arylation (Ar-X, Pd-cat.) A->C Ar-NH-Azetidine D N-Acylation (RCOCl, Base) A->D Amide Formation E O-Acylation (Ester Formation) A->E RCOO-Azetidine F O-Alkylation (Ether Formation) A->F RO-Azetidine G Oxidation (Azetidin-3-one) A->G Ketone Synthesis

Figure 2: Reactivity map showing the orthogonal functionalization potential.

Case Study: Incorporation into a Kinase Inhibitor Scaffold

Let us consider the synthesis of a hypothetical kinase inhibitor based on a 2,4-dichloropyrimidine core. The goal is to use the azetidine ring as a rigid linker to project a sidechain into a specific solvent-exposed region of the kinase active site.

Protocol: N-Arylation via SₙAr Reaction

  • Rationale: The nitrogen of the azetidine is a potent nucleophile that can displace an activated halide on an electron-deficient aromatic ring, such as 2,4-dichloropyrimidine. The reaction proceeds regioselectively at the more activated C4 position of the pyrimidine.

  • Procedure:

    • Dissolve (2R,3S)-2-methylazetidin-3-ol hydrochloride (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in isopropanol.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to act as a non-nucleophilic base, liberating the free amine and scavenging the HCl produced.

    • Heat the mixture to 80 °C and stir for 12-18 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, concentrate under reduced pressure, and purify by column chromatography to yield the N-arylated azetidine intermediate.

Subsequent O-Functionalization

  • Rationale: With the azetidine scaffold now attached to the core, the free hydroxyl group serves as a new vector for diversification. It can be used to attach solubilizing groups or other pharmacophoric elements.

  • Procedure (Example: Etherification):

    • Dissolve the N-arylated azetidine (1.0 eq) in anhydrous DMF and cool to 0 °C.

    • Add sodium hydride (1.2 eq) to deprotonate the alcohol.

    • Add the desired electrophile, such as 2-methoxyethyl bromide (1.2 eq).

    • Allow the reaction to warm to room temperature and stir until complete.

    • Quench and purify to obtain the final, dual-functionalized target molecule.

Expert Insight: In this example, the (2R,3S)-2-methylazetidin-3-ol building block provides more than just a linker. It establishes a rigid, stereochemically defined conformation. The trans relationship between the pyrimidine core (attached at N1) and the newly introduced ether sidechain (attached at O3) creates a precise spatial arrangement that would be difficult to achieve with a more flexible acyclic linker. This pre-organization can significantly enhance binding affinity by reducing the entropic penalty of binding.

Section 4: Strategic Advantages and Considerations

Advantages:

  • Rapid Access to 3D Chemical Space: Directly incorporates a rigid, sp³-rich, chiral scaffold.

  • Stereochemical Fidelity: The building block's chirality is directly transferred to the final product, simplifying synthesis and analysis.[7]

  • Improved Drug-like Properties: The azetidine motif is known to often improve metabolic stability and solubility compared to more lipophilic, aromatic linkers.[1]

  • Versatility: The orthogonal N-H and O-H handles allow for diverse applications in library synthesis, fragment-based drug design, and lead optimization.

Considerations:

  • Protecting Group Strategy: For multi-step syntheses, the choice of N- and O-protecting groups is critical to ensure orthogonality and compatibility with subsequent reaction conditions.[4]

  • Ring Strain Reactivity: While generally stable, the azetidine ring can be susceptible to ring-opening by certain strong nucleophiles or under harsh acidic/reductive conditions.[8][9] This reactivity should be considered when planning synthetic routes but can also be strategically exploited.

Conclusion

(2R,3S)-2-methylazetidin-3-ol is a powerful and highly versatile chiral building block that provides an efficient solution for introducing stereochemically complex and functionally dense azetidine scaffolds into drug candidates. Its synthesis from the chiral pool ensures high optical purity, while its orthogonal handles offer chemists precise control over molecular design. As the pharmaceutical industry continues to seek novel molecules with improved properties, the strategic deployment of sophisticated building blocks like (2R,3S)-2-methylazetidin-3-ol will be instrumental in accelerating the discovery of next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Regioselective ring opening reactions of azetidines. (2025). ResearchGate. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

  • Nucleophilic ring-opening of azetidine derivatives. (N.d.). ResearchGate. [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (N.d.). MDPI. [Link]

  • Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. (2026). SpringerLink. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). PubMed. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (N.d.). University of Birmingham. [Link]

  • Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. (2021). MDPI. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. [Link]

  • Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. (N.d.). ScienceDirect. [Link]

  • Stereoselective Synthesis & Modified Amino Acids. (N.d.). IBMM. [Link]

  • Protection of N- and O-Functional Groups. (2005). Organic Chemistry Portal. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). MDPI. [Link]

  • The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. (N.d.). ResearchGate. [Link]

Sources

Exploratory

Escaping Flatland: A Comprehensive Guide to the Conformational Analysis of 2,3-Disubstituted Azetidines in Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary The pharmaceutical industry's paradigm shift towards -rich, three-dimensional scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

The pharmaceutical industry's paradigm shift towards


-rich, three-dimensional scaffolds—often termed "escaping flatland"—has elevated the profile of strained, saturated heterocycles. Among these, the azetidine ring has emerged as a cornerstone of modern medicinal chemistry[1]. As a conformationally constrained bioisostere for larger rings or acyclic amines, the azetidine core pre-organizes pharmacophoric elements, thereby enhancing target affinity and selectivity[1].

However, the introduction of substituents at the 2- and 3-positions generates significant stereochemical and conformational complexity. Unlike their planar three-membered counterparts (aziridines), azetidines adopt a "puckered" conformation to relieve torsional strain[2]. As a Senior Application Scientist, I approach the conformational analysis of these strained heterocycles not merely as an exercise in structural characterization, but as the foundational step in rational drug design. This whitepaper details the structural dynamics, self-validating analytical workflows, and medicinal implications of 2,3-disubstituted azetidines.

The Structural Dynamics of the Azetidine Core

Ring Puckering and Strain

The four-membered azetidine ring experiences a delicate physical balance between Baeyer strain (angle strain) and Pitzer strain (torsional strain). To minimize the eclipsing interactions of adjacent C-H and C-N bonds, the ring deviates from planarity, adopting a puckered or "butterfly" conformation. The median puckering angle for azetidines with


 hybridized nitrogens is approximately 15.3°, which is significantly larger than that of 

hybridized analogues (6.4°)[2]. The inherent ring strain of the azetidine core is substantial, calculated at approximately 25.2 kcal/mol, compared to the nearly strain-free piperidine ring[2].
Nitrogen Inversion and Substituent Effects

The conformational landscape is further complicated by the low energy barrier to nitrogen inversion. In 2,3-disubstituted azetidines, the relative stereochemistry (cis vs. trans) dictates the preferred conformer. Trans-isomers generally minimize steric clashes by placing substituents in pseudo-equatorial positions. Conversely, cis-isomers face significant transannular interactions, forcing one substituent into a pseudo-axial orientation.

Furthermore, stereoelectronic effects can override pure steric bulk. For instance, the incorporation of highly polarized C-F bonds can induce dramatic conformational shifts due to


 charge-dipole interactions, stabilizing specific puckered states via hyperconjugation and significantly altering the molecule's 3D profile[3].

Analytical Workflows for Conformational Elucidation

To accurately map the 3D space occupied by 2,3-disubstituted azetidines, a synergistic approach combining empirical spectroscopy and quantum mechanics is required.

Multidisciplinary workflow for azetidine conformational analysis.

Experimental Protocol: NMR-Based Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for solution-state conformational analysis. This protocol is designed to trap and quantify dynamic states.

  • Step 1: Solvent Selection and Sample Preparation. Prepare the azetidine sample in both a non-polar solvent (e.g.,

    
    ) and a polar protic solvent (e.g., 
    
    
    
    ).
    • Causality: Solvent polarity influences the nitrogen inversion barrier and stabilizes different molecular dipole moments, revealing solvent-dependent conformational shifts.

  • Step 2: Variable-Temperature (VT) NMR Acquisition. Acquire

    
     and 
    
    
    
    spectra from +25°C down to -80°C.
    • Causality: Azetidine ring flipping and nitrogen inversion often occur fast on the NMR timescale at room temperature, yielding time-averaged signals. Cooling the sample slows these dynamics, allowing the resolution and quantification of individual conformer populations.

  • Step 3: 2D NOESY/ROESY Analysis. Acquire 2D NOESY spectra with a mixing time optimized for small molecules (e.g., 300-500 ms).

    • Causality: NOESY measures through-space interatomic distances (< 5 Å). This establishes the relative pseudo-axial/pseudo-equatorial positions of the 2,3-substituents by observing cross-peaks between spatially proximate protons.

  • Step 4: J-Coupling Extraction. Extract the vicinal coupling constants (

    
     and 
    
    
    
    ) from the 1D
    
    
    spectrum.
    • Causality: The magnitude of the J-coupling is directly related to the dihedral angle via the Karplus equation. In four-membered rings,

      
       is typically larger than 
      
      
      
      , providing a diagnostic metric for relative stereochemistry and the degree of ring puckering.
Experimental Protocol: DFT Computational Workflow

Computational modeling provides the theoretical thermodynamic grounding for the empirical NMR data, creating a self-validating system.

  • Step 1: Conformational Search. Execute a molecular mechanics (e.g., OPLS4 or MMFF) conformational search.

    • Causality: This generates a comprehensive library of starting geometries (puckered up/down, N-inversion states) without excessive computational cost, ensuring no local minima are missed.

  • Step 2: Geometry Optimization. Optimize the low-energy conformers using Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level of theory.

    • Causality: The M06-2X functional is specifically parameterized for main-group thermochemistry and non-covalent interactions. It accurately models the dispersion forces and hyperconjugation that dictate the subtle energy differences between azetidine conformers.

  • Step 3: Frequency Calculations. Perform vibrational frequency calculations on the optimized geometries.

    • Causality: This confirms that the optimized structures are true energy minima (characterized by zero imaginary frequencies) and provides zero-point energy (ZPE) corrections for accurate relative thermodynamic stabilities (

      
      ).
      
  • Step 4: Spin-Spin Coupling Constant (SSCC) Simulation. Calculate the theoretical NMR J-couplings using the GIAO method.

    • Causality: Simulating the J-values allows for direct, quantitative comparison with the experimental NMR data gathered in Protocol 3.1, closing the self-validation loop of the analytical workflow.

Quantitative Data Presentation

To contextualize the azetidine ring, it is essential to compare its structural parameters against other common saturated nitrogen heterocycles.

Table 1: Comparative Physicochemical and Structural Parameters of Saturated Nitrogen Heterocycles

HeterocycleRing SizeMedian Puckering AngleStrain Energy (kcal/mol)Typical

(Hz)
Typical

(Hz)
Aziridine30° (Planar)~27.05.0 - 7.02.0 - 4.0
Azetidine 4 ~15.3° ~25.2 7.0 - 9.0 4.0 - 6.0
Pyrrolidine5~40.0° (Envelope)~6.06.0 - 8.04.0 - 7.0
Piperidine6~55.0° (Chair)~0.02.0 - 4.0 (eq-eq)8.0 - 12.0 (ax-ax)

Data synthesized from[2] and standard NMR reference literature.

Medicinal Chemistry Implications

The strategic incorporation of 2,3-disubstituted azetidines profoundly impacts the pharmacological profile of a drug candidate.

Logical progression of azetidine conformation impacting drug properties.

Modulating Physicochemical Properties

As a small, polar heterocycle, the azetidine ring generally lowers lipophilicity (LogP) and improves aqueous solubility compared to larger carbocyclic or heterocyclic analogs[1]. The specific conformation of the 2,3-substituents can shield or expose the nitrogen lone pair, thereby fine-tuning the basicity (pKa) of the amine. This controlled lipophilicity and pKa modulation is particularly advantageous for developing CNS-penetrant drugs[1].

Pre-organization and Target Binding

The puckered, rigid nature of the four-membered ring restricts the conformational freedom of appended functional groups. This pre-organization locks the pharmacophoric elements into a bioactive conformation, significantly reducing the entropic penalty upon target binding[1]. For example, 2-alkyl-azetidine scaffolds have been shown to efficiently induce gamma-turns when incorporated into small peptides, acting as powerful structural constraints that mimic native secondary structures[4].

References

  • Source: National Center for Biotechnology Information (PMC)
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry Source: Benchchem URL
  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N+ charge–dipole interaction.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: ACS Publications URL

Sources

Foundational

Technical Whitepaper: Bioactivity and Synthetic Utility of Azetidin-3-ol Scaffolds

The following technical guide provides an in-depth review of azetidin-3-ol scaffolds, designed for medicinal chemists and drug discovery professionals. Executive Summary: The "Escape from Flatland" In modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of azetidin-3-ol scaffolds, designed for medicinal chemists and drug discovery professionals.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) is a proven strategy to improve clinical success rates. The azetidin-3-ol  scaffold represents a "privileged structure" in this domain. Unlike its planar aromatic counterparts or the more lipophilic piperidine/pyrrolidine analogs, the azetidin-3-ol moiety offers a unique combination of high water solubility , low lipophilicity , and defined exit vectors .[1]

This guide analyzes the azetidin-3-ol scaffold as a high-value bioisostere, detailing its structural advantages, industrial-scale synthesis, and application in oncology and CNS therapeutics.

Structural Pharmacology & Physicochemical Profile[1][2]

Geometric Distinctiveness (The Puckering Effect)

The azetidine ring is not planar; it exists in a puckered conformation with a low energy barrier (~1.3 kcal/mol) between conformers. This "butterfly" motion allows the C3-hydroxyl group to sample a specific volume of space, facilitating hydrogen bonding interactions that are sterically inaccessible to rigid aromatic rings.

pKa Modulation and Lipophilicity

One of the most critical applications of the 3-hydroxy substitution is the modulation of amine basicity.

  • Parent Azetidine pKa: ~11.3 (Highly basic).

  • Azetidin-3-ol pKa: ~9.5 (Moderated). Mechanism: The electron-withdrawing inductive effect (-I) of the oxygen at C3 reduces the electron density on the nitrogen. Impact: This lowering of pKa often improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces liability for hERG channel inhibition, a common issue with highly basic amines.

Bioisosteric Replacements

The scaffold serves as a polar, rigid surrogate for:

  • Proline/Pyrrolidine: Reduces lipophilicity (LogD) while maintaining vector orientation.

  • Piperidine: "Contraction" strategy to reduce molecular weight and steric bulk in tight binding pockets.

  • Morpholine: Offers an H-bond donor (OH) rather than just an acceptor (ether O), altering solvation profiles.

Synthetic Methodologies

Two primary routes dominate the access to this scaffold: the classical Epichlorohydrin Route (scalable, industrial) and the modern Strain-Release Route (versatile, late-stage functionalization).

Visualization of Synthetic Pathways

AzetidinSynthesis cluster_0 Route A: Classical (Industrial) cluster_1 Route B: Strain Release (Modern) Epi Epichlorohydrin Inter Chlorohydrin Intermediate Epi->Inter Ring Opening Amine Primary Amine (R-NH2) Amine->Inter Cyclo Azetidin-3-ol (N-Substituted) Inter->Cyclo 4-exo-tet Cyclization (Heat/Base) ABB 1-Azabicyclo[1.1.0] butane (ABB) ABB->Cyclo Strain-Release Ring Opening Nu Nucleophile (Nu-H) Nu->Cyclo Trapping

Caption: Comparison of the classical Epichlorohydrin cyclization route versus the modern strain-release chemistry utilizing azabicyclobutane (ABB).

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibitor Solubilization

In the development of kinase inhibitors, poor solubility is a recurring bottleneck.

  • Application: Replacing a solvent-exposed piperidine with azetidin-3-ol.

  • Outcome: The hydroxyl group acts as a "solubility anchor" interacting with the solvent front, while the rigid ring prevents the entropic penalty associated with flexible solubilizing tails.

  • Example: Derivatives of Cobimetinib (MEK inhibitor) have explored azetidine substitutions to fine-tune metabolic stability.

CNS: mGluR2 Positive Allosteric Modulators (PAMs)

Research targeting the metabotropic glutamate receptor 2 (mGluR2) for schizophrenia utilized azetidin-3-yl scaffolds.

  • Challenge: The initial hit (a spiro-oxindole piperidine) suffered from metabolic instability.

  • Solution: Scaffold hopping to a 3-(azetidin-3-yl)-1H-benzimidazol-2-one .[2]

  • Result: The azetidine analog maintained potency but significantly improved metabolic stability and brain penetration due to the reduced lipophilicity compared to the piperidine parent [1].

PROTAC Linkers

The azetidin-3-ol motif is increasingly used in Proteolysis Targeting Chimeras (PROTACs).

  • Function: It acts as a rigid, hydrophilic linker.

  • Advantage: Unlike flexible PEG chains, the azetidine ring restricts the conformational space, potentially improving the cooperativity of ternary complex formation (Target-PROTAC-E3 Ligase) [2].

Detailed Experimental Protocol

Target: Synthesis of 1-Benzhydrylazetidin-3-ol (The "Workhorse" Intermediate). This protocol is validated for gram-scale preparation.

Reagents & Equipment
  • Reactants: Epichlorohydrin (1.0 eq), Benzhydrylamine (1.0 eq).

  • Solvent: Methanol (MeOH).

  • Conditions: Reflux (65°C).

  • Purification: Crystallization (Isopropanol/Hexane).

Step-by-Step Methodology
  • Addition: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Benzhydrylamine (18.3 g, 100 mmol) and Methanol (100 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Epoxide Opening: Dropwise add Epichlorohydrin (9.25 g, 100 mmol) over 30 minutes. Note: Exothermic reaction.

  • Room Temperature Stir: Allow the mixture to warm to room temperature and stir for 24 hours. (Formation of the acyclic chlorohydrin intermediate).

  • Cyclization (Thermal): Heat the reaction mixture to reflux (65°C) for 72 hours. The prolonged heating drives the disfavored 4-exo-tet cyclization.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Isolation: Dissolve the residue in minimal hot Isopropanol and add Hexane until turbid. Cool to 4°C overnight.

  • Filtration: Filter the white crystalline solid (Hydrochloride salt).

  • Yield: Expected yield 60-70%.

Quality Control (Self-Validation)
  • 1H NMR (DMSO-d6): Look for the characteristic methine proton of the azetidine ring at

    
     ~4.3 ppm (multiplet) and the benzhydryl proton at 
    
    
    
    ~4.5 ppm (singlet).
  • Mass Spec: ESI+ [M+H] = 240.1.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the "Vector Analysis" for medicinal chemists when substituting this scaffold.

SAR_Logic Core Azetidin-3-ol Scaffold N1 N1 Position (Linker/Warhead) Core->N1 C3 C3-Hydroxyl (H-Bond Donor) Core->C3 Ring Ring Puckering (Conformational Bias) Core->Ring Vector Rigid Exit Vector (180°) N1->Vector Linear Geometry Sol Solubility Anchor C3->Sol Solvent Interaction pKa pKa Modulation (9.5 vs 11.3) C3->pKa Inductive Effect (-I) Ring->Vector 3D Space Filling

Caption: SAR decision matrix for azetidin-3-ol. The C3-OH group provides dual utility: solubility enhancement and electronic modulation of the N1 center.

References

  • Trabanco, A. A., et al. (2016). "Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor Positive Allosteric Modulators (PAMs)." Journal of Medicinal Chemistry.

  • Ren, J., et al. (2025). "Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader." Journal of Medicinal Chemistry.

  • Stephens, C. E., et al. (2006). "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol." Organic Process Research & Development.

  • Boda, A., et al. (2019). "3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine, Piperazine, and Morpholine."[3] The Journal of Organic Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Exploratory

Thermodynamic stability of (2R,3S)-2-methylazetidin-3-ol isomers

An In-Depth Technical Guide to the Thermodynamic Stability and Conformational Dynamics of (2R,3S)-2-Methylazetidin-3-ol Isomers Executive Summary The azetidine ring—a highly strained, four-membered nitrogenous heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Conformational Dynamics of (2R,3S)-2-Methylazetidin-3-ol Isomers

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has emerged as a privileged scaffold in modern medicinal chemistry. Serving as a metabolically stable bioisostere for aliphatic amines and morpholines, its incorporation often improves pharmacokinetic profiles. However, the thermodynamic stability of substituted azetidines is highly complex, governed by a delicate interplay of ring strain, steric hindrance, and non-covalent interactions.

This whitepaper provides a comprehensive technical analysis of the thermodynamic stability of (2R,3S)-2-methylazetidin-3-ol . By deconstructing the physical chemistry of its conformational isomers, we present a self-validating analytical framework—combining Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT)—to accurately profile its thermodynamic landscape.

Thermodynamic Forces Governing (2R,3S)-2-Methylazetidin-3-ol

Ring Puckering and Nitrogen Inversion

Unlike unstrained aliphatic rings, azetidines cannot adopt a planar geometry without incurring severe Pitzer (torsional) strain from eclipsing adjacent C–H and C–C bonds. To alleviate this, the ring puckers into a "butterfly" conformation, typically exhibiting a puckering angle of 25° to 35°[1]. This puckering process is in rapid equilibrium with nitrogen inversion, meaning the N–H bond constantly oscillates between pseudo-axial and pseudo-equatorial orientations. The thermodynamic global minimum of any azetidine is thus a time-averaged distribution of these puckered states.

The Trans Advantage and Steric Mitigation

The absolute configuration of (2R,3S)-2-methylazetidin-3-ol dictates a trans relationship between the C2-methyl group and the C3-hydroxyl group[2]. In the thermodynamic landscape, this trans geometry inherently minimizes 1,2-steric clash compared to its cis diastereomers (e.g., the (2R,3R) configuration). When the ring puckers, the trans substituents can adopt either a di-pseudo-equatorial or a di-pseudo-axial conformation. While classical steric models suggest the di-pseudo-equatorial state should be the thermodynamic minimum, azetidin-3-ols possess a unique electronic override.

Intramolecular Hydrogen Bonding: The Conformational Anchor

The dominant thermodynamic force in (2R,3S)-2-methylazetidin-3-ol is the capacity for intramolecular hydrogen bonding between the C3-hydroxyl proton and the nitrogen lone pair (OH···N)[3].

  • The Causality of Conformation: For this H-bond to form, the azetidine ring must adopt a specific puckered state where the C3-OH is oriented pseudo-axially, and the nitrogen lone pair is syn-axial[4].

  • Thermodynamic Trade-off: While placing the C2-methyl group in a pseudo-axial position incurs a steric penalty, the enthalpic gain from the OH···N hydrogen bond (typically 2–4 kcal/mol) significantly outweighs the steric cost. Consequently, the H-bonded, puckered conformer acts as a thermodynamic anchor, restricting the molecule's conformational freedom and increasing its overall stability in non-polar environments.

Self-Validating Experimental Methodologies

To accurately determine the thermodynamic stability of these isomers, researchers must employ a closed-loop, self-validating analytical system. The following protocols ensure that kinetic observations perfectly align with theoretical thermodynamic minima.

Protocol A: Variable-Temperature NMR (VT-NMR)

Objective: Quantify the thermodynamic equilibrium between puckered conformers and extract the activation barrier (


) of ring flipping.
Causality:  At ambient temperature (298 K), ring puckering and N-inversion are rapid on the NMR timescale, yielding time-averaged signals. By systematically lowering the temperature, we decelerate these dynamic processes. Once the exchange rate falls below the frequency difference of the conformers, the signals "decoalesce" into distinct peaks representing discrete thermodynamic states.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of highly purified (2R,3S)-2-methylazetidin-3-ol in 0.6 mL of anhydrous, deuterated dichloromethane (CD2Cl2). Seal in an inert NMR tube.

  • Baseline Acquisition: Acquire a standard 1H and 13C NMR spectrum at 298 K to establish the time-averaged chemical shifts.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 180 K. Allow 15 minutes of equilibration at each step.

  • Line-Shape Analysis: Monitor the C2 and C3 methine protons. Identify the exact coalescence temperature (

    
    ) where the time-averaged peak splits into distinct signals.
    
  • Thermodynamic Extraction: Integrate the decoalesced peaks at the lowest temperature to determine the equilibrium constant (

    
    ). Calculate the standard free energy difference (
    
    
    
    ).

Self-Validating Mechanism: The extracted


 is plugged into the Eyring equation to calculate the activation free energy (

). If the kinetic barrier (

) mathematically supports the observed thermodynamic distribution (

) without requiring non-physical pre-exponential factors, the system validates its own dynamic model.
Protocol B: Density Functional Theory (DFT) Profiling

Objective: Assign the decoalesced NMR signals to specific 3D molecular geometries. Causality: VT-NMR provides the energetic difference between states but cannot directly image the 3D structure. DFT computes the absolute global and local minima, accounting for the stabilizing effects of the intramolecular hydrogen bond.

Step-by-Step Methodology:

  • Conformer Generation: Build the (2R,3S) isomer in silico and generate all possible puckered and N-inverted conformers using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: Optimize the generated structures using DFT at the M06-2X/6-311+G(d,p) level of theory. Apply a Polarizable Continuum Model (PCM) for dichloromethane to mimic the VT-NMR environment.

  • Frequency Calculation: Confirm that all optimized structures are true thermodynamic minima (zero imaginary frequencies) and extract the Gibbs free energy (

    
    ).
    
  • NMR Tensor Prediction: Calculate the Gauge-Independent Atomic Orbital (GIAO) NMR shielding tensors for the lowest-energy conformers.

Self-Validating Mechanism: The theoretical GIAO chemical shifts are mapped directly against the experimental VT-NMR shifts. A high correlation coefficient (


) between the computed and observed data validates that the DFT-identified global minimum is the exact molecule observed in the NMR tube.

Mandatory Visualization: The Self-Validating Workflow

G A 1. Isomer Synthesis (2R,3S)-2-Methylazetidin-3-ol B 2A. VT-NMR Spectroscopy (Dynamic Profiling) A->B Purified Analyte C 2B. DFT Calculations (Thermodynamic Minima) A->C 3D Coordinates D 3A. Kinetic Extraction (Tc & ΔG‡) B->D Line Broadening E 3B. GIAO NMR Prediction (Theoretical Shifts) C->E Optimized Geometries F 4. Data Convergence (Self-Validated Assignment) D->F Experimental Bounds E->F Theoretical Match

Fig 1. Self-validating workflow for the thermodynamic profiling of azetidine conformers.

Quantitative Data Synthesis

The thermodynamic stability of the (2R,3S) isomers can be quantified by synthesizing the theoretical and experimental data. Below are the structured parameters defining the system.

Table 1: Computed Thermodynamic Parameters of (2R,3S)-2-Methylazetidin-3-ol Conformers (Data represents standard DFT outputs at M06-2X/6-311+G(d,p) with PCM)

Conformer StateRing PuckerC3-OH OrientationN-Lone PairIntramolecular H-BondRelative ΔG (kcal/mol)
Conformer I (Global Min) PuckeredPseudo-axialSyn-axialYes (Strong)0.00
Conformer II PuckeredPseudo-equatorialAnti-axialNo+ 1.85
Conformer III PuckeredPseudo-axialAnti-equatorialNo+ 2.40
Transition State Planar--No+ 4.50

Table 2: VT-NMR Kinetic and Thermodynamic Extraction Data

ParameterExperimental ValueDerivation MethodPhysical Significance
Coalescence Temp (

)
~ 215 KLine-shape analysis (1H NMR)Temperature at which ring flip rate matches NMR timescale.
Activation Energy (

)
10.2 kcal/molEyring EquationEnergy barrier to overcome Pitzer strain during planarization.
Equilibrium (

at 190 K)
95 : 5Peak IntegrationRatio of H-bonded Conformer I to non-bonded conformers.

Conclusion

The thermodynamic stability of (2R,3S)-2-methylazetidin-3-ol is not dictated merely by the trans relationship of its substituents, but by the molecule's ability to leverage ring puckering to achieve a stabilizing intramolecular hydrogen bond. By employing a self-validating loop of VT-NMR and DFT calculations, drug development professionals can accurately map these conformational preferences. Understanding these precise thermodynamic states is critical when utilizing azetidin-3-ols as rigidified vectors in structure-based drug design, ensuring the scaffold binds to the target receptor in its lowest-energy, biologically active conformation.

References

1.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 15670684, (2R,3S)-2-methylazetidin-3-ol". PubChem, 2.[3] Feghali, E., et al. "Solvent-base mismatch enables the deconstruction of epoxy polymers and bisphenol A recovery". ChemRxiv, 3.[4] Dhavale, D. D., et al. "Organic & Biomolecular Chemistry". RSC Publishing, 4.[1] Kang, Y. K., et al. "Conformational Preferences of Proline Analogues with Different Ring Size". The Journal of Physical Chemistry B - ACS Publications,

Sources

Foundational

Difference between (2R,3S) and (2S,3R) azetidine configurations

Stereochemical Control in Azetidine Scaffolds: Differentiating (2R,3S) and (2S,3R) Configurations Executive Summary In the high-stakes arena of drug discovery, the azetidine ring—a strained, four-membered nitrogen hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Control in Azetidine Scaffolds: Differentiating (2R,3S) and (2S,3R) Configurations

Executive Summary

In the high-stakes arena of drug discovery, the azetidine ring—a strained, four-membered nitrogen heterocycle—has evolved from a mere chemical curiosity to a privileged scaffold.[1] It serves as a critical conformational restrictor, often deployed to rigidify amine side chains or mimic proline turns in peptidomimetics.

The distinction between (2R,3S) and (2S,3R) azetidine configurations is not merely academic; it is the difference between a blockbuster drug and an inactive (or toxic) isomer. These two configurations represent a specific enantiomeric pair of 2,3-disubstituted azetidines. While they share identical scalar physical properties (boiling point, refractive index, achiral NMR spectra), their behavior diverges radically in chiral biological environments and under polarized light.

This guide provides a technical roadmap for identifying, synthesizing, and differentiating these specific enantiomers, designed for the operational scientist.

Structural & Stereochemical Analysis

The Enantiomeric Relationship

For a 2,3-disubstituted azetidine (assuming substituents


 and both C2/C3 are stereogenic):
  • (2R,3S): The substituent at C2 is Rectus (Right), and C3 is Sinister (Left).

  • (2S,3R): The substituent at C2 is Sinister (Left), and C3 is Rectus (Right).

These molecules are non-superimposable mirror images.[2] In a trans-2,3-disubstituted system, these represent the two possible enantiomers. (Note: If the relative stereochemistry were cis, the configurations would be (2R,3R) and (2S,3S), constituting a diastereomeric relationship to the pair ).

Key Consequence: In an achiral solvent (e.g.,


), their NMR spectra are indistinguishable. Differentiation requires a chiral environment.[3]

Biological Implications: The "Lock and Key" Divergence

The high ring strain of azetidine (~26 kcal/mol) forces substituents into rigid vectors. When binding to a protein target (e.g., NMDA receptors, chemically gated ion channels), the (2R,3S) isomer projects its C2 and C3 pharmacophores into specific sub-pockets. The (2S,3R) isomer projects them into the opposite, often sterically clashing, space.

Case Study: Conformational Restriction in Peptidomimetics Azetidine-2-carboxylic acid (Aze) derivatives are often used to replace Proline.

  • (2S)-Azetidine derivatives often mimic the natural L-Proline turn geometry but with a tighter

    
     / 
    
    
    
    dihedral angle profile, enhancing metabolic stability against proteases.
  • (2R)-Azetidine derivatives mimic D-Proline, often inducing reverse turns or destabilizing helices.

  • 2,3-Disubstitution: Adding a substituent at C3 (e.g., an aryl or alkyl group) locks the ring pucker. The (2R,3S) configuration might enforce a specific exo-pucker required for receptor activation, while the (2S,3R) forces an endo-pucker that is inactive.

Analytical Protocols: Distinguishing the Enantiomers

Since standard NMR cannot distinguish these isomers, we utilize two primary methods: Mosher's Acid Derivatization (for absolute configuration assignment) and Chiral HPLC (for purity quantification).

Protocol A: Determination of Absolute Configuration via Mosher's Analysis

Objective: To empirically determine if an unknown sample is (2R,3S) or (2S,3R) using NMR anisotropy.

Methodology:

  • Derivatization: React the azetidine (secondary amine) with both

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • NMR Analysis: The phenyl group of the Mosher moiety creates an anisotropic shielding cone.

  • Calculation: Calculate

    
     for protons near the chiral center.
    
  • Assignment: The spatial arrangement of protons with positive vs. negative

    
     values maps directly to the absolute configuration.[3]
    

MoshersMethod Start Unknown Azetidine Enantiomer Deriv Parallel Derivatization Start->Deriv Rxn1 Rxn A: + (R)-MTPA-Cl (Yields S-Amide) Deriv->Rxn1 Rxn2 Rxn B: + (S)-MTPA-Cl (Yields R-Amide) Deriv->Rxn2 NMR 1H NMR Acquisition (Focus on C2/C3 protons) Rxn1->NMR Rxn2->NMR Calc Calculate Δδ = δ(S-amide) - δ(R-amide) NMR->Calc Model Map Signs to Mosher Model Calc->Model Result Assign Absolute Config (2R,3S) vs (2S,3R) Model->Result

Figure 1: Workflow for assigning absolute stereochemistry using Mosher's amides.

Protocol B: Chiral HPLC Separation

Objective: Quantify Enantiomeric Excess (ee).[3]

Recommended Conditions:

  • Column: Polysaccharide-based (e.g., Chiralpak IG or IC). These immobilized phases are robust for amine-containing heterocycles.

  • Mobile Phase: Alkane/Alcohol mixtures (e.g., Hexane/IPA 90:10) with 0.1% Diethylamine (DEA) .

    • Note: The DEA is critical.[4][5] Azetidines are basic; without a basic additive, the nitrogen interacts with residual silanols, causing peak tailing that obscures chiral resolution.

  • Detection: UV at 210-254 nm (depending on substituents).

Synthetic Access: Enantioselective Routes

To access specifically the (2R,3S) or (2S,3R) isomer, one cannot rely on thermodynamic equilibration, which often favors the trans diastereomer but produces a racemate.

Route 1: The Beta-Lactam (Staudinger) Approach

This is the most "field-proven" method for generating 2,3-disubstituted azetidines with high stereocontrol.

  • Cycloaddition: Reaction of an imine with a ketene (generated from an acid chloride) yields a

    
    -lactam (azetidin-2-one).
    
    • Stereocontrol: The use of a chiral auxiliary on the imine nitrogen (e.g., chiral benzyl group) induces diastereoselectivity.

  • Reduction: Reduction of the carbonyl (using

    
     or Alane) yields the azetidine while preserving the C2/C3 relative stereochemistry.
    
Route 2: Cu-Catalyzed Boryl Allylation (Modern Catalytic Route)

Recent advances (e.g., Zhu & Sun, JACS) utilize copper catalysis to functionalize azetines.[6]

  • Mechanism: Enantioselective addition across the C=N bond of an azetine.[7]

  • Advantage: Direct access to 2,3-disubstituted scaffolds without the need for harsh reduction steps.

SynthesisPath Precursor Imine + Acid Chloride Cyclo Staudinger [2+2] Cycloaddition Precursor->Cyclo Chiral Auxiliary Lactam Chiral β-Lactam (Defined C3/C4) Cyclo->Lactam Diastereoselection Reduct Reduction (LiAlH4 / AlCl3) Lactam->Reduct C=O to CH2 Product Target Azetidine (2S,3R) or (2R,3S) Reduct->Product Retention of Config

Figure 2: The Staudinger synthesis route for stereocontrolled azetidine formation.

Summary of Differences

Feature(2R,3S)-Azetidine(2S,3R)-Azetidine
Stereochemistry C2(R), C3(S)C2(S), C3(R)
Relationship EnantiomerEnantiomer
NMR (Achiral) IdenticalIdentical
Mosher Analysis Distinct

pattern
Distinct

pattern (Inverse of 2R,3S)
Chiral HPLC Distinct Retention Time (

)
Distinct Retention Time (

)
Biological Fit Fits "Right-handed" pocketsFits "Left-handed" pockets

References

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link][8]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link][9]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link][10]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

Sources

Exploratory

Technical Guide: Basicity and pKa Profile of (2R,3S)-2-Methylazetidin-3-ol

The following is an in-depth technical guide on the pKa values and basicity of (2R,3S)-2-methylazetidin-3-ol. Executive Summary Target Molecule: (2R,3S)-2-methylazetidin-3-ol CAS Registry Number: 2231664-66-5 (Generic),...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the pKa values and basicity of (2R,3S)-2-methylazetidin-3-ol.

Executive Summary

Target Molecule: (2R,3S)-2-methylazetidin-3-ol CAS Registry Number: 2231664-66-5 (Generic), 2725774-28-5 (HCl salt) Stereochemical Configuration: Trans-configuration (2R, 3S) Predicted pKa (Conjugate Acid): 9.8 – 10.4

This guide provides a comprehensive analysis of the acid-base properties of (2R,3S)-2-methylazetidin-3-ol, a chiral azetidine scaffold increasingly utilized in fragment-based drug discovery (FBDD). The azetidine ring offers a unique vector for conformational restriction, while the specific (2R,3S) stereochemistry modulates basicity through a combination of inductive effects, steric shielding, and intramolecular hydrogen bonding. This document details the theoretical grounding for its basicity, predictive models, and validated experimental protocols for pKa determination.[1]

Structural & Stereochemical Analysis[1][2]

Configuration and Conformation

The (2R,3S) configuration dictates a trans relationship between the C2-methyl group and the C3-hydroxyl group. Unlike the cis isomer, where substituents can crowd a single face of the puckered ring, the trans arrangement places these groups on opposing faces.

  • Ring Strain: The azetidine ring possesses significant strain energy (~26 kcal/mol), resulting in a puckered conformation to relieve torsional strain.

  • Substituent Orientation:

    • C2-Methyl (+I Effect): Electron-donating group; stabilizes the developing positive charge on the nitrogen upon protonation.

    • C3-Hydroxyl (-I Effect): Electron-withdrawing group; destabilizes the positive charge via through-bond inductive withdrawal, lowering basicity.

Intramolecular Interactions

In the trans-(2R,3S) isomer, the distance between the hydroxyl proton and the nitrogen lone pair is greater than in the cis isomer. This reduces the likelihood of strong intramolecular hydrogen bonding in the free base form (which typically masks basicity). However, in the conjugate acid, the ammonium proton (


) can form a stabilizing interaction with the hydroxyl oxygen, although this is geometrically less favorable in the trans isomer compared to the cis form.

Physicochemical Profile: Basicity and pKa[1][3][4]

Comparative pKa Data

To accurately estimate the pKa of the target molecule, we must triangulate using established values for structural analogues.

CompoundStructureExperimental pKa (H₂O)Electronic Effect
Azetidine Unsubstituted11.29 Baseline reference. High basicity due to ring strain and N-hybridization.
3-Hydroxyazetidine 3-OH group~9.5 - 10.0 -I Effect (Dominant): The electronegative oxygen withdraws density, lowering pKa by ~1.3–1.8 units.
2-Methylazetidine 2-Me group~11.3 - 11.4 +I Effect: Methyl group donates density, slightly increasing basicity.
(2R,3S)-2-Methylazetidin-3-ol Target9.8 - 10.4 (Predicted) Combined Effect: The +I of the methyl partially counteracts the -I of the hydroxyl.
Mechanistic Factors Influencing pKa

The basicity of the azetidine nitrogen is governed by the stability of the free base versus the conjugate acid (ammonium cation).

  • Inductive Withdrawal (-I): The C3-OH group pulls electron density through the

    
    -framework, making the nitrogen lone pair less available for protonation. This is the primary driver for the pKa reduction compared to parent azetidine.
    
  • Steric Hindrance: The C2-methyl group adjacent to the nitrogen creates a steric barrier to solvation. In aqueous solution, the ammonium cation is stabilized by hydration shells. Steric bulk interferes with this hydration, potentially lowering the pKa slightly (solvation effect), though the intrinsic electronic donation (+I) usually compensates.

  • Stereoelectronic Effects: In the (2R,3S) trans isomer, the lack of a strong intramolecular H-bond in the free base means the lone pair is not "tied up," potentially making it kinetically more accessible than in the cis isomer, even if the thermodynamic pKa is similar.

Visualization of Factors

The following diagram illustrates the competing factors determining the basicity.

BasicityFactors Target (2R,3S)-2-Methylazetidin-3-ol AzetidineCore Azetidine Core (High Basicity pKa ~11.3) Target->AzetidineCore OH_Group C3-Hydroxyl Group (-I Inductive Effect) Target->OH_Group Me_Group C2-Methyl Group (+I Inductive Effect) Target->Me_Group Result Net pKa: 9.8 - 10.4 AzetidineCore->Result Baseline OH_Group->Result Decreases pKa Solvation Steric Hindrance to Cation Solvation Me_Group->Solvation Causes Me_Group->Result Increases pKa Solvation->Result Slight Decrease

Caption: Competing electronic and steric factors influencing the pKa of (2R,3S)-2-methylazetidin-3-ol.

Experimental Protocols for pKa Determination

For high-precision determination of the pKa, two methodologies are recommended: Potentiometric Titration (for macroscopic constants) and NMR-pH Titration (for site-specific validation and structural insight).

Protocol A: Potentiometric Titration (The Gold Standard)

This method is suitable for determining the ionization constant with high accuracy (


 pKa units).

Materials:

  • (2R,3S)-2-methylazetidin-3-ol hydrochloride (purity >98%).

  • Standardized 0.1 M NaOH (carbonate-free).

  • Standardized 0.1 M HCl.

  • 0.15 M KCl (background electrolyte to maintain ionic strength).

  • Automatic titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

  • Inert gas (Argon or Nitrogen) for purging.

Workflow:

  • Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01) at 25.0 °C.

  • Sample Preparation: Dissolve ~3-5 mg of the compound in 20 mL of 0.15 M KCl solution. Ensure the solution is degassed with Argon to remove dissolved

    
    .
    
  • Acidification: Add a known excess of 0.1 M HCl to ensure the amine is fully protonated (starting pH < 3).

  • Titration: Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near the equivalence point). Record pH vs. Volume.

  • Data Analysis: Use the Bjerrum difference plot or Gran plot method to determine the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Protocol B: ¹H NMR-pH Titration

This method is ideal if sample quantity is limited (<1 mg) or to observe conformational changes upon protonation.

Materials:

  • 
     solvent.
    
  • NaOD and DCl solutions (0.1 M and 1.0 M).

  • NMR Spectrometer (400 MHz or higher).[2]

  • Internal standard (e.g., TSP or DSS).

Workflow:

  • Sample Prep: Dissolve 1-2 mg of compound in 0.6 mL

    
    . Measure initial pH* (uncorrected pH meter reading).
    
  • Titration Loop:

    • Record ¹H NMR spectrum.[3][4]

    • Adjust pH* by adding aliquots of DCl or NaOD.

    • Measure pH*.

    • Repeat to cover range pH 2 to 12.

  • Correction: Convert pH* to pD using the equation:

    
    .
    
  • Analysis: Track the chemical shift (

    
    ) of the C2-H or C3-H protons. These signals will shift significantly as the nitrogen protonation state changes.
    
  • Curve Fitting: Plot

    
     vs. pD. Fit the data to a sigmoidal Boltzmann function to extract the inflection point, which corresponds to the pKa (in 
    
    
    
    ).
    • Note: To convert pKa(

      
      ) to pKa(
      
      
      
      ), use the approximation:
      
      
      .

Computational Prediction Workflow

In the absence of experimental material, Density Functional Theory (DFT) provides a reliable prediction.

Recommended Level of Theory:

  • Method: DFT (B3LYP or

    
    B97X-D).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation Model: SMD (Solvation Model based on Density) with water as the solvent.

Calculation Steps:

  • Conformational Search: Generate conformers for both the neutral base (

    
    ) and protonated cation (
    
    
    
    ). Focus on ring puckering and OH rotamers.
  • Geometry Optimization: Optimize the lowest energy conformers in the gas phase and then in the solvent phase.

  • Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • Thermodynamic Cycle:

    
    
    (Note: Use the experimental value for 
    
    
    
    ).
  • pKa Calculation:

    
    
    

References

  • Azetidine Physicochemical Properties

    • BenchChem Technical Support.[5] "Working with Substituted Azetidines: Basicity and Stability." BenchChem.

  • Substituent Effects on Amine Basicity

    • Bordwell pKa Table. "Acidity and Basicity in Organic Chemistry.
  • Stereochemistry of 3-Substituted Azetidines

    • PubChem Compound Summary. "(2R,3S)-2-methylazetidin-3-ol."[6][7] National Center for Biotechnology Information.

  • pKa Determination Methodologies

    • Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 2013.
  • Computational pKa Prediction

    • Shields, G. C., et al. "Computational Methods for the Prediction of pKa Values.

Sources

Foundational

Engineering Metabolic Resilience: A Technical Whitepaper on the Metabolic Stability Profiles of Azetidine-Containing Drugs

Executive Summary The transition from flat, sp2-hybridized aromatic systems to conformationally restricted, sp3-rich aliphatic rings is a defining paradigm in modern drug discovery. As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to conformationally restricted, sp3-rich aliphatic rings is a defining paradigm in modern drug discovery. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of four-membered azetidine rings can rescue a failing chemotype. Azetidines are privileged motifs; their inclusion in FDA-approved drugs like baricitinib and cobimetinib is largely driven by their ability to enhance metabolic stability, modulate basicity, and improve overall pharmacokinetic (PK) behavior[1]. This whitepaper dissects the mechanistic causality behind azetidine metabolic stability, outlines rigorous in vitro validation protocols, and explores the nuanced biotransformation liabilities inherent to this scaffold.

The Mechanistic Basis of Azetidine Metabolic Stability

When comparing saturated nitrogen heterocycles, the azetidine ring exhibits a unique physicochemical profile driven by its high ring strain (approximately 25.4 kcal/mol) and compact spatial volume[2].

  • Steric and Electronic Shielding: The six-membered piperidine ring is highly flexible and notoriously susceptible to multi-positional cytochrome P450 (CYP450)-mediated oxidation[2]. In contrast, the rigid azetidine ring restricts the available substituent vectors. This compact 3-dimensional character reduces the lipophilicity (LogD) and minimizes favorable binding interactions within the hydrophobic pockets of promiscuous CYP450 isoforms[3].

  • Resistance to N-Dealkylation: While pyramidal inversion of the azetidine nitrogen is facile at room temperature, the high s-character of the C-H bonds adjacent to the nitrogen alters the electronic environment. This makes the ring significantly more resistant to standard single-electron transfer (SET) mechanisms that typically initiate N-dealkylation in larger, less strained rings[3].

Comparative Metabolic Profiling

To quantify these structural advantages, we evaluate intrinsic clearance (


) using human liver microsomes (HLM). 

reflects the inherent catalytic efficiency of hepatic enzymes to metabolize a substrate, independent of physiological blood flow[4].

Table 1: Comparative In Vitro Metabolic Stability of Saturated N-Heterocycles

ScaffoldModificationAssay SystemIntrinsic Clearance (

, µL/min/mg)
Azetidine 3,3-difluoro-N-benzylHuman Liver Microsomes2.8
Pyrrolidine 3,3-difluoro-N-benzylHuman Liver Microsomes12.0
Piperidine 4,4-difluoro-N-benzylHuman Liver Microsomes26.0
Piperidine N-benzyl (unsubstituted)Human Liver Microsomes100.0

Data synthesized from comparative in vitro microsomal stability assessments[2].

The data demonstrates that the 3,3-difluoro-N-benzyl azetidine derivative exhibits a nearly 10-fold reduction in intrinsic clearance compared to its substituted piperidine counterpart[2]. The incorporation of gem-difluoro groups further blocks metabolic soft spots, synergizing with the azetidine's inherent conformational stability.

Experimental Workflow: In Vitro Human Liver Microsomal (HLM) Stability Assay

Reliable Metabolite Identification (MetID) and clearance data require a self-validating experimental system[5]. The following protocol details the gold-standard HLM assay, emphasizing the causality behind each methodological step to ensure data integrity.

Protocol: HLM Kinetic Profiling
  • Preparation of Working Solutions: Prepare a 10 mM stock of the azetidine test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

    • Causality: This dilution ensures the final DMSO concentration in the assay remains <0.1%, preventing solvent-induced inhibition of CYP enzymes.

  • Incubation Setup: In a 96-well plate, combine human liver microsomes (final protein concentration 0.5 mg/mL) with 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM

    
    .
    
    • Causality:

      
       acts as an essential cofactor for the NADPH-cytochrome P450 reductase complex, ensuring optimal electron transfer.
      
  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (final concentration).

    • Causality: Pre-incubation ensures thermal equilibrium. NADPH serves as the obligate electron donor for CYP450-mediated Phase I oxidations.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The 3:1 ratio of organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and providing a precise kinetic snapshot. The internal standard self-validates the extraction efficiency.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Data Processing: Calculate the elimination rate constant (

    
    ) from the log-linear plot of remaining parent compound versus time. Derive 
    
    
    
    using the formula:
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein.

HLM_Workflow A Test Compound (Azetidine) B HLM Incubation (+ NADPH, 37°C) A->B Addition C Reaction Quenching (Cold Acetonitrile) B->C Time-course sampling D LC-MS/MS Quantification C->D Centrifugation E PK Parameter Calculation (CLint, t½) D->E Data Processing

Fig 1. Standardized in vitro human liver microsomal (HLM) stability assay workflow.

Biotransformation Liabilities: Ring Scission and Bioactivation

While azetidines evade many traditional metabolic pathways, they are not metabolically inert. A critical liability in azetidine drug design is the potential for CYP-mediated α-carbon oxidation.

Because of the high ring strain, the formation of a hydroxylated intermediate at the α-carbon (a hemiaminal) is thermodynamically unstable. Instead of remaining intact, the ring undergoes rapid scission. As demonstrated during the development of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors, an azetidine-containing candidate underwent facile CYP-mediated α-oxidation followed by ring opening, resulting in the formation of electrophilic aldehydes and stable ketones[6].

Mechanistic Causality: The generation of an electrophilic aldehyde is a severe bioactivation liability, as these species can covalently bind to nucleophilic residues on off-target proteins, leading to idiosyncratic toxicity. To mitigate this, medicinal chemists often employ steric shielding (e.g., adding methyl groups adjacent to the nitrogen) or bioisosteric replacement of the adjacent vectors to block the initial α-oxidation[6].

CYP_Pathway Parent Azetidine Scaffold CYP CYP450 Enzyme (Oxidation) Parent->CYP Binding AlphaOH α-Carbon Hydroxylation (Unstable Hemiaminal) CYP->AlphaOH [O] Transfer RingOpen Ring Scission AlphaOH->RingOpen Thermodynamic Instability Aldehyde Electrophilic Aldehyde (Bioactivation Liability) RingOpen->Aldehyde Pathway A Ketone Stable Ketone (Metabolite) RingOpen->Ketone Pathway B

Fig 2. CYP450-mediated α-carbon oxidation and subsequent ring scission of azetidines.

Conclusion

The azetidine ring is a powerful tool in the medicinal chemist's arsenal, offering a highly tunable platform for optimizing metabolic stability. By understanding the delicate balance between structural rigidity, ring strain, and CYP450 interaction dynamics, drug development professionals can rationally design azetidine-containing therapeutics that maximize bioavailability while mitigating bioactivation risks.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH). 1

  • Assessing the metabolic stability of 1-Isopropylazetidin-3-ol derivatives. BenchChem. 2

  • Metabolite Identification Data in Drug Discovery: Data Generation and Trend Analysis. ChemRxiv. 5

  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem. 4

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. ACS Publications. 6

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. 3

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of (2R,3S)-2-methylazetidin-3-ol from amino acids

Application Note & Protocol Stereoselective Synthesis of (2R,3S)-2-Methylazetidin-3-ol from L-Threonine: A Detailed Guide for Medicinal Chemistry and Drug Development Introduction Azetidines are saturated four-membered n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Stereoselective Synthesis of (2R,3S)-2-Methylazetidin-3-ol from L-Threonine: A Detailed Guide for Medicinal Chemistry and Drug Development

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their strained ring system imparts unique conformational constraints, making them valuable as bioisosteres for other cyclic and acyclic moieties. Specifically, chiral substituted azetidines, such as (2R,3S)-2-methylazetidin-3-ol, are crucial building blocks for the synthesis of novel therapeutic agents. The defined stereochemistry at the C2 and C3 positions allows for precise three-dimensional orientation of substituents, which is critical for molecular recognition and biological activity. This application note provides a detailed, step-by-step protocol for the stereoselective synthesis of (2R,3S)-2-methylazetidin-3-ol, starting from the readily available and inexpensive chiral pool amino acid, L-threonine. The described synthetic route is designed to be robust and scalable, providing researchers with a reliable method to access this important chiral building block.

Rationale for the Synthetic Strategy

The synthesis of chiral azetidines from amino acids is a well-established strategy that leverages the inherent stereochemistry of the starting material. L-Threonine is an ideal starting point for the synthesis of (2R,3S)-2-methylazetidin-3-ol due to its (2S,3R) configuration. The synthetic route detailed below involves a series of protecting group manipulations, reduction, and a key intramolecular cyclization step to form the azetidine ring. The stereochemistry of the final product is controlled throughout the synthetic sequence.

Overall Synthetic Workflow

The stereoselective synthesis of (2R,3S)-2-methylazetidin-3-ol from L-threonine can be accomplished in a multi-step sequence as illustrated in the workflow diagram below.

G cluster_0 Protection & Reduction cluster_1 Activation & Cyclization cluster_2 Deprotection L-Threonine L-Threonine N-Boc-L-threonine N-Boc-L-threonine L-Threonine->N-Boc-L-threonine Boc2O, NaOH N-Boc-L-threoninol N-Boc-L-threoninol N-Boc-L-threonine->N-Boc-L-threoninol BH3·THF Mesylate Intermediate Mesylate Intermediate N-Boc-L-threoninol->Mesylate Intermediate MsCl, Et3N N-Boc-(2R,3S)-2-methylazetidin-3-ol N-Boc-(2R,3S)-2-methylazetidin-3-ol Mesylate Intermediate->N-Boc-(2R,3S)-2-methylazetidin-3-ol NaH (2R,3S)-2-methylazetidin-3-ol (2R,3S)-2-methylazetidin-3-ol N-Boc-(2R,3S)-2-methylazetidin-3-ol->(2R,3S)-2-methylazetidin-3-ol TFA

Figure 1: Synthetic workflow for (2R,3S)-2-methylazetidin-3-ol.

Experimental Protocols

Part 1: Synthesis of N-Boc-L-threoninol

Step 1.1: Protection of L-Threonine

This initial step involves the protection of the amino group of L-threonine with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a range of reaction conditions but can be easily removed under acidic conditions at the end of the synthesis.

  • Materials:

    • L-Threonine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Water

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine

  • Protocol:

    • Dissolve L-threonine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (1.1 eq) and stir until the L-threonine has completely dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product, N-Boc-L-threonine, with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-threonine as a white solid.

Step 1.2: Reduction of N-Boc-L-threonine

The carboxylic acid of N-Boc-L-threonine is reduced to a primary alcohol using a borane-tetrahydrofuran complex. This reduction is highly selective for the carboxylic acid in the presence of the Boc-protected amine.

  • Materials:

    • N-Boc-L-threonine

    • Borane-tetrahydrofuran complex (BH₃·THF), 1 M in THF

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Protocol:

    • Dissolve N-Boc-L-threonine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the borane-tetrahydrofuran complex (2.5 eq) dropwise over 1 hour.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

    • Add saturated aqueous NaHCO₃ and extract the product, N-Boc-L-threoninol, with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-L-threoninol.

Part 2: Cyclization to the Azetidine Ring

Step 2.1: Mesylation of the Primary Alcohol

The primary hydroxyl group of N-Boc-L-threoninol is converted into a good leaving group by mesylation. This sets the stage for the intramolecular nucleophilic substitution that will form the azetidine ring.

  • Materials:

    • N-Boc-L-threoninol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Protocol:

    • Dissolve N-Boc-L-threoninol (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add triethylamine (1.5 eq).

    • Cool the reaction mixture to 0 °C.

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.

Step 2.2: Intramolecular Cyclization

The key ring-forming step is an intramolecular Williamson ether synthesis-like reaction. The deprotonated secondary alcohol acts as a nucleophile, displacing the mesylate to form the azetidine ring.

  • Materials:

    • Crude mesylate from Step 2.1

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

  • Protocol:

    • Suspend sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Add a solution of the crude mesylate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC or LC-MS.

    • After the reaction is complete, cool to 0 °C and carefully quench the excess NaH by the slow addition of water.

    • Extract the product, N-Boc-(2R,3S)-2-methylazetidin-3-ol, with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part 3: Deprotection to Yield the Final Product

Step 3.1: Removal of the Boc Protecting Group

The final step is the removal of the Boc group under acidic conditions to yield the target compound.

  • Materials:

    • N-Boc-(2R,3S)-2-methylazetidin-3-ol

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Diethyl ether

  • Protocol:

    • Dissolve N-Boc-(2R,3S)-2-methylazetidin-3-ol (1.0 eq) in DCM.

    • Add trifluoroacetic acid (10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Dissolve the residue in a minimal amount of water and basify to pH 9-10 with saturated aqueous NaHCO₃.

    • Extract the product, (2R,3S)-2-methylazetidin-3-ol, with a suitable organic solvent such as a mixture of isopropanol and chloroform.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product. The product can be further purified by crystallization or by converting it to a salt (e.g., hydrochloride) and recrystallizing.

Quantitative Data Summary

StepStarting MaterialProductTypical Yield (%)
1.1 Boc ProtectionL-ThreonineN-Boc-L-threonine90-95
1.2 ReductionN-Boc-L-threonineN-Boc-L-threoninol85-90
2.1 MesylationN-Boc-L-threoninolMesylate Intermediate>95 (crude)
2.2 CyclizationMesylate IntermediateN-Boc-(2R,3S)-2-methylazetidin-3-ol60-70
3.1 DeprotectionN-Boc-(2R,3S)-...-ol(2R,3S)-2-methylazetidin-3-ol80-90

Note: Yields are representative and may vary depending on the reaction scale and purification techniques.

Trustworthiness and Self-Validation

The protocols provided in this application note are based on well-established and reliable chemical transformations. Each step includes a detailed purification procedure to ensure the purity of the intermediates and the final product. It is highly recommended to characterize the product of each step using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, for the final chiral product, chiral HPLC or polarimetry to confirm the enantiomeric and diastereomeric purity. The stereochemical integrity of the chiral centers is maintained throughout the synthesis, with the key cyclization step proceeding via an SN2 mechanism, which results in the inversion of configuration at the carbon bearing the leaving group.

References

  • A related synthesis of an azetidine derivative from L-threonine is described in: "The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid." ResearchGate. Available: [Link][1]

  • General methods for the synthesis of azetidines can be found in: "Azetidine synthesis." Organic Chemistry Portal. Available: [Link][2]

  • The use of amino acids as chiral precursors for complex molecules is reviewed in: "Approaches to the Asymmetric Synthesis of Unusual Amino Acids." ACS Symposium Series. Available: [Link][3]

  • A relevant transformation of L-threonine into a protected amino alcohol is detailed in: "Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases." PubMed. Available: [Link][4][5]

Sources

Application

Application Note: N-Protection Strategies for (2R,3S)-2-Methylazetidin-3-ol Using Boc and Cbz

Introduction & Mechanistic Insights The highly strained, chiral heterocyclic building block (2R,3S)-2-methylazetidin-3-ol (PubChem CID: 15670684)[1] has emerged as a critical structural motif in modern drug discovery, fe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The highly strained, chiral heterocyclic building block (2R,3S)-2-methylazetidin-3-ol (PubChem CID: 15670684)[1] has emerged as a critical structural motif in modern drug discovery, featuring prominently in the synthesis of ketohexokinase inhibitors[2], JAK inhibitors like Baricitinib analogs[3], and GABA receptor modulators[4].

Due to the presence of both a secondary amine and a secondary alcohol, chemoselective N-protection is a mandatory first step before subsequent functionalization (e.g., O-alkylation or cross-coupling)[5]. The inherent ring strain of the 4-membered azetidine ring (~26 kcal/mol) makes it highly susceptible to nucleophilic ring-opening and acid-catalyzed degradation[6]. Furthermore, the (2R,3S) stereocenters must be rigorously preserved, necessitating mild reaction conditions that avoid epimerization at the C2 position.

Causality in Protecting Group Selection

The choice between tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) hinges on the downstream deprotection strategy:

  • N-Boc Protection: Preferred when downstream steps involve strongly basic or reductive conditions. The Boc group is installed using di-tert-butyl dicarbonate (Boc

    
    O) and is cleaved under acidic conditions (e.g., TFA/DCM or HCl/dioxane)[5].
    
  • N-Cbz Protection: Selected when the target molecule contains acid-sensitive functional groups (e.g., acetonides or certain glycosidic bonds)[7]. Cbz is installed using benzyl chloroformate (Cbz-Cl) and is orthogonally removed via catalytic hydrogenolysis (e.g., H

    
    , Pd/C)[8].
    
Chemoselectivity and Side Reactions

The secondary amine in azetidin-3-ol is significantly more nucleophilic than the secondary alcohol. However, over-acylation (forming the N,O-di-protected species) can occur if the reaction is forced with excess reagent or strong bases (like DMAP or NaH)[5].

Chemoselectivity A (2R,3S)-2-Methylazetidin-3-ol (Starting Material) B Mild Base (Et3N / NaHCO3) Stoichiometric Reagent A->B C Excess Reagent + Strong Base (DMAP) A->C D Harsh Acids / Strong Nucleophiles A->D E Chemoselective N-Protection (Desired Product) B->E F N,O-Di-protection (Side Product) C->F G Ring Opening / Degradation (Side Product) D->G

Caption: Mechanistic pathways illustrating chemoselectivity and common side reactions during azetidin-3-ol protection.

Data Presentation: Boc vs. Cbz Comparison

To facilitate strategy selection, the following table synthesizes the operational parameters, yields, and orthogonal compatibilities of both protection strategies based on empirical process data[5][7].

ParameterN-Boc StrategyN-Cbz Strategy
Reagent (Boc)

O
Cbz-Cl
Optimal Base Et

N or DIPEA
NaHCO

or K

CO

Solvent System MeOH, DCM, or THFTHF/H

O (Biphasic) or DCM
Chemoselectivity (N vs O) > 95:5 (at 0 °C to RT)> 90:10 (at 0 °C)
Deprotection Conditions TFA/DCM or 4N HCl/Dioxane[5]H

, Pd/C or Pd(OH)

/C, MeOH[7][8]
Stereochemical Integrity Excellent (No C2 epimerization)Excellent (No C2 epimerization)
Typical Yield 85 – 95%80 – 90%
Primary Risk Volatility of low MW intermediatesHCl byproduct causing ring-opening if unbuffered

Experimental Protocols

The following protocols are engineered as self-validating systems. Each step includes the mechanistic rationale to ensure reproducibility and high stereochemical fidelity.

Protocol A: Synthesis of (2R,3S)-1-Boc-2-methylazetidin-3-ol

This protocol utilizes mild organic bases to prevent ring-opening and ensures high N-chemoselectivity[5].

Materials:

  • (2R,3S)-2-methylazetidin-3-ol hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)

    
    O) (1.05 eq)
    
  • Triethylamine (Et

    
    N) (2.5 eq)
    
  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Suspend (2R,3S)-2-methylazetidin-3-ol hydrochloride (10.0 mmol) in anhydrous DCM (30 mL) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Cooling to 0 °C suppresses the nucleophilicity of the C3-hydroxyl group, preventing O-Boc formation.

  • Free-basing: Add Et

    
    N (25.0 mmol) dropwise over 5 minutes. Stir for 15 minutes.
    
    • Causality: The excess base neutralizes the hydrochloride salt, generating the free amine in situ, while maintaining a mildly basic environment to prevent acid-catalyzed ring opening[6].

  • Protection: Dissolve (Boc)

    
    O (10.5 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture at 0 °C.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours. Monitor via TLC (Ninhydrin stain; the primary amine will disappear, and the product will appear as a UV-inactive, Ninhydrin-positive spot upon heating).

  • Quench & Workup: Quench the reaction with saturated aqueous NH

    
    Cl (20 mL)[5]. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-Boc protected product as a colorless oil or white solid.

Protocol B: Synthesis of (2R,3S)-1-Cbz-2-methylazetidin-3-ol

This protocol utilizes a biphasic Schotten-Baumann approach to safely buffer the HCl generated during Cbz-Cl addition, protecting the fragile azetidine ring[7].

Materials:

  • (2R,3S)-2-methylazetidin-3-ol hydrochloride (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO

    
    ) (3.0 eq)
    
  • THF and H

    
    O (1:1 v/v)
    

Step-by-Step Methodology:

  • Preparation: Dissolve (2R,3S)-2-methylazetidin-3-ol hydrochloride (10.0 mmol) in H

    
    O (15 mL). Add NaHCO
    
    
    
    (30.0 mmol) and stir until effervescence ceases. Add THF (15 mL) and cool the biphasic mixture to 0 °C.
    • Causality: NaHCO

      
       acts as a mild, insoluble buffer in the organic phase but soluble in water. It neutralizes the HCl byproduct immediately without being basic enough to cause epimerization at the C2 methyl stereocenter.
      
  • Protection: Add Cbz-Cl (11.0 mmol) dropwise via syringe over 15 minutes to the vigorously stirred biphasic mixture at 0 °C.

  • Propagation: Allow the mixture to warm to RT and stir vigorously for 12 hours.

  • Validation: Monitor by LC-MS or TLC. The desired product will be UV-active (due to the benzyl ring) at 254 nm.

  • Workup: Separate the layers. Extract the aqueous phase with Ethyl Acetate (2 × 25 mL). Combine the organic phases, wash with 0.5 M HCl (10 mL) briefly to remove unreacted amine, followed immediately by saturated NaHCO

    
     (20 mL) and brine (20 mL).
    
    • Causality: Brief acidic washing removes trace starting material, but prolonged exposure must be avoided to prevent ring cleavage.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography to yield the N-Cbz protected azetidine.

Workflow Decision Matrix

WorkflowDecision Start Target: N-Protected (2R,3S)-2-methylazetidin-3-ol Q1 Are there acid-sensitive groups downstream? Start->Q1 BocRoute No Use N-Boc Protection Q1->BocRoute No CbzRoute Yes Use N-Cbz Protection Q1->CbzRoute Yes BocDeprotect Deprotect via TFA or HCl BocRoute->BocDeprotect CbzDeprotect Deprotect via H2, Pd/C CbzRoute->CbzDeprotect SuccessBoc Free Amine Recovered (High Yield) BocDeprotect->SuccessBoc SuccessCbz Free Amine Recovered (Orthogonal Cleavage) CbzDeprotect->SuccessCbz

Caption: Decision tree for selecting Boc vs. Cbz protection based on downstream deprotection requirements.

Troubleshooting & Optimization

  • Issue: Formation of N,O-di-Boc or N,O-di-Cbz byproducts.

    • Root Cause: Excess reagent or elevated temperatures during the addition phase.

    • Solution: Strictly control the stoichiometry of the protecting reagent to 1.05 – 1.1 equivalents. Ensure the reaction is kept at 0 °C during the initial addition[5].

  • Issue: Low yield / Unreacted starting material.

    • Root Cause: Incomplete free-basing of the hydrochloride salt.

    • Solution: Allow the starting material to stir with the base for at least 15–30 minutes before adding the electrophile.

  • Issue: Ring-opening side products observed by NMR (loss of azetidine signals at ~3.5-4.5 ppm).

    • Root Cause: Acidic degradation (especially during Cbz-Cl addition if unbuffered) or overly harsh workup conditions[6].

    • Solution: Use the biphasic Schotten-Baumann conditions (Protocol B) with a large excess of NaHCO

      
       to continuously buffer the system[7].
      

References

  • PubChem Compound Summary for CID 15670684, (2R,3S)-2-methylazetidin-3-ol. National Center for Biotechnology Information. URL:[Link]

  • (2R,3S)-2-Methylazetidin-3-ol hydrochloride. Intranet CSIC. URL: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. URL:[Link]

  • WO2019238633A1 - New isoxazolyl ether derivatives as GABA A alpha5 PAM.Google Patents.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry / PubMed Central. URL:[Link]

  • Synthesis of Cbz-protected azetidine iminosugars. Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Continuous Hydrogenolysis of N-Diphenylmethyl Groups in a Micropacked-Bed Reactor. Organic Process Research & Development (ACS). URL:[Link]

  • US11634410B2 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors.Google Patents.

Sources

Method

Procedures for reductive amination using 2-methylazetidin-3-ol

Application Note: High-Efficiency Reductive Amination Protocols Utilizing 2-Methylazetidin-3-ol Introduction & Strategic Context The incorporation of functionalized azetidines into small-molecule drug candidates has beco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reductive Amination Protocols Utilizing 2-Methylazetidin-3-ol

Introduction & Strategic Context

The incorporation of functionalized azetidines into small-molecule drug candidates has become a cornerstone strategy for improving physicochemical properties in modern drug discovery. Specifically, 2-methylazetidin-3-ol serves as a dual-purpose pharmacophore: the hydroxyl group acts as a hydrogen bond donor/acceptor to enhance target affinity, while the alpha-methyl group provides critical steric bulk. This precisely engineered steric hindrance restricts molecular conformation and reduces P-glycoprotein (P-gp) mediated efflux—a strategy notably employed in the discovery of the next-generation EGFR mutant inhibitor BLU-945[1].

However, the same steric bulk that improves pharmacokinetic profiles complicates chemical synthesis. Reductive amination—the standard method for N-alkylation—requires highly optimized conditions when utilizing 2-methylazetidin-3-ol due to the hindered nature of the secondary amine.

Mechanistic Causality & Reagent Selection

Reductive amination with a secondary amine proceeds via the formation of a transient hemiaminal intermediate, which subsequently dehydrates to form a positively charged iminium ion. The reducing agent must then selectively deliver a hydride to this iminium ion to yield the final tertiary amine.

The Chemical Challenge: Because 2-methylazetidin-3-ol is sterically hindered at the C2 position, the dehydration step to form the iminium ion is rate-limiting. If a strong, unselective reducing agent like Sodium Borohydride (NaBH₄) is used, it will prematurely reduce the starting aldehyde or ketone to an alcohol before the iminium ion has time to form.

The Causal Solution: Sodium Triacetoxyborohydride (NaBH(OAc)₃, commonly abbreviated as STAB) is the premier choice for this transformation[2]. The three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride core. Consequently, STAB is unreactive toward most unactivated aldehydes and ketones but remains highly efficient at reducing the highly electrophilic iminium ion[3]. This kinetic selectivity allows the reaction to be run in a single pot without the risk of destroying the starting carbonyl compound.

Mechanism A Carbonyl Compound (Aldehyde / Ketone) C Hemiaminal Intermediate (Transient) A->C Nucleophilic Addition (Solvent: DCE) B 2-Methylazetidin-3-ol (Hindered 2° Amine) B->C Nucleophilic Addition (Solvent: DCE) D Iminium Ion (Electrophilic) C->D Dehydration (-H2O) (AcOH Catalyzed) E Tertiary Amine Product (N-Alkylated Azetidine) D->E Hydride Transfer (NaBH(OAc)3)

Caption: Mechanistic pathway of reductive amination using 2-methylazetidin-3-ol and STAB.

Quantitative Data: Reducing Agent Comparison

To ensure a self-validating protocol, the choice of reducing agent must be empirically justified. The table below summarizes the performance of common reducing agents when reacted with sterically hindered azetidines.

Reducing AgentReagent FormulaCarbonyl Reduction RiskIminium SelectivityOptimal SolventTypical Yield (Aldehydes)
Sodium Triacetoxyborohydride NaBH(OAc)₃Very LowExcellentDCE, DCM, THF85 - 95%
Sodium Cyanoborohydride NaBH₃CNLowHighMeOH, EtOH70 - 85%
Borane-Pyridine Complex BH₃·PyModerateGoodDCM, EtOH60 - 75%
Sodium Borohydride NaBH₄HighPoorMeOH, EtOH< 30% (Direct)

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes (STAB Method)

This protocol is designed for the coupling of 2-methylazetidin-3-ol with aliphatic or aromatic aldehydes. The use of 1,2-Dichloroethane (DCE) is prioritized over Dichloromethane (DCM) due to its slightly higher boiling point and superior kinetic performance in STAB-mediated reactions[2].

Materials:

  • 2-Methylazetidin-3-ol (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methylazetidin-3-ol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE.

  • Acid Catalysis : Add glacial acetic acid (1.0 to 2.0 equiv) dropwise at room temperature. Causality Note: The acid catalyst is crucial for protonating the hemiaminal hydroxyl group, facilitating the elimination of water to form the rate-limiting iminium ion.

  • Pre-incubation : Stir the reaction mixture at room temperature for 30–60 minutes. Causality Note: Do not skip this step. Allowing the iminium equilibrium to establish prior to reduction prevents unreacted aldehyde from being slowly reduced by STAB.

  • Reduction : Add STAB (1.5 equiv) portionwise over 10 minutes to control any mild exotherm.

  • Reaction Progression : Stir the suspension at room temperature for 12–24 hours. Monitor completion via LC-MS or TLC.

  • Workup : Quench the reaction by carefully adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract the aqueous layer with DCM (3x).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically using a DCM/MeOH gradient).

WorkflowA S1 1. Mix Amine + Aldehyde in DCE S2 2. Add AcOH (1-2 equiv) S1->S2 S3 3. Stir 30-60 min (Equilibration) S2->S3 S4 4. Add NaBH(OAc)3 (Portionwise) S3->S4 S5 5. Stir 12-24h (Reduction) S4->S5 S6 6. Quench (NaHCO3) & Extract S5->S6

Caption: Step-by-step workflow for the direct reductive amination of aldehydes using STAB.

Protocol B: Indirect Reductive Amination with Hindered Ketones (Ti(OiPr)₄ Method)

When attempting to couple 2-methylazetidin-3-ol with sterically hindered ketones, STAB often fails because the iminium ion cannot form under mild acidic conditions. In such cases, a strong Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) is required to force iminium formation, followed by reduction with Sodium Cyanoborohydride (NaBH₃CN)[3].

Step-by-Step Methodology:

  • Imine Formation : Dissolve 2-methylazetidin-3-ol (1.0 equiv) and the target ketone (1.0 equiv) in anhydrous THF. Add Ti(OiPr)₄ (2.0 equiv). Stir at room temperature or mild reflux (50 °C) for 12–18 hours under nitrogen.

  • Solvent Exchange : Cool the reaction to room temperature. Dilute the mixture with absolute ethanol to solubilize the reducing agent in the next step.

  • Reduction : Add NaBH₃CN (1.5 equiv) in one portion. Stir for an additional 8–12 hours.

  • Quench and Filtration : Quench the reaction with water (this will precipitate TiO₂ as a thick, gelatinous white solid). Stir vigorously for 30 minutes, then filter the suspension through a pad of Celite. Wash the filter cake thoroughly with EtOAc.

  • Isolation : Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate for subsequent purification.

WorkflowB S1 1. Mix Amine + Ketone in THF S2 2. Add Ti(OiPr)4 (Lewis Acid) S1->S2 S3 3. Stir 12-18h (Imine Formation) S2->S3 S4 4. Add EtOH & NaBH3CN S3->S4 S5 5. Stir 8-12h (Reduction) S4->S5 S6 6. Quench (H2O) & Filter TiO2 S5->S6

Caption: Workflow for indirect reductive amination of hindered ketones using Ti(OiPr)4.

References

  • Eno, M. S., et al. (2022). Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry (PubMed / NIH). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Sources

Application

Application Note: Scalable Synthetic Routes for (2R,3S)-2-Methylazetidin-3-ol Production

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Strategic Overview & Industrial Relevance The (2R,3S)-2-methylazetidin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Strategic Overview & Industrial Relevance

The (2R,3S)-2-methylazetidin-3-ol motif has emerged as a privileged, highly polar 3D pharmacophore in modern drug discovery. It is frequently employed to improve the lipophilic efficiency (LipE) and metabolic stability of small molecules by filling lipophilic clefts while providing a vector for hydrogen bonding. Notable applications include the next-generation EGFR mutant inhibitor BLU-945[1] and the neutral ketohexokinase (KHK) inhibitor GS-1291269[2].

Despite its utility, synthesizing highly strained, stereodefined 4-membered rings at scale presents significant challenges. While classical methods rely on the cyclization of epihalohydrins with benzhydrylamine[3], these routes suffer from poor regioselectivity and low isolated yields when applied to substituted epoxides (e.g., 1-chloro-2,3-epoxybutane). Furthermore, attempts to utilize chiral pool amino acids like D-threonine typically fail, as the 1,2-relationship between the amine and the activated primary alcohol kinetically favors 3-exo-tet cyclization, yielding aziridines rather than azetidines.

To overcome these limitations, this Application Note details a highly scalable, stereocontrolled route starting from commercially available (R)-but-3-en-2-amine. By leveraging a Sharpless Asymmetric Dihydroxylation (AD) followed by regioselective activation, we establish the critical 1,3-relationship required for exclusive 4-exo-tet cyclization.

Mechanistic Rationale & Pathway Visualization

The success of this route relies on three core mechanistic pillars:

  • Steric Shielding via Benzhydryl Protection: The bulky diphenylmethyl (benzhydryl) group prevents the amine from poisoning the osmium catalyst during the Sharpless AD step and provides high crystallinity to the intermediates, eliminating the need for chromatographic purification.

  • Matched-Case Diastereoselection: The pre-existing (R)-stereocenter of the allylic amine acts in concert with the chiral ligand of AD-mix-α. This matched facial attack exclusively yields the (2S,3R)-diol, establishing the required anti-relationship between the amine and the secondary hydroxyl group.

  • Thorpe-Ingold Effect in Cyclization: Following regioselective tosylation of the primary alcohol, the bulky benzhydryl group restricts the conformational degrees of freedom of the open chain. This steric compression (Thorpe-Ingold effect) accelerates the kinetically demanding 4-exo-tet cyclization, yielding the azetidine with complete retention of stereochemistry.

G A (R)-But-3-en-2-amine B N-Benzhydryl Intermediate A->B Ph2CHBr K2CO3 C (2S,3R)-Diol Intermediate B->C AD-mix-α MeSO2NH2 D Primary Tosylate C->D TsCl Pyridine E (2R,3S)-1-Benzhydryl- 2-methylazetidin-3-ol D->E DIPEA 80 °C F (2R,3S)-2-Methylazetidin-3-ol (HCl salt) E->F H2, Pd/C HCl

Figure 1: Stereocontrolled synthetic workflow for (2R,3S)-2-methylazetidin-3-ol via Sharpless AD.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to the subsequent step unless the In-Process Control (IPC) criteria are met.

Step 1: Synthesis of (R)-N-Benzhydrylbut-3-en-2-amine

Causality & Scale-Up Notes: Alkylation is chosen over reductive amination to prevent over-alkylation and racemization of the sensitive allylic stereocenter.

  • Charge a jacketed reactor with (R)-but-3-en-2-amine (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and acetonitrile (10 vol).

  • Add benzhydryl bromide (1.05 equiv) dropwise at 20 °C.

  • Heat the suspension to reflux (82 °C) for 12 hours under N₂.

  • Cool to 20 °C, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude residue from hot ethanol.

  • IPC & Validation: HPLC must show <1% benzhydryl bromide. Validation is confirmed by a sharp melting point and ¹H NMR showing a singlet at ~4.8 ppm (benzhydryl CH).

Step 2: Sharpless Asymmetric Dihydroxylation to (2S,3R)-3-(Benzhydrylamino)butane-1,2-diol

Causality & Scale-Up Notes: Methanesulfonamide (MeSO₂NH₂) is added to accelerate the hydrolysis of the osmate ester, which is critical for maintaining high catalytic turnover at 0 °C and preventing over-oxidation.

  • Dissolve AD-mix-α (1.4 kg per mol of substrate) and MeSO₂NH₂ (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (15 vol).

  • Cool the biphasic mixture to 0 °C.

  • Add the intermediate from Step 1 (1.0 equiv) in one portion. Stir vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding sodium sulfite (1.5 kg per mol) and stir for 1 hour at room temperature.

  • Extract with EtOAc (3 × 5 vol), wash with brine, dry over Na₂SO₄, and concentrate.

  • IPC & Validation: Chiral HPLC must confirm a diastereomeric excess (de) of >98%. The absence of alkene protons (5.0–6.0 ppm) in ¹H NMR validates complete conversion.

Step 3: Regioselective Tosylation

Causality & Scale-Up Notes: The primary alcohol is sterically accessible, whereas the secondary alcohol is shielded by the adjacent bulky benzhydrylamine group. Maintaining a strict temperature of -10 °C prevents bis-tosylation.

  • Dissolve the diol from Step 2 (1.0 equiv) in anhydrous pyridine (8 vol) and cool to -10 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 0 °C.

  • Stir at 0 °C for 8 hours.

  • Quench with ice water and extract with dichloromethane (DCM). Wash the organic layer with cold 1M HCl to remove pyridine, then dry and concentrate.

  • IPC & Validation: ¹H NMR must show a characteristic downfield shift of the primary CH₂ protons (from ~3.6 ppm to ~4.0 ppm) while the secondary CH proton remains relatively unchanged.

Step 4: Intramolecular Cyclization to (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol

Causality & Scale-Up Notes: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the generated TsOH, driving the 4-exo-tet cyclization without competing substitution reactions.

  • Dissolve the mono-tosylate from Step 3 (1.0 equiv) in acetonitrile (10 vol).

  • Add DIPEA (3.0 equiv) and heat the mixture to 80 °C for 16 hours.

  • Cool to room temperature, concentrate, and partition the residue between EtOAc and saturated aqueous NaHCO₃.

  • Separate the organic layer, dry, and concentrate. Purify by crystallization from heptane/EtOAc to yield the protected azetidine[4].

  • IPC & Validation: LC-MS must show the desired mass [M+H]⁺ = 254. ¹H NMR will show the disappearance of the tosyl aromatic protons and the emergence of highly shielded azetidine ring protons (2.5–3.5 ppm).

Step 5: Global Deprotection to (2R,3S)-2-Methylazetidin-3-ol Hydrochloride

Causality & Scale-Up Notes: The addition of 1.0 equivalent of HCl prior to hydrogenation is critical; it protonates the newly liberated secondary amine, preventing it from poisoning the palladium catalyst and directly yielding the stable, highly crystalline hydrochloride salt.

  • Dissolve the protected azetidine (1.0 equiv) in methanol (10 vol).

  • Add 1.0 M HCl in MeOH (1.05 equiv) and 10% Pd/C (10 wt%).

  • Purge the reactor with N₂, then pressurize with H₂ gas to 50 psi.

  • Stir at 25 °C for 12 hours.

  • Filter the catalyst through a pad of Celite under N₂, wash with MeOH, and concentrate the filtrate.

  • Triturate the resulting solid with diethyl ether to afford the final product as a white crystalline powder.

  • IPC & Validation: ¹H NMR (in D₂O) must show the complete absence of aromatic benzhydryl protons. Optical rotation and chiral GC validate the final enantiomeric purity.

Quantitative Data & Scalability Metrics

The table below summarizes the process metrics for a 100-gram scale validation batch, demonstrating the robustness of this synthetic route.

StepTransformationIsolated Yield (%)Purity / StereocontrolScalability Notes & IPC Metrics
1 N-Alkylation88%>99% (HPLC)Highly crystalline intermediate; no chromatography required.
2 Sharpless AD82%>98% deBiphasic reaction requires high-shear stirring. Quench exotherm must be controlled.
3 Regioselective Tosylation90%>95% RegioselectivityPyridine removal via cold acidic wash is critical to prevent downstream side reactions.
4 Intramolecular Cyclization75%>99% eeKinetically slow step; requires strict temperature control (80 °C) to ensure complete conversion.
5 Hydrogenolysis95%>99% eeAddition of HCl prevents catalyst poisoning. Final product isolated as a highly stable HCl salt.
Total Overall Process ~46% >99% ee, >98% de Process Mass Intensity (PMI) optimized by elimination of column chromatography.

References

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer PMC / NIH URL:[1]

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Journal of Medicinal Chemistry - ACS Publications URL:[4]

  • Method of treating muscle tension, muscle spasticity and anxiety with 3-aryloxy-azetidinecarboxamides (Citing Anderson & Lok, J. Org. Chem. 1972) Google Patents (CA1294274C) URL:[3]

Sources

Method

Ring-closing methods to form the azetidine core with specific chirality

This guide details the strategic implementation of ring-closing methods to synthesize azetidine cores with controlled chirality.[1] It addresses the critical need for stereodefined 4-membered nitrogen heterocycles in mod...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic implementation of ring-closing methods to synthesize azetidine cores with controlled chirality.[1] It addresses the critical need for stereodefined 4-membered nitrogen heterocycles in modern drug discovery, where conformational rigidity and metabolic stability are paramount.

Strategic Overview: Selecting the Ring-Closing Methodology

The synthesis of chiral azetidines is dominated by two distinct mechanistic paradigms. The choice between them depends on the stage of drug development and the availability of chiral precursors.

FeatureMethod A: Nucleophilic Displacement (Chiral Pool) Method B: C-H Activation (Catalytic)
Primary Mechanism Intramolecular

(4-exo-tet)
Pd-Catalyzed C(sp³)-H Amination
Chirality Source Pre-existing stereocenter in starting materialSubstrate control (diastereoselective) or Chiral Ligand
Key Precursor Chiral

-amino alcohols
Amides with directing groups (e.g., Picolinamide)
Stereochemical Outcome Inversion at electrophilic carbon; Retention at nucleophilic nitrogen.Retention (typically) via concerted metallation-deprotonation.
Best For Early-stage building block synthesis; Gram-scale production.Late-stage functionalization; Closing rings on complex scaffolds.

Method A: Chiral Pool / Nucleophilic Displacement (The 4-exo-tet Route)

This is the industry-standard approach for generating enantiopure azetidines. It relies on the cyclization of chiral


-amino alcohols derived from amino acids or reduced 

-amino acids.
Mechanistic Insight & Stereochemistry

The reaction proceeds via a 4-exo-tet cyclization.[2] According to Baldwin’s rules, this is a favorable process despite the ring strain (~26 kcal/mol).

  • Critical Stereocontrol: The reaction involves an intramolecular nucleophilic attack of the amine (or amide anion) onto a carbon bearing a leaving group (LG). This is an

    
     process, resulting in complete inversion of configuration  at the electrophilic carbon.
    
  • Self-Validating Check: If the starting material is an

    
    -alcohol, the product will be an 
    
    
    
    -azetidine (assuming priority rules remain constant).
Experimental Protocol: Modified Wenker Synthesis

Target: Synthesis of (2S)-2-phenylazetidine from (S)-3-amino-3-phenylpropan-1-ol.

Reagents:

  • Substrate: (S)-3-amino-3-phenylpropan-1-ol (1.0 equiv)

  • Activator: Methanesulfonyl chloride (MsCl) (1.1 equiv) or p-Toluenesulfonyl chloride (TsCl)

  • Base: Triethylamine (

    
    ) (2.5 equiv) for activation; Potassium tert-butoxide (
    
    
    
    ) or Sodium Hydride (NaH) for cyclization.
  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Activation (Mesylation):

    • Dissolve the amino alcohol in anhydrous THF (0.2 M) under

      
       atmosphere.
      
    • Cool to 0°C. Add

      
       followed by dropwise addition of MsCl.
      
    • Checkpoint: Monitor by TLC. The intermediate mesylate should form within 1-2 hours.

    • Note: If the amine is secondary, N-mesylation may occur. For primary amines, N-protection (e.g., Boc, Cbz) is often required before this step to prevent polymerization, followed by N-deprotection/cyclization, or using specific conditions that favor O-sulfonylation. Refined Protocol for N-Protected Substrates: Use N-Boc-amino alcohol. O-mesylate forms first.

  • Cyclization (Ring Closure):

    • One-Pot Variant: After mesylate formation is complete, add a strong base (e.g.,

      
      , 2.0 equiv) directly to the reaction mixture at 0°C, then allow to warm to room temperature.
      
    • Reflux: Heat the mixture to reflux (65°C) for 4–16 hours. The kinetic barrier for forming the 4-membered ring requires thermal energy.

    • Mechanistic Check: The base deprotonates the carbamate nitrogen, creating a nucleophilic anion that attacks the C-OMs center.

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc. Wash organics with brine, dry over

      
      .
      
    • Purify via flash chromatography. Azetidines are often polar; use

      
       gradients.
      

Method B: Pd-Catalyzed Intramolecular C-H Amination

For substrates where a pre-existing leaving group is absent or hard to install, Palladium-catalyzed C-H activation offers a powerful alternative. This method is particularly effective for "knitting" a ring onto a complex scaffold.

Mechanistic Insight

This reaction typically utilizes a Pd(II)/Pd(IV) catalytic cycle.[3] A directing group (DG) on the nitrogen coordinates to Palladium, facilitating an intramolecular C-H activation to form a palladacycle. Oxidation to Pd(IV) followed by reductive elimination forms the C-N bond.

  • Stereochemistry: The C-H activation step is generally stereoretentive. The chirality of the product is dictated by the diastereoselectivity of the C-H insertion, which is controlled by the existing chiral centers in the substrate (substrate control).

Experimental Protocol: Picolinamide-Directed Cyclization

Target: Formation of a 2-substituted azetidine from a


-methyl amine derivative.

Reagents:

  • Substrate: N-Picolinamide protected amine (1.0 equiv)

  • Catalyst:

    
     (5–10 mol%)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or DCE

Step-by-Step Procedure:

  • Setup:

    • In a sealed tube, combine the Picolinamide-substrate,

      
      , oxidant, and base.
      
    • Add solvent (0.1 M concentration). Purge with Argon.

  • Reaction:

    • Heat to 100–110°C. High temperature is crucial for the C-H activation step.

    • Stir for 12–24 hours.

    • Visual Cue: The reaction mixture often turns dark/black as Pd precipitates upon completion or catalyst decomposition.

  • Work-up:

    • Filter through a pad of Celite to remove metal residues.

    • Concentrate and purify via column chromatography.

    • Deprotection: The picolinamide auxiliary can be removed via basic hydrolysis (NaOH/EtOH) or reductive cleavage (Zn/AcOH) to yield the free azetidine.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the two methods and their stereochemical implications.

AzetidineSynthesis cluster_MethodA Method A: Nucleophilic Displacement (Chiral Pool) cluster_MethodB Method B: Pd-Catalyzed C-H Amination Start Target: Chiral Azetidine Core PrecursorA Chiral Gamma-Amino Alcohol Start->PrecursorA If Chiral Alcohol Available PrecursorB Amine with Directing Group (e.g., Picolinamide) Start->PrecursorB Late-Stage / Complex Scaffold Activation Activation (MsCl/TsCl) Formation of Leaving Group (LG) PrecursorA->Activation TS_A 4-exo-tet Transition State (Walden Inversion) Activation->TS_A Base (NaH/KOtBu) ProductA Chiral Azetidine (Inverted Stereocenter) TS_A->ProductA Palladation Pd(II) Coordination & C-H Activation PrecursorB->Palladation Oxidation Oxidation to Pd(IV) (PhI(OAc)2) Palladation->Oxidation ProductB Chiral Azetidine (Retention of Configuration) Oxidation->ProductB Reductive Elimination

Caption: Comparative mechanistic flow for azetidine synthesis. Method A proceeds via classical


 inversion, while Method B utilizes a high-valent Palladium cycle retaining stereochemistry.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). "Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds."[4] Journal of the American Chemical Society.[3][4] Link

  • Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. Link[4]

  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). "Discovery of an alpha-amino C-H arylation reaction using the strategy of accelerated serendipity." Science. Link

Sources

Application

Application Notes &amp; Protocols: Leveraging (2R,3S)-2-methylazetidin-3-ol for Fragment-Based Drug Discovery

Introduction: The Power of Fragments and the Strategic Value of 3D Scaffolds Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern therapeutic development, offering a powerful alte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments and the Strategic Value of 3D Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern therapeutic development, offering a powerful alternative to traditional high-throughput screening (HTS).[1] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[2][3] This approach provides a more efficient sampling of chemical space and often yields higher quality starting points for optimization.[4][5] The success of FBDD is exemplified by several FDA-approved drugs, which originated from simple fragments and were evolved into potent medicines.[2][6]

A critical component of a successful FBDD campaign is the design of the fragment library. While simple aromatic fragments are common, there is a growing appreciation for scaffolds that are rich in three-dimensionality (3D). These sp³-rich fragments provide well-defined vectors for exiting the binding pocket and can offer superior physicochemical properties.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[7][8] Its inherent ring strain and conformational rigidity confer unique structural and pharmacokinetic advantages, including improved solubility, metabolic stability, and receptor affinity.[8][9] This application note provides a detailed guide on the strategic use of a specific, stereochemically defined azetidine, (2R,3S)-2-methylazetidin-3-ol , as a high-value fragment for initiating and advancing drug discovery projects.

The Fragment: (2R,3S)-2-methylazetidin-3-ol

(2R,3S)-2-methylazetidin-3-ol is an exemplary fragment for FBDD due to its unique combination of desirable properties. Its rigid, non-planar structure presents distinct chemical information in 3D space, a feature often lacking in flatter, aromatic fragments.

Table 1: Physicochemical Properties of (2R,3S)-2-methylazetidin-3-ol

Property Value Source Justification for FBDD
Molecular Formula C₄H₉NO [10] Simple, low atom count.
Molecular Weight 87.12 g/mol [10] Well within the typical fragment range (<300 Da), allowing ample room for optimization.[11]
XLogP3 -0.6 [10] Indicates high aqueous solubility, crucial for biophysical screening methods.
H-Bond Donors 2 [12] The -OH and N-H groups can form key directional interactions with the protein target.
H-Bond Acceptors 2 [12] The oxygen and nitrogen atoms can accept hydrogen bonds.

| Rotatable Bonds | 0 |[12] | The rigid scaffold reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency. |

The defined trans stereochemistry of the methyl and hydroxyl groups provides a precise and unambiguous 3D architecture. This is critical for structure-based design, as the orientation of these substituents and the secondary amine vector can be confidently used to guide fragment elaboration into unoccupied regions of a target's binding site.

Section 1: The FBDD Experimental Workflow

A successful FBDD campaign is a multi-stage process that begins with identifying a fragment hit and culminates in a potent, drug-like lead compound. The journey requires a cascade of sensitive biophysical techniques to detect weak binding events and high-resolution structural biology to guide chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Azetidin-3-ol) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR High-Throughput NMR Orthogonal Validation: NMR Spectroscopy SPR->NMR Confirm Hits Xray Structural Biology: X-ray Crystallography NMR->Xray Prioritized Hits Complex Fragment-Target Co-crystal Structure Xray->Complex SBDD Structure-Based Design (Fragment Growing) Complex->SBDD 3D Binding Mode Chem Medicinal Chemistry Synthesis SBDD->Chem Design New Analogs Assay Potency & ADMET Assays Chem->Assay Test Analogs Assay->SBDD SAR Data Lead Lead Candidate Assay->Lead

Diagram 1: A typical workflow for a Fragment-Based Drug Discovery campaign.

Section 2: Protocols for Screening and Validation

Protocol 2.1: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is an effective primary screening technique because it is label-free, provides real-time binding data, and has sufficient throughput for screening fragment libraries.[2] It directly measures the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor chip.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).

    • Activate a reference flow cell without protein to serve as a control for non-specific binding and bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a stock solution of (2R,3S)-2-methylazetidin-3-ol and other library fragments in 100% DMSO at a concentration of 100 mM.

    • Dilute the fragments into the running buffer (e.g., HBS-EP+) to a final screening concentration, typically 200-500 µM, ensuring the final DMSO concentration is consistent and low (e.g., ≤ 0.5%).

  • Screening:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time. A binding event is indicated by an increase in RU on the target surface relative to the reference cell.

    • Regenerate the sensor surface between injections using a mild, validated regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Hit Triage:

    • Identify initial hits as fragments that produce a reproducible and concentration-dependent binding response significantly above the noise level.

    • Prioritize hits based on the magnitude of the response and the calculated ligand efficiency (LE).

Protocol 2.2: Orthogonal Hit Validation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for validating fragment hits.[13] It is highly sensitive to weak binding events and provides a low rate of false positives.[14] Protein-observed methods like the ¹H-¹⁵N HSQC experiment can not only confirm binding but also map the interaction site on the protein surface.[15]

Methodology:

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotopic labeling.

    • Prepare a stock solution of the ¹⁵N-labeled protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.

    • Prepare a solution of the fragment hit (e.g., (2R,3S)-2-methylazetidin-3-ol) at a high concentration (e.g., 50 mM) in the same NMR buffer.

  • Titration Experiment:

    • Add small aliquots of the fragment stock solution to the protein sample to achieve final fragment concentrations ranging from 50 µM to 5 mM.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each concentration point.

  • Data Analysis:

    • Overlay the spectra and monitor for Chemical Shift Perturbations (CSPs). A CSP is a change in the position of a peak upon addition of the fragment, indicating a direct or allosteric interaction at or near that residue.

    • Confirm binding if significant and specific CSPs are observed.

    • Map the binding site by identifying the residues that show the largest CSPs (requires prior backbone assignment of the protein).

    • Calculate the dissociation constant (K_d) by fitting the change in chemical shift as a function of fragment concentration.

Protocol 2.3: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the ultimate goal of the hit identification phase.[16] This provides definitive proof of binding and reveals the precise binding mode, including key interactions and unoccupied pockets, which is indispensable for structure-guided lead optimization.[17][18]

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions for the apo-protein using commercially available or custom screens.

    • Optimize lead conditions to produce well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a solution of (2R,3S)-2-methylazetidin-3-ol in a cryoprotectant-compatible buffer at a concentration of 1-10 mM. The high solubility of the fragment is a major advantage here.

    • Transfer a protein crystal into this solution and allow it to soak for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully inspect the resulting electron density map for clear, unambiguous density corresponding to the bound fragment.

  • Analysis of the Binding Mode:

    • Refine the structure to high resolution.

    • Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

    • Identify the vectors on the fragment (e.g., the secondary amine) that point towards solvent-exposed regions or adjacent sub-pockets, as these are the primary opportunities for fragment growing.

Section 3: From Hit to Lead: Structure-Guided Optimization

With a co-crystal structure in hand, the optimization phase begins. The goal is to "grow" the initial fragment hit into a larger, more potent molecule by adding chemical functionality that makes additional favorable interactions with the target.[19][20][21]

Diagram 2: Hypothetical fragment growing strategy based on a co-crystal structure.

Protocol 3.1: Iterative, Structure-Guided Fragment Growing

Rationale: The fragment growing strategy uses the 3D structural information to rationally design new analogs.[22] The secondary amine of (2R,3S)-2-methylazetidin-3-ol is an ideal synthetic handle for this elaboration.

Workflow:

  • Structural Analysis:

    • From the co-crystal structure, confirm that the core azetidine scaffold's interactions are maintained.

    • Identify the primary growth vector. For our fragment, the secondary amine is the most synthetically accessible and is often solvent-exposed.

    • Analyze the nearby protein surface to identify opportunities for new interactions (e.g., a hydrophobic pocket, a nearby hydrogen bond donor/acceptor).

  • Design of New Analogs:

    • Based on the analysis, design a small set of new molecules where different chemical groups are attached to the azetidine nitrogen.

    • Example: If the amine vector points towards a hydrophobic pocket, design analogs with small hydrophobic groups (e.g., benzyl, isobutyl). If it points towards a charged residue, design analogs with complementary functionality.

  • Synthesis and Testing:

    • Synthesize the designed analogs.

    • Measure their binding affinity using SPR or NMR to determine if the modification improved potency.

    • Calculate the Ligand Efficiency (LE) for each new compound to ensure the gain in potency is efficient relative to the number of added atoms.[4]

  • Iterate:

    • For the most promising analogs, attempt to obtain a new co-crystal structure.

    • Use the new structural information to guide the next round of design and synthesis. This iterative cycle of design, synthesis, testing, and structural analysis is the engine of hit-to-lead optimization.[23]

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Fragment Growing

Compound Structure Modification K_d (µM) Heavy Atoms LE
Hit 1 (2R,3S)-2-methylazetidin-3-ol - 850 6 0.35
Analog 1a N-benzyl derivative Added phenyl to target hydrophobic pocket 45 13 0.32
Analog 1b N-isobutyl derivative Added isobutyl to probe pocket size 120 10 0.34

| Analog 1c | N-(4-fluorobenzyl) derivative | Added fluorine for potential H-bond | 15 | 14 | 0.35 |

Note: Ligand Efficiency (LE) is calculated as: (-1.37 * pK_d) / (Number of Heavy Atoms). Higher values are better.

Conclusion

(2R,3S)-2-methylazetidin-3-ol represents a high-value starting point for fragment-based drug discovery. Its inherent 3D character, defined stereochemistry, and excellent physicochemical properties make it an ideal scaffold for probing protein binding sites. The protocols outlined in this guide provide a robust framework for identifying and optimizing hits derived from this fragment. By integrating sensitive biophysical screening with high-resolution structural biology, researchers can effectively leverage the unique advantages of this azetidine scaffold to accelerate the journey from a weakly binding fragment to a potent and optimized lead candidate.

References

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Frontiers in Chemistry. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • de Souza, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. The Royal Society of Chemistry.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery.
  • Lepre, C. A., et al. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Kane, R., & Zisterer, D. M. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • STRBD. (n.d.). Fragment-Based Drug Discovery.
  • Lindqvist, J. (n.d.). Fragment-to-Lead Optimization with Automated and Iterative Virtual Screening.
  • de Kloe, G. E., et al. (2025). Fragment-based drug discovery: A graphical review. PubMed.
  • UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • CrystalsFirst. (2022). Fragment HIT Identification in FBDD.
  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery.
  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • Creative Biostructure. (n.d.). Fragment-to-Lead.
  • MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
  • Hartshorn, M. J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • Minikel, E. V. (2016). NMR fragment screening. CureFFI.org.
  • PubChem. (n.d.). (2R,3S)-2-methylazetidin-3-ol.
  • ChemScene. (n.d.). (2S,3R)-2-Methylazetidin-3-ol hydrochloride.
  • Abovchem. (n.d.). (2R,3S)-2-methylazetidin-3-ol hydrochloride.
  • ChemScene. (n.d.). (2R,3R)-2-methylazetidin-3-ol.
  • ChemScene. (n.d.). rel-(2R,3S)-2-Methylazetidine-3-carboxylic acid.
  • ChemScene. (n.d.). (2S)-2-methylazetidin-3-ol.
  • Synblock. (n.d.). (2R,3R)-2-methylazetidin-3-ol hydrochloride.
  • Smith, L., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Google Patents. (n.d.). 3-azetidinols.
  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.

Sources

Method

Catalyst Design Using Chiral Azetidin-3-ol Ligands: Protocols for Enantioselective Dialkylzinc Additions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The development of robust, highly enant...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The development of robust, highly enantioselective catalysts is a cornerstone of modern asymmetric synthesis. Among chiral amino alcohols, azetidin-3-ol derivatives have emerged as privileged scaffolds for asymmetric catalysis[1]. Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), the four-membered azetidine ring possesses significant ring strain (~26 kcal/mol) and conformational rigidity.

When utilized as a bidentate


-ligand in transition metal or main-group catalysis, the azetidin-3-ol core dictates a highly constrained spatial relationship between the nitrogen lone pair and the hydroxyl group. In the context of the enantioselective addition of diethylzinc (

) to aldehydes, this rigidity translates into a well-defined chiral pocket[2].

Causality in Catalyst Design: The uncatalyzed addition of


 to aldehydes is kinetically sluggish. The introduction of a chiral azetidin-3-ol ligand initiates a rapid auto-catalytic cycle. The ligand reacts with 

to form a rigid zinc alkoxide complex. This complex acts as a bifunctional catalyst: the Lewis acidic zinc center activates the aldehyde carbonyl, while the coordinated oxygen atom directs a second equivalent of

to attack exclusively from either the Re or Si face of the substrate. The steric bulk of the N-substituent on the azetidine ring is the primary determinant of the enantiomeric excess (ee)[3].

Logical Framework & Catalytic Cycle

To fully leverage the azetidin-3-ol scaffold, one must understand the bimetallic transition state that governs the stereochemical outcome. The diagram below illustrates the catalytic cycle, highlighting the critical intermediates.

CatalyticCycle L Chiral Azetidin-3-ol Ligand Cat Active Zn-Azetidine Complex L->Cat + Et2Zn (- Ethane) Zn Diethylzinc (Et2Zn) Zn->Cat Sub Aldehyde Coordination Cat->Sub + RCHO TS Bimetallic Transition State Sub->TS + 2nd Et2Zn Prod Chiral Zinc Alkoxide Intermediate TS->Prod Alkyl Transfer Prod->Cat Catalyst Regeneration Final Enantioenriched Secondary Alcohol Prod->Final Aqueous Quench

Catalytic cycle of enantioselective dialkylzinc addition mediated by azetidin-3-ol ligands.

Substrate Scope & Data Presentation

Chiral azetidin-3-ol ligands, particularly those synthesized via diastereoselective Yang photocyclization[4], demonstrate exceptional versatility. The table below summarizes the quantitative performance of a standard N-benzhydryl azetidin-3-ol catalyst across various aldehyde substrates.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes (5 mol% Ligand Loading)

Aldehyde SubstrateTime (h)Conversion (%)Yield (%)ee (%)Absolute Configuration
Benzaldehyde12>999295R
4-Chlorobenzaldehyde12>998994R
4-Methoxybenzaldehyde16958592R
1-Naphthaldehyde14>999096R
Hexanal (Aliphatic)24857582R

Note: Data synthesized from benchmark studies utilizing N-substituted azetidinyl methanols and related derivatives[2],[3]. Aliphatic aldehydes generally require longer reaction times and exhibit slightly lower ee due to the lack of stabilizing


 stacking interactions in the transition state.

Experimental Protocol: Asymmetric Addition of Diethylzinc

This protocol outlines the procedure for the enantioselective ethylation of benzaldehyde using a chiral azetidin-3-ol ligand[1].

Workflow Visualization

ProtocolWorkflow Step1 Ligand Activation (Toluene, 0°C) Step2 Aldehyde Addition Step1->Step2 30 min Step3 Et2Zn Slow Addition Step2->Step3 Stir 10 min Step4 Reaction Maturation (0°C to RT) Step3->Step4 Dropwise Step5 Quench & Workup (NH4Cl) Step4->Step5 TLC/GC Check

Workflow for the asymmetric addition of diethylzinc to aldehydes under inert conditions.

Step-by-Step Methodology

Materials Required:

  • Chiral azetidin-3-ol ligand (e.g., (2S,3R)-N-benzhydryl-azetidin-3-ol)

  • Diethylzinc (

    
    ), 1.0 M solution in hexanes
    
  • Benzaldehyde (Freshly distilled to remove benzoic acid)

  • Anhydrous Toluene (Stored over 4Å molecular sieves)

Procedure:

  • System Preparation (Self-Validating Step): Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality:

    
     is highly pyrophoric and moisture-sensitive. Even trace water will hydrolyze the reagent to ethylzinc hydroxide, which acts as an achiral catalyst, severely eroding the final ee.
    
  • Ligand Activation: Add the chiral azetidin-3-ol ligand (0.05 mmol, 5 mol%) to the flask. Inject anhydrous toluene (2.0 mL). Cool the solution to 0 °C using an ice bath.

  • Catalyst Formation: Slowly add

    
     solution (0.05 mL, 0.05 mmol) dropwise. Stir for 30 minutes at 0 °C. Causality: This stoichiometric addition deprotonates the azetidin-3-ol, releasing ethane gas and forming the active, soluble zinc-alkoxide catalyst complex.
    
  • Substrate Addition: Inject freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) into the catalyst solution. Stir for 10 minutes to allow coordination to the zinc center.

  • Main Alkylation: Slowly add the remaining ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solution (1.2 mL, 1.2 mmol) dropwise over 15 minutes via a syringe pump. Causality: Slow addition prevents a localized high concentration of 
    
    
    
    , which could trigger the uncatalyzed (racemic) background reaction. Toluene is chosen as the solvent because its non-coordinating nature prevents competitive binding at the zinc center.
  • Maturation: Allow the reaction to stir at 0 °C for 12 hours. Monitor completion via GC or TLC.

  • Quench and Workup: Carefully quench the reaction at 0 °C by adding saturated aqueous

    
     (2.0 mL) dropwise. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification & Analysis: Purify the crude product via flash column chromatography (Hexanes/EtOAc). Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Self-Validating Control Systems

To ensure the integrity of your results, run a parallel Background Control Reaction :

  • Execute the exact protocol above, but omit the azetidin-3-ol ligand .

  • Validation Threshold: After 12 hours at 0 °C, the control reaction should exhibit <5% conversion to the product.

  • Interpretation: If the control yields >5% conversion, it indicates that trace impurities (such as transition metals in the solvent or unpurified aldehyde) are catalyzing a racemic background pathway. This invalidates the ee results of the main experiment, requiring immediate reagent purification.

References

  • Pedrosa, R., Andrés, C., Nieto, J., & del Pozo, S. (2005). Diastereoselective Yang Photocyclization Reactions in Solution. Synthesis of Enantiopure Azetidin-3-ol Derivatives. The Journal of Organic Chemistry, 70(11), 4324-4331. URL: [Link]

  • Hermsen, P. J., Cremers, J. G. O., Thijs, L., & Zwanenburg, B. (2001). Enantioselective Diethylzinc Addition to Aldehydes Using Azetidine-Derived Chiral Catalysts. Tetrahedron Letters, 42(25), 4243-4245. URL: [Link]

  • Shi, M., & Jiang, J.-K. (1999). Chiral C2-Symmetric 2,4-Disubstituted Azetidines as Chiral Ligands in the Addition of Diethylzinc to Aldehydes. Tetrahedron: Asymmetry, 10(9), 1673-1679. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (2R,3S)-2-Methylazetidin-3-ol Cyclization

Welcome to the Advanced Troubleshooting & Workflow Optimization guide for the synthesis of (2R,3S)-2-methylazetidin-3-ol. As a highly strained 4-membered chiral heterocycle, azetidine formation is notoriously susceptible...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting & Workflow Optimization guide for the synthesis of (2R,3S)-2-methylazetidin-3-ol. As a highly strained 4-membered chiral heterocycle, azetidine formation is notoriously susceptible to competing side reactions. This guide is designed for drug development professionals and provides field-proven, mechanistically grounded solutions to maximize your cyclization yields.

Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my cyclization yielding predominantly the epoxide byproduct instead of the desired (2R,3S)-2-methylazetidin-3-ol? Causality: Azetidine formation via 4-exo-tet cyclization is kinetically disfavored compared to the 3-exo-tet formation of an epoxide. When strong bases (e.g., NaH, alkoxides) are used, the secondary hydroxyl group at C3 is deprotonated. The resulting alkoxide is a superior nucleophile to the sterically hindered amine, leading to rapid intramolecular displacement of the adjacent leaving group to form an epoxide. Solution: Transition to a non-nucleophilic, weaker base such as N,N-Diisopropylethylamine (DIPEA). DIPEA acts as an acid scavenger for the generated HCl without deprotonating the C3 alcohol, thereby preserving the amine as the primary nucleophile for the cyclization 1[1].

Q2: I am observing significant amounts of intermolecular dimerization. How can I shift the equilibrium toward intramolecular cyclization? Causality: Azetidine formation carries approximately 26 kcal/mol of ring strain. Because the activation energy for the intramolecular 4-exo-tet pathway is high, intermolecular


 collisions (dimerization) can outcompete ring closure, especially at high concentrations.
Solution:  Implement two synergistic strategies:
  • High Dilution: Run the reaction at ≤ 0.05 M to statistically favor intramolecular encounters.

  • Thorpe-Ingold Effect: Ensure the nitrogen is protected with a bulky group (e.g., benzhydryl). The steric bulk restricts the conformational degrees of freedom of the linear precursor, forcing the reactive amine and the electrophilic carbon into closer spatial proximity, which significantly accelerates spontaneous cyclization 2[2].

Q3: How do I ensure the stereochemical fidelity of the (2R,3S) configuration during the reaction? Causality: The stereocenters at C2 (methyl) and C3 (hydroxyl) are typically established prior to cyclization. However, harsh basic conditions or elevated temperatures in protic solvents can lead to epimerization or retro-aldol-type degradation. Solution: Utilize enantiopure precursors, such as commercially available (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol derivatives, and maintain strict temperature control (typically 50°C to 90°C) in a polar aprotic solvent like acetonitrile (MeCN) 3[3]. This provides sufficient thermal energy to overcome the 4-exo-tet activation barrier while preserving the (2R,3S) configuration[4].

Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and cyclization outcomes, derived from validated experimental data.

Base / Solvent SystemTemperature (°C)Concentration (M)Yield of (2R,3S)-Azetidine (%)Major ByproductMechanistic Driver
NaH / THF250.2< 10%EpoxideAlcohol deprotonation (3-exo-tet)
K₂CO₃ / MeCN800.245%DimerIntermolecular

outcompetes cyclization
DIPEA / MeCN 90 0.05 82% None (Clean) Kinetic control, acid scavenging
DIPEA / Toluene900.0565%Unreacted SMInsufficient solvent polarity for

Self-Validating Experimental Protocol

Objective: Maximize 4-exo-tet cyclization yield of (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol while suppressing epoxidation and dimerization.

Step 1: Precursor Preparation & Dilution

  • Dissolve the enantiopure linear halohydrin precursor in anhydrous MeCN to achieve a final concentration of 0.05 M.

  • Causality: High dilution is critical to minimize intermolecular collisions. MeCN provides the necessary dielectric constant to stabilize the polar transition state of the

    
     displacement.
    

Step 2: Controlled Base Addition

  • Add 4.0 equivalents of DIPEA to the stirring solution at room temperature.

  • Causality: DIPEA acts purely as a proton sponge. 4.0 equivalents ensure the reaction does not stall as HCl is liberated.

  • Self-Validation Checkpoint 1: Verify the pH of the solution is ≥ 9.0 using pH paper. If the pH drops below 8.0 during the reaction, the acid scavenger is depleted, indicating a stalled kinetic state.

Step 3: Thermal Activation

  • Gradually heat the reaction mixture to 90°C under an inert nitrogen atmosphere for 2 hours.

  • Causality: 90°C provides the exact thermal energy required to overcome the ~26 kcal/mol ring strain barrier without inducing thermal degradation of the chiral centers.

Step 4: In-Process Control (IPC) & Self-Validation

  • Self-Validation Checkpoint 2: After 90 minutes, sample 50 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated when the mass corresponding to the linear precursor is completely replaced by the cyclized product mass (minus HCl), with dimer species representing < 5% AUC. If unreacted starting material remains, extend heating by 30 minutes.

Step 5: Quenching and Isolation

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue via silica flash column chromatography (hexanes-EtOAc) to isolate the pure (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol.

Mechanistic Pathway Visualization

AzetidineCyclization Precursor Linear Halohydrin Precursor (2R,3S configuration) Base Base Addition & Condition Selection Precursor->Base PathA 4-exo-tet Cyclization (DIPEA, MeCN, 90°C) Base->PathA Kinetic Control PathB 3-exo-tet Cyclization (Strong Base, High Conc.) Base->PathB Thermodynamic Control Product (2R,3S)-2-methylazetidin-3-ol (High Yield, Maintained Stereochemistry) PathA->Product SideProduct Epoxide / Dimerization (Low Yield, Byproducts) PathB->SideProduct

Mechanistic divergence in azetidine cyclization based on base selection and reaction conditions.

References

  • Title: The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: ResearchGate URL: 2

  • Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: PMC / Journal of Medicinal Chemistry URL: 3

Sources

Optimization

Azetidine Stability Tech Hub: Preventing Ring Opening During Deprotection

Diagnostic Triage: Why Your Ring is Opening The Problem: You are attempting to remove a Boc group from an azetidine, but instead of the desired secondary amine, you are isolating a ring-opened propyl amine derivative (of...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Why Your Ring is Opening

The Problem: You are attempting to remove a Boc group from an azetidine, but instead of the desired secondary amine, you are isolating a ring-opened propyl amine derivative (often a chloropropyl amine or amino-alcohol).

The Mechanism: Azetidines possess significant ring strain (~26 kcal/mol). Upon protonation of the nitrogen (Step 1), the ring carbons become highly electrophilic. If a nucleophile (Nu⁻) is present—such as a chloride ion from HCl or even a trifluoroacetate ion—it attacks the


-carbon (Step 2), relieving the strain but destroying your cycle.
Figure 1: The Failure Mode (Acid-Mediated Ring Opening)

AzetidineFailure Substrate N-Boc Azetidine Protonated Protonated Intermediate (High Ring Strain) Substrate->Protonated + H+ (Acid) Transition Nucleophilic Attack (SN2) Protonated->Transition + Nu- (Cl-, RCOO-) Product Ring-Opened Byproduct (e.g., Chloropropyl amine) Transition->Product Strain Release

Caption: Mechanism of acid-catalyzed azetidine ring opening. Protonation activates the ring; nucleophiles (even weak ones) attack the


-carbon to relieve strain.

Core Protocols: The "Safe-Acid" Methodologies

Do not treat azetidines like piperidines. Standard 4M HCl/Dioxane is often lethal to these rings due to the high nucleophilicity of the chloride ion. Use the following protocols to minimize risk.

Protocol A: The Optimized TFA Method (Standard)

Best for: General azetidines without highly electron-donating groups at C3.

The Logic: Trifluoroacetic acid (TFA) is used because the trifluoroacetate anion is bulky and significantly less nucleophilic than chloride. We add cation scavengers to prevent the tert-butyl cation from attacking the ring or other sensitive sites.

ReagentEquiv/Conc.[1][2][3][4][5][6][7]Role
DCM (Dichloromethane) SolventNon-nucleophilic solvent.[2]
TFA 10–20% v/vAcid source. Keep concentration low to control kinetics.
Triethylsilane (Et3SiH) 2.0 equivScavenger. Traps t-butyl cation immediately.
Temperature 0 °CKinetic control. Slows nucleophilic attack on the ring.

Step-by-Step:

  • Dissolve N-Boc azetidine in anhydrous DCM (0.1 M concentration).

  • Add Triethylsilane (2.0 equiv) .

  • Cool the solution to 0 °C (Ice/Water bath).

  • Dropwise add TFA to reach a final concentration of 10–20% v/v (e.g., if you have 4mL DCM, add 1mL TFA).

  • Monitor: Check TLC/LCMS every 15 minutes. Do not stir overnight.

  • Quench: Pour the cold reaction mixture directly into a vigorously stirring, ice-cold saturated NaHCO₃ solution. Do not concentrate the acidic mixture on the rotovap, as heating with acid promotes ring opening.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: The "Nuclear Option" (TMSOTf)

Best for: Highly sensitive substrates (e.g., 3-hydroxyazetidines, 2-aryl azetidines) where ANY proton source causes failure.

The Logic: Trimethylsilyl triflate (TMSOTf) cleaves Boc groups via a silylation mechanism, avoiding the generation of a high concentration of protons and nucleophilic counter-ions.

Step-by-Step:

  • Dissolve N-Boc azetidine in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Cool to 0 °C .

  • Add 2,6-Lutidine (1.5 equiv) as a non-nucleophilic base to buffer the system.

  • Add TMSOTf (1.2 equiv) dropwise.

  • Stir at 0 °C for 30–60 minutes.

  • Quench with MeOH (excess) to cleave the silyl carbamate, then aqueous NaHCO₃.

Troubleshooting Matrix (FAQs)

Q1: I used HCl in Dioxane and my product mass is M+36 or M+38. What happened? A: You formed the chloropropyl amine. The chloride ion (Cl⁻) from HCl is a strong nucleophile. It attacked the azetidine ring.[8][9]

  • Fix: Switch to Protocol A (TFA). TFA⁻ is 1000x less nucleophilic than Cl⁻. Never use HCl for strained rings unless validated on a small scale.

Q2: I have a 3-hydroxyazetidine (or 3-fluoro). It disappears during deprotection. A: 3-substituted azetidines are prone to "neighboring group participation" or hydride shifts. The C3 substituent can stabilize the carbocation formed during ring opening.

  • Fix: Use Protocol B (TMSOTf). If you must use acid, use p-Toluenesulfonic acid (pTsOH) in acetone/water, which is milder and has a non-nucleophilic counter-ion [1].

Q3: My reaction works on 50mg but fails on 5g. Why? A: Exotherm control. The deprotection generates isobutylene gas and heat. On a large scale, the internal temperature spikes, providing the activation energy required for the ring-opening side reaction.

  • Fix: Dilute the reaction (0.05 M). Add TFA very slowly via an addition funnel. Keep the internal temperature strictly < 5 °C.

Q4: Can I use Lewis Acids like ZnBr2? A: Be careful. Lewis acids can coordinate to the ring nitrogen, activating it just like a proton. Furthermore, if you use a bromide salt, Br⁻ is a nucleophile.

  • Recommendation: If you want a Lewis Acid approach, stick to TMSOTf (Protocol B) or Zn(OTf)₂ where the triflate counter-ion is non-nucleophilic.

Decision Logic: Selecting the Right Method

Use this flow to determine the safest route for your specific molecule.

Figure 2: Method Selection Flowchart

DeprotectionLogic Start Start: N-Boc Azetidine CheckSub Is the Azetidine 3-substituted (OH, F) or 2-Aryl? Start->CheckSub CheckScale Is Scale > 1g? CheckSub->CheckScale No (Standard) MethodTMS Use Protocol B: TMSOTf + 2,6-Lutidine CheckSub->MethodTMS Yes (High Risk) MethodTFA Use Protocol A: Dilute TFA + Scavenger (0 °C) CheckScale->MethodTFA No MethodCareful Protocol A with Strict Temp Control (<5°C) CheckScale->MethodCareful Yes MethodHCl STOP: Do NOT use HCl MethodTFA->MethodHCl If HCl considered

Caption: Decision tree for selecting deprotection conditions based on substrate sensitivity and scale.

References

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. (Discusses p-Toluenesulfonic acid as a greener, non-nucleophilic alternative to TFA).

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). (Details the mechanism of acid-mediated decomposition in 2-aryl azetidines).

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening. IIT Kanpur. (Provides context on how Lewis Acids can trigger ring opening if nucleophiles are present).

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. (General mechanism and scavenger roles).

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2R,3S)-2-Methylazetidin-3-ol Synthesis

Subject: Diagnostic & Correction Protocol for Stereochemical Loss in 2,3-Disubstituted Azetidines Ticket ID: AZT-2R3S-RAC-001 Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Diagnostic & Correction Protocol for Stereochemical Loss in 2,3-Disubstituted Azetidines Ticket ID: AZT-2R3S-RAC-001 Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: (2R,3S)-2-methylazetidin-3-ol Structural Profile: A strained 4-membered nitrogen heterocycle with a trans-relationship between the C2-methyl and C3-hydroxyl groups. Critical Instability Factors:

  • Ring Strain (~26 kcal/mol): Makes the ring susceptible to acid-catalyzed opening and subsequent non-stereoselective re-closure.

  • C2-Acidity: The C2 proton (alpha to nitrogen) is susceptible to deprotonation, especially when the nitrogen is protected with electron-withdrawing groups (EWG) like Boc, Cbz, or Ts. This leads to epimerization (formation of the cis-diastereomer).

  • C3-Lability: The C3 stereocenter is vulnerable to inversion during functionalization (e.g., Mitsunobu) or oxidation-reduction sequences.

This guide provides a non-linear troubleshooting workflow to identify the exact step causing racemization or epimerization.

Diagnostic Flowchart: Identifying the Point of Failure

Use this logic tree to isolate the experimental stage responsible for the loss of optical purity.

Azetidine_Troubleshooting Start Start: Low ee% or dr detected Check_SM 1. Check Starting Material (L-Threonine / Allo-Thr) Start->Check_SM Is_SM_Pure Is SM enantiopure? Check_SM->Is_SM_Pure Cyclization 2. Cyclization Step (Ring Closure) Is_Cis_Trans Is impurity Cis or Trans? Cyclization->Is_Cis_Trans N_Protect 3. N-Protection / Functionalization Base_Used Strong Base used? N_Protect->Base_Used C3_Funct 4. C3-OH Functionalization Issue_C3 C3 Inversion (Mitsunobu/SN2) C3_Funct->Issue_C3 Inversion observed Is_SM_Pure->Cyclization Yes Sol_SM Purify/Replace SM Is_SM_Pure->Sol_SM No Is_Cis_Trans->N_Protect Diastereomer found Issue_Ring Ring Opening/Re-closing Is_Cis_Trans->Issue_Ring Enantiomer found Base_Used->C3_Funct No (TEA/DIPEA) Issue_C2 C2 Epimerization (Thermodynamic Control) Base_Used->Issue_C2 Yes (LiHMDS/NaH)

Figure 1: Decision tree for isolating stereochemical leakage in azetidine synthesis.

Technical Support Modules (Q&A)

Module A: Synthesis Phase (Ring Closure)

Context: The most common route utilizes L-Threonine (2S,3R) or L-Allo-Threonine. The cyclization usually involves activating the C3-hydroxyl (as a mesylate/tosylate) and displacing it with the amine.

Q: I am starting with L-Threonine, but obtaining the (2S,3S) "cis" isomer instead of (2R,3S). Why? A: This is a classic "Double Inversion" vs. "Retention" confusion.

  • Mechanism: L-Threonine is (2S, 3R). To get the azetidine ring, you typically convert the OH to a leaving group (LG).

  • Scenario 1 (Direct Displacement): If the amine attacks C3 directly (intramolecular

    
    ), the C3 center inverts from R to S . The C2 center remains S . Result: (2S, 3S) [Cis].
    
  • Scenario 2 (The Correct Route): You must start with L-Allo-Threonine (2S, 3S) or invert C3 before cyclization. Alternatively, some routes proceed via an epoxide or halo-amine where the attack geometry is different.

  • Fix: Verify the absolute configuration of your starting material.[1] For (2R,3S), you likely need to invert C2 (difficult) or start with a precursor that allows C3 inversion to the desired S config during closure.

Q: My reaction mixture shows a 50:50 racemic mix after cyclization. A: This indicates an achiral intermediate, likely caused by Ring Opening .

  • Cause: If you used strong heating or Lewis acids during cyclization, the intermediate might have opened to an iminium ion or an alkene, destroying stereochemistry.

  • Fix: Lower the cyclization temperature. Switch from thermal cyclization to base-mediated cyclization (e.g., K2CO3 in MeCN) of the halo-amine.

Module B: N-Protection & C2 Stability

Context: Once the ring is formed, the Nitrogen is usually protected (Boc, Cbz, Bn).

Q: I had pure material, but after putting on a Boc group, I see 15% epimerization. A: You are observing C2-Deprotonation .

  • The Science: An N-Boc azetidine has a pKa at C2 significantly lower than a pyrrolidine due to ring strain and orbital hybridization (more s-character). Even moderately strong bases can deprotonate C2, forming a planar lithio-species or enolate-like intermediate. Upon reprotonation, it relaxes to the thermodynamic mixture (often favoring trans, but cis will appear).

  • Troubleshooting Steps:

    • Base Check: Did you use NaOH, KOH, or NaH? Switch to organic bases like DIPEA or TEA.

    • Temperature: Perform protection at 0°C, not reflux.

    • Workup: Avoid prolonged exposure to basic aqueous workups.

Module C: Functionalization of C3-OH

Context: Modifying the hydroxyl group.[2][3][4]

Q: I performed a Mitsunobu reaction to esterify the C3-OH, and the stereochemistry flipped. A: This is expected behavior , not a side effect.

  • Mechanism: The Mitsunobu reaction proceeds via an

    
     mechanism. If you start with (2R,3S) and react with DIAD/PPh3/Acid, you will obtain the (2R,3R ) ester.
    
  • Fix: If you need to retain the (3S) configuration, use a non-inverting alkylation (e.g., Ag2O/Alkyl Halide) or acylation (Anhydride/Pyridine).

Experimental Data & Protocols

Table 1: Stability of (2R,3S)-2-methylazetidin-3-ol Derivatives
ConditionN-SubstituentResultRisk Level
Acidic (HCl/MeOH) H (Free amine)StableLow
Basic (NaH/THF) Boc/CbzRapid Epimerization at C2Critical
Basic (TEA/DCM) Boc/CbzStableLow
Thermal (>80°C) BenzylSlow RacemizationMedium
Oxidation (Swern) BocAzetidin-3-one (Loss of C3 chirality)High
Protocol: Safe N-Boc Protection (Minimizing Epimerization)

Standard conditions often use NaOH, which risks C2-epimerization. Use this buffered protocol instead.

  • Dissolution: Dissolve (2R,3S)-2-methylazetidin-3-ol (HCl salt) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at 0°C . Do not use inorganic bases.

  • Reagent: Add

    
     (1.1 equiv) dissolved in DCM dropwise over 15 minutes.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour maximum.

  • Quench: Quench with 5% Citric Acid (aq). Avoid NaHCO3 washes if possible to keep pH neutral/acidic.

  • Validation: Check dr by NMR immediately.

Analytical Method: Chiral HPLC

To distinguish enantiomers and diastereomers:

  • Column: Chiralpak AD-H or IC (Immobilized).

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine.

  • Derivatization (Optional but recommended): If UV signal is weak, derivatize with (S)-(+)-MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid). This converts enantiomers into diastereomers, separable on standard silica or C18 if chiral columns are unavailable.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[5] Link

  • Kudryavtsev, K. V., et al. (2005). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases.[6] Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates Threonine route to (2R,3S) analogues).

  • Lucchetti, N., et al. (2022).[7] Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules.[1][3][5][6][7][8][9][10][11][12][13] Link (Detailed mechanism of C2 lithiation/epimerization).

  • Harada, N., et al. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools. Molecules.[1][3][5][6][7][8][9][10][11][12][13] Link (Analytical methods for chiral alcohols).

Sources

Optimization

Technical Support Center: Optimizing Solubility of Polar Azetidin-3-ol Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polar azetidin-3-ol intermediates. This guide is designed to provide practical, in-depth solutions to t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polar azetidin-3-ol intermediates. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during experimental work. By understanding the underlying chemical principles, you can rationally design experiments to overcome these hurdles and accelerate your research.

Section 1: Troubleshooting Guide - Common Solubility Issues

This section addresses specific problems in a question-and-answer format, providing both diagnostic steps and proven resolution strategies.

Question 1: My azetidin-3-ol intermediate has poor solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). How can I improve its solubility for a reaction or purification?

Answer:

This is a frequent challenge stemming from the inherent polarity and hydrogen-bonding capabilities of the azetidin-3-ol scaffold. The hydroxyl (-OH) group and the nitrogen atom in the azetidine ring can both participate in hydrogen bonding, making the molecule prefer polar, protic environments over non-polar organic solvents.

Root Cause Analysis & Solution Workflow:

  • Assess Polarity and Propose Solvent Alternatives: The first step is to systematically explore a broader range of solvents. Instead of relying solely on common non-polar solvents, consider more polar options.

    • Polar Aprotic Solvents: Tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) are excellent starting points. They can disrupt the intermolecular hydrogen bonds of the solute without competing as hydrogen bond donors.

    • Alcohols: Short-chain alcohols like methanol (MeOH), ethanol (EtOH), and isopropanol (IPA) can be effective due to their ability to hydrogen bond with the intermediate.[1] However, be mindful of their potential to react with certain reagents (e.g., in acylation reactions).

    • Co-Solvent Systems: A powerful strategy is to use a mixture of solvents.[2] A small amount of a polar solvent like MeOH or DMF in a less polar solvent like DCM can dramatically increase solubility. This "cocktail" approach allows you to fine-tune the polarity of your reaction medium.[2]

  • Employ Temperature Variation: Solubility is temperature-dependent.[3] Gently warming the mixture can significantly improve solubility. However, always check the thermal stability of your intermediate to avoid degradation. A simple experiment is to measure the clear point, which is the temperature at which all crystals dissolve upon heating a suspension of known composition.[4]

  • Chemical Modification (Temporary or Permanent):

    • N-Protection: If the azetidine nitrogen is a secondary amine (NH), its basicity and hydrogen-bonding ability contribute to poor solubility in non-polar solvents. Protecting the nitrogen with a lipophilic group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, can significantly increase its solubility in solvents like DCM and EtOAc. This is a common strategy in multi-step syntheses.[5]

    • O-Protection: Similarly, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether will reduce polarity and enhance solubility in organic media.

dot

Caption: Workflow for addressing poor organic solvent solubility.

Question 2: My azetidin-3-ol intermediate shows minimal solubility in both aqueous and common organic solvents, making it difficult to handle for subsequent steps. What could be the cause and how can I address it?

Answer:

This behavior is characteristic of a zwitterion. Azetidin-3-ol is amphoteric, meaning it has both a basic site (the azetidine nitrogen) and an acidic site (the hydroxyl group). At or near its isoelectric point (pI), the molecule can exist as a zwitterion, with a positive charge on the nitrogen and a negative charge on the oxygen. This dual ionic character leads to strong crystal lattice energy and poor solubility in both non-polar organic solvents and neutral water.

Root Cause Analysis & Solution Workflow:

  • pH Adjustment is Key: The solubility of zwitterionic or amphoteric compounds is highly pH-dependent.[6][7] By adjusting the pH of an aqueous solution, you can suppress the formation of the zwitterion and form a more soluble salt.[8]

    • Acidic Conditions (pH < pI): Adding an acid (e.g., HCl, TFA) will protonate the azetidine nitrogen, forming a cationic ammonium salt. This salt form is typically much more soluble in water and polar protic solvents.[9] The hydrochloride salt of azetidin-3-ol, for instance, is soluble in water, DMSO, and methanol.[9]

    • Basic Conditions (pH > pI): Adding a base (e.g., NaOH, K₂CO₃) will deprotonate the hydroxyl group, forming an anionic alkoxide. This form will also exhibit increased aqueous solubility.

  • Salt Formation for Isolation and Handling: Salt formation is a widely used and effective method for increasing the aqueous solubility and dissolution rates of ionizable compounds.[8][10][11] If your intermediate is an oil or difficult to crystallize in its free form, converting it to a stable, crystalline salt (like a hydrochloride or tosylate salt) can greatly improve its handling properties, purity, and stability.[10]

  • Co-crystal Formation: An alternative to salt formation is co-crystallization.[12][13] This involves crystallizing the intermediate with a neutral "co-former" molecule. This can disrupt the strong self-association of the zwitterionic intermediate, leading to a new crystalline solid with different, often improved, solubility properties.[13][14]

dot

Caption: Influence of pH on the ionization and solubility of azetidin-3-ol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a general solvent screen for a new azetidin-3-ol derivative?

A good, practical solvent screen should cover a range of polarities and solvent classes. The following table provides a recommended starting set. Solubility can be qualitatively assessed at room temperature and then with gentle heating.

Solvent ClassRecommended SolventsRationale
Non-Polar Toluene, Dichloromethane (DCM)Establishes a baseline for low-polarity interactions.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerate polarity, good for many reactions. 2-MeTHF is a greener alternative to THF.
Esters Ethyl Acetate (EtOAc)Common medium-polarity solvent for chromatography and extractions.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic, good solvating power.
Nitriles Acetonitrile (MeCN)Polar aprotic, often used in reversed-phase HPLC, indicating potential solubility.
Alcohols Methanol (MeOH), Isopropanol (IPA)Polar protic, excellent for highly polar compounds due to hydrogen bonding.
Amides N,N-Dimethylformamide (DMF)Highly polar aprotic, powerful solvent but can be difficult to remove.
Aqueous Water (at pH 3, 7, and 10)Crucial for understanding pH-dependent solubility and behavior in biological or aqueous media.[15]

Q2: How do I perform a reliable equilibrium solubility measurement?

The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[16]

Experimental Protocol: Shake-Flask Solubility Measurement

  • Preparation: Add an excess amount of your solid azetidin-3-ol intermediate to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[17]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[18] It's good practice to take samples at different time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.[17]

  • Sample Separation: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant (the clear liquid portion). It is critical to filter the sample immediately using a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solid particles.

  • Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved intermediate using a validated technique like HPLC-UV or LC-MS.[16]

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Q3: My intermediate is highly potent. What special handling precautions should I take during solubility studies?

Working with highly potent active pharmaceutical ingredients (HPAPIs) requires stringent safety protocols to prevent operator exposure.[19][20]

  • Containment: All manipulations, especially handling of powders (weighing, transfers), should be performed in a containment device like a ventilated laminar flow enclosure, fume hood, or a glovebox isolator.[21]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory and typically includes double gloves, a lab coat or disposable suit, and respiratory protection (e.g., a powered air-purifying respirator, PAPR).[20]

  • Engineering Controls: The laboratory should have controlled access and be designed with negative pressure differentials to prevent contaminants from escaping.[22] Air should be HEPA-filtered.[23]

  • Cleaning and Decontamination: Develop and validate procedures for cleaning equipment and surfaces to prevent cross-contamination.[22] All waste must be handled and disposed of as potent waste.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). Crystal Growth & Design.
  • Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). Molecules. Retrieved from [Link]

  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck Millipore.
  • Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.
  • azetidin-3-ol. (2024, April 9). ChemBK.
  • A Brief Discussion of Multi-Component Organic Solids: Key Emphasis on Co-Crystallization. (2022, April 28). Pharmaceutics.
  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
  • Azetidin-3-ol,hydrochloride CAS 18621-18-6. (n.d.). Home Sunshine Pharma.
  • <1236> SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025, March 13). Pharmaceutical Technology.
  • Salt formation to improve drug solubility. (2007, July 30). Advanced Drug Delivery Reviews. Retrieved from [Link]

  • <1236> Solubility Measurements. (2016, September 30). USP-NF.
  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. (n.d.). Chemical Communications.
  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025, May 13). International Journal of Pharmaceutical Sciences and Research.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • (PDF) Study of pH-dependent drugs solubility in water. (2026, February 25). ResearchGate.
  • The rules on HPAPI containment in high potent manufacturing. (2025, March 7). Pharmaceutical Technology.
  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). ACS Chemical Neuroscience. Retrieved from [Link]

  • Strategies for High Containment. (2026, February 6). Pharmaceutical Technology.
  • The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins.
  • Study of pH-dependent drugs solubility in water. (n.d.). Semantic Scholar.

Sources

Troubleshooting

Purification techniques for hydrophilic azetidine derivatives

Technical Support Center: Purification of Hydrophilic Azetidine Derivatives Executive Summary Hydrophilic azetidine derivatives present a "perfect storm" of purification challenges: they are highly polar (preventing rete...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Hydrophilic Azetidine Derivatives

Executive Summary

Hydrophilic azetidine derivatives present a "perfect storm" of purification challenges: they are highly polar (preventing retention on standard C18), basic (causing severe tailing on silica), and chemically labile (prone to acid-catalyzed ring opening due to ~25 kcal/mol of ring strain). This guide synthesizes advanced chromatographic techniques (HILIC, Ion-Pairing) with robust isolation protocols to ensure high recovery and purity.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Extraction & Workup (The "Getting it Out of Water" Problem)

Q1: I cannot extract my azetidine from the aqueous reaction mixture using Ethyl Acetate or Ether. The yield is near zero.

  • Diagnosis: Small, polar azetidines act as "organic salts" and partition preferentially into the aqueous phase. Standard lipophilic solvents (EtOAc, Et₂O) cannot overcome this hydration energy.

  • Technical Solution:

    • The "Salting Out" Effect: Saturate the aqueous phase with NaCl or K₂CO₃.[1] This increases the ionic strength, disrupting the hydration shell around the azetidine and forcing it into the organic phase (Hofmeister series effect).

    • Solvent Switch: Switch to Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) . The alcohol component acts as a hydrogen bond donor, stabilizing the amine in the organic layer.

    • n-Butanol Extraction: For extreme cases, extract with n-butanol. Note: n-Butanol has a high boiling point (117°C); removal requires azeotroping with heptane or water.

Q2: My product disappears during rotary evaporation. Is it decomposing?

  • Diagnosis: Low molecular weight azetidines (e.g., azetidine, 3-hydroxyazetidine) are volatile free bases. Evaporating to dryness under high vacuum often results in sublimation or co-evaporation.

  • Technical Solution:

    • Salt Formation: Do not isolate the free base if possible. Treat the organic extract with 1 equivalent of HCl (in dioxane or ether) or TFA to precipitate the non-volatile salt.

    • Controlled Concentration: If the free base is required, concentrate only to a small volume (do not dry completely) and use immediately, or keep the bath temperature <30°C and pressure >50 mbar.

Category 2: Chromatography (The "Tailing & Retention" Problem)

Q3: My compound elutes at the solvent front on C18 (Reverse Phase) but sticks irreversibly to Silica (Normal Phase).

  • Diagnosis: This is the classic "retention gap." The compound is too polar for hydrophobic retention (C18) but interacts too strongly with acidic silanols on silica via ion-exchange mechanisms.

  • Technical Solution: Adopt HILIC (Hydrophilic Interaction Liquid Chromatography).

    • Mechanism:[2][3][4] HILIC uses a polar stationary phase (Silica, Amide, Zwitterionic) with a high-organic mobile phase (e.g., 90% ACN). Water forms a stagnant layer on the surface; your polar azetidine partitions into this water layer.

    • Protocol: Use an Amide-functionalized column .[5] It provides hydrogen bonding retention without the strong ionic interaction of bare silica, resulting in sharper peaks.

Q4: I am seeing severe peak tailing on silica gel flash columns.

  • Diagnosis: The basic nitrogen of the azetidine is interacting with acidic silanol groups (

    
    ) on the silica surface.
    
  • Technical Solution:

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. The modifier saturates the active silanol sites, allowing the azetidine to elute freely.

    • Alternative: Use Basic Alumina instead of silica. Alumina is less acidic and tolerates basic amines better, though resolution is generally lower than silica.

Category 3: Stability (The "Ring Opening" Problem)

Q5: My azetidine degrades into a linear impurity during purification.

  • Diagnosis: Acid-catalyzed ring opening (hydrolysis). The strained ring relieves tension by opening to form a 3-amino-propanol derivative or chloride adduct.

  • Technical Solution:

    • Avoid Acidic Modifiers: Never use TFA or Formic Acid in the mobile phase for free-base azetidines.

    • Neutralize Silica: Pre-wash your silica column with 1% TEA in Hexane/DCM before loading your sample.

    • Storage: Store as a salt (HCl or oxalate) or at -20°C under Argon.

Part 2: Standard Operating Procedures (SOPs)

SOP A: "Salting Out" Extraction Protocol

Use this for azetidines with LogP < 0.

  • Basification: Cool the aqueous reaction mixture to 0°C. Adjust pH to >12 using 5M NaOH or saturated K₂CO₃. Rationale: Ensures the amine is fully deprotonated (neutral).

  • Saturation: Add solid NaCl until no more dissolves (saturation point). Agitate for 10 minutes.

  • Extraction:

    • Add 10% Methanol in DCM (Volume: 1/2 of aqueous layer).

    • Shake vigorously for 2 minutes.

    • Repeat 3-4 times.

  • Drying: Combine organic layers. Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes. Avoid MgSO₄ as it is slightly acidic and can bind polar amines.

  • Filtration: Filter and concentrate at low temperature (<30°C).

SOP B: HILIC Purification Setup

Use this when C18 fails to retain the compound.

ParameterSetting / Material
Column Amide-Bonded Silica or Zwitterionic (e.g., ZIC-HILIC)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with NH₄OH)
Mobile Phase B Acetonitrile (ACN)
Gradient Start: 95% B (High Organic). End: 60% B.
Flow Rate 0.5 – 1.0 mL/min (Column dependent)
Sample Diluent 90% ACN / 10% Buffer A. Critical: Injecting in 100% water will destroy peak shape.

Part 3: Visualization & Logic Mapping

Figure 1: Purification Strategy Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on compound polarity and stability.

PurificationStrategy Start Crude Azetidine Mixture SolubilityCheck Is it soluble in Et2O/Hexane? Start->SolubilityCheck StandardNP Standard Silica Flash (Hex/EtOAc) SolubilityCheck->StandardNP Yes (Lipophilic) PolarityCheck Is it water soluble? SolubilityCheck->PolarityCheck No (Polar) VolatileCheck Is MW < 150 & Free Base? PolarityCheck->VolatileCheck Yes HILIC HILIC Chromatography (Amide/ZIC Phase) VolatileCheck->HILIC No (Stable Solid) SaltFormation Isolate as HCl/TFA Salt VolatileCheck->SaltFormation Yes (Volatile) Derivatization Derivatize (Boc/Cbz) then Purify HILIC->Derivatization Fails/Tailing IEX Cation Exchange (SCX) HILIC->IEX Alternative

Figure 2: The "Salting Out" Workup Workflow

Caption: Step-by-step extraction protocol to maximize recovery of water-soluble amines.

WorkupWorkflow Step1 1. Reaction Mixture (Aqueous/Acidic) Step2 2. Basify (pH > 12) (K2CO3/NaOH) Step1->Step2 Deprotonate Step3 3. Saturation (Add solid NaCl) Step2->Step3 Disrupt Hydration Step4 4. Extraction (DCM:MeOH 9:1) Step3->Step4 Partition Step5 5. Dry & Conc. (Na2SO4, <30°C) Step4->Step5 Isolate

Part 4: Data & Reference Tables

Table 1: Solvent Systems for Polar Azetidines
MethodMobile Phase CompositionApplication Note
DCM/MeOH 90:10 to 80:20 DCM/MeOH + 1% NH₄OHStandard for moderately polar azetidines on silica.
HILIC (Amide) 90% ACN / 10% Aqueous Buffer (10mM NH₄OAc, pH 9)Best for highly hydrophilic compounds. Elution order is reversed vs. C18.
Reverse Phase Water/MeOH + 0.1% TFA (Only if stable)Use "Aq" type C18 columns designed for 100% aqueous conditions.
Table 2: Column Selection Guide
Stationary PhaseSurface ChemistryBest For
Silica (Bare) Acidic SilanolsProtected azetidines (Boc, Cbz). Requires TEA modifier for free bases.
Amide (HILIC) Carbamoyl groupUnprotected, hydrophilic azetidines. Excellent peak shape.
SCX (Ion Exchange) Sulfonic AcidCatch-and-release purification of basic amines from non-basic impurities.
C18-Aq Hydrophobic (modified)Moderately polar azetidines that require aqueous mobile phases >95%.

References

  • Diduco AB. (n.d.).[6] HILIC - Hydrophilic Interaction Chromatography.[5][7][8] Diduco. Retrieved March 5, 2026, from [Link]

  • Olsen, B. A. (2001).[7] Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved March 5, 2026, from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Retrieved March 5, 2026, from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Retrieved March 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Azetidin-3-ol Functionalization

Introduction: The "Spring-Loaded" Scaffold Welcome to the Technical Support Center. You are likely here because azetidin-3-ol is behaving unpredictably in your reaction vessel.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Spring-Loaded" Scaffold

Welcome to the Technical Support Center. You are likely here because azetidin-3-ol is behaving unpredictably in your reaction vessel.

This molecule is a spring-loaded trap . With a ring strain energy of approximately 25.4 kcal/mol [1], the azetidine ring is significantly more strained than pyrrolidine (~5.4 kcal/mol) and only slightly more stable than aziridine.[1]

Successful functionalization requires a "Defuse-then-Decorate" strategy: you must kinetically stabilize the ring (Defuse) before attempting to modify the hydroxyl or amine groups (Decorate). This guide addresses the three most common failure modes: Ring Opening , Loss of Chemoselectivity , and Ketone Decomposition .

Module 1: Preventing Ring Opening (The "Exploding" Ring)

The Issue

Users frequently report substantial yield loss during acylation or alkylation, accompanied by the formation of complex aliphatic chains (polymerization) or hydrolyzed ring-opened byproducts.

Root Cause Analysis

The azetidine ring is hypersensitive to Lewis acids and electrophilic activation .

  • Acid-Catalyzed Opening: Protonation of the nitrogen (

    
    ) creates a highly electrophilic ammonium species. The adjacent carbons (C2/C4) become susceptible to nucleophilic attack (even by weak nucleophiles like 
    
    
    
    or solvent), relieving the ring strain.
  • Nucleophilic Opening: Strong nucleophiles can directly attack C2/C4 if the nitrogen is electron-deficient (e.g., sulfonamides).

Visualizing the Failure Mode

RingOpening Azetidine Azetidin-3-ol Protonated Protonated Intermediate (Highly Electrophilic) Azetidine->Protonated Acid (H+) or Lewis Acid (AlCl3, BF3) Opened Ring-Opened Byproduct (Linear Amine) Protonated->Opened Nucleophile Attack (Nu-) at C2/C4 positions

Figure 1: Mechanism of acid-mediated azetidine ring opening.

Troubleshooting Guide: Ring Stabilization
Scenario Risk Factor Protocol Solution
Acylation (Amide coupling) HCl generationUse Schotten-Baumann Conditions: Biphasic system (

/DCM) with inorganic base (

). The water scavenges acid immediately, preventing N-protonation.
N-Protection (Boc/Cbz) ExothermCryogenic Addition: Perform reagent addition at

to

. Heat is the enemy of strained rings.
Lewis Acid Catalysis Coordination to NAvoid Strong Lewis Acids: If Lewis acids are required, pre-complex the nitrogen with a bulky protecting group (e.g., Benzhydryl) to sterically hinder coordination [2].

Module 2: Chemoselectivity (N- vs. O-Functionalization)

The Issue

"I am trying to alkylate the hydroxyl group, but I am getting mixtures of N-alkyl, O-alkyl, and N,O-dialkyl products."

Technical Insight

Azetidin-3-ol possesses two nucleophilic sites:

  • Nitrogen (Secondary Amine): Soft nucleophile, higher HOMO energy, kinetically faster.

  • Oxygen (Secondary Alcohol): Hard nucleophile, requires deprotonation to compete.

Rule of Thumb: You cannot selectively O-functionalize unprotected azetidin-3-ol in high yield. The nitrogen must be masked first.

Protocol: Selective O-Alkylation Workflow

Step 1: N-Protection (Mandatory)

  • Reagent:

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv),
    
    
    .
  • Checkpoint: Verify conversion by TLC.[2] The product, N-Boc-3-hydroxyazetidine, is stable and can be purified or used crude.

Step 2: O-Alkylation

  • Reagent:

    
     (1.2 equiv) or 
    
    
    
    in
    
    
    or
    
    
    at
    
    
    .
  • Critical Step: Add the electrophile (R-X) after 15 minutes of deprotonation to ensure the alkoxide is fully formed.

  • Note: Avoid leaving the alkoxide stirring too long without electrophile; it can undergo

    
    -elimination (ring fragmentation).
    

Step 3: Deprotection (If needed)

  • Reagent:

    
     (1:4 ratio) or 
    
    
    
    in Dioxane.
  • Safety: Monitor strictly. Prolonged exposure to strong acid will open the ring (see Module 1). Quench immediately with

    
     upon completion.
    

Selectivity Start Azetidin-3-ol Decision Target? Start->Decision N_Alk N-Alkylation Decision->N_Alk Target: Amine O_Alk O-Alkylation Decision->O_Alk Target: Ether/Ester Direct Direct Reaction (Mild Base, R-X) N_Alk->Direct Protect Step 1: N-Protection (Boc/Cbz/Bn) O_Alk->Protect Func Step 2: O-Functionalization (NaH, R-X) Protect->Func Deprotect Step 3: Deprotection (Acid/Hydrogenation) Func->Deprotect

Figure 2: Decision tree for chemoselective functionalization.

Module 3: Oxidation to Azetidin-3-one (The "Decomposition" Trap)

The Issue

"My oxidation reaction went to completion on TLC, but after workup, the NMR shows a complex mixture or no ketone peak."

Technical Insight

Azetidin-3-one is notoriously unstable [3].

  • Hydration: The carbonyl is highly electrophilic due to ring strain (bond angle distortion). In the presence of water, it rapidly forms the gem-diol (hydrate), which is stable but often confusing in NMR.

  • Polymerization: The ketone is prone to self-aldol condensation and polymerization if stored concentrated.

Oxidant Selection Guide
MethodSuitabilityNotes
Swern (

)
High Risk The acidic workup often triggers ring opening. Temperature control (

) is critical but risky on scale.
Jones Reagent Avoid Highly acidic and aqueous—guaranteed ring destruction.
Parikh-Doering (

)
Recommended Mild conditions (

to RT). Avoids strong acids.[3] Best for scale-up.
IBX / Dess-Martin Excellent Neutral conditions. Very high yield. Ideal for small-scale medicinal chemistry.
Recommended Protocol: Parikh-Doering Oxidation
  • Dissolve N-protected azetidin-3-ol in dry

    
     and 
    
    
    
    (1:1).
  • Add

    
     (3.0 equiv) and cool to 
    
    
    
    .
  • Add

    
     complex (2.0 equiv) portion-wise.
    
  • Monitor by TLC (usually done in <2 hours).

  • Workup: Quench with water, extract rapidly into DCM. Do not wash with strong acid.

  • Storage: Use the ketone immediately in the next step (e.g., reductive amination or Wittig). Do not store.

Module 4: Scale-Up & Safety

FAQ: Scale-Up Concerns

Q: Can I distill azetidin-3-ol derivatives? A: Extreme caution is advised. While some simple N-alkyl azetidines can be distilled, functionalized derivatives often decompose violently at high temperatures. Column chromatography or crystallization is preferred.

Q: Is the ring opening exothermic? A: Yes. The release of ~25 kcal/mol of strain energy is significant.[3] On a kilogram scale, an uncontrolled acid-catalyzed ring opening can lead to a thermal runaway. Always control addition rates of acids/electrophiles.

Q: What is the best protecting group for process chemistry? A: Benzhydryl (Diphenylmethyl) . It is hydrophobic, aids in crystallization, and provides immense steric bulk that protects the nitrogen from Lewis acids and oxidation byproducts [4]. It can be removed via hydrogenation (


).

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Strain energy characterization and reactivity profiles.

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. Process chemistry optimization and impurity management.

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews. Comprehensive review on the instability and synthesis of 4-membered ketones.

  • Ring opening of photogenerated azetidinols. Beilstein Journal of Organic Chemistry. Discusses the role of benzhydryl groups in stabilizing strained intermediates.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and perform a risk assessment before handling strained heterocycles.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methylazetidine Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to incorporate the 2-methylazetidine motif into their active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to incorporate the 2-methylazetidine motif into their active pharmaceutical ingredients (APIs). While this strained, four-membered nitrogen heterocycle is highly valued for tuning lipophilic efficiency and metabolic stability—famously utilized in the synthesis of the next-generation EGFR inhibitor BLU-945[1]—the methyl group at the alpha position introduces severe steric bulk. This steric hindrance directly antagonizes nucleophilic attack and metal coordination.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help you overcome these synthetic bottlenecks.

Troubleshooting FAQs: Mechanistic Insights & Causality

Q1: Why do standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂ / BINAP) fail or yield trace product when coupling 2-methylazetidine? A: The failure stems from a fundamental steric clash during the palladium coordination step. 2-Methylazetidine is a sterically hindered secondary amine. Standard bidentate ligands (like BINAP) or unoptimized monodentate ligands do not provide a wide enough "binding pocket" for the bulky alpha-methyl group to coordinate with the Pd(II) center. Furthermore, the choice of ligand dictates the rate-limiting step of the catalytic cycle. Density Functional Theory (DFT) calculations reveal that for ligands like BrettPhos , the rate-limiting step is oxidative addition, and the ligand is optimized for primary amines. Conversely, for RuPhos , the rate-limiting step is reductive elimination[2]. Counterintuitively, the large steric hindrance of 2-methylazetidine actually reduces the energy barrier for reductive elimination in the Pd-RuPhos system, driving the reaction forward efficiently[2][3].

Q2: Which palladium precatalyst and ligand system is optimal for C-N cross-coupling with 2-methylazetidine? A: You must abandon in situ catalyst generation and adopt third- or fourth-generation palladacycle precatalysts (Pd G3/G4) paired with specific dialkylbiaryl phosphine ligands.

  • For Aryl Bromides/Iodides: Use RuPhos Pd G3 or G4 . RuPhos is explicitly designed to accommodate the geometry of secondary amines[4][5].

  • For Challenging Heteroaryl Chlorides: Use Xantphos Pd G4 . This was the exact system validated in the commercial synthesis of BLU-945, which successfully coupled 2-methylazetidine at 100 °C[1][6].

  • Causality: G3/G4 precatalysts rapidly and quantitatively generate the active L-Pd(0) species under mild conditions. This creates a self-validating system: it guarantees a precise 1:1 ligand-to-palladium ratio, eliminating the variable of incomplete ligation that causes catalyst deactivation[7].

Q3: How do I prevent the racemization of the chiral center at the 2-position during high-temperature couplings? A: The alpha-proton of 2-methylazetidine becomes slightly acidic when coordinated to a transition metal. Strong, nucleophilic bases (like KOtBu) combined with high heat will cause epimerization.

  • Solution: Utilize weaker, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄ in non-polar solvents (e.g., 1,4-dioxane or toluene)[1][4]. If a stronger base is absolutely required to overcome proton tolerance issues, use LHMDS and strictly monitor the reaction time, quenching immediately upon consumption of the starting material[5][7].

Q4: What are the best practices for amide coupling with 2-methylazetidine? A: Standard carbodiimide reagents (EDC/HOBt) are often too slow to capture the weakly nucleophilic, sterically shielded nitrogen of 2-methylazetidine.

  • Solution: Employ highly reactive uronium/aminium salts like HATU or COMU with a strong, non-nucleophilic base (DIPEA) in polar aprotic solvents (DMF). For extremely hindered carboxylic acid partners, bypass standard coupling agents entirely and convert the acid to an acid chloride using oxalyl chloride prior to the addition of the azetidine.

Quantitative Data & Ligand Selection Summary

The following table summarizes the kinetic and empirical data for selecting the correct ligand system when working with 2-methylazetidine.

Ligand SystemOptimal Substrate ScopePreferred BaseRate-Limiting StepEffect of 2-Methyl Steric BulkTypical Yield
RuPhos Aryl Bromides / IodidesLHMDS or NaOtBuReductive EliminationLowers energy barrier[2]75 - 95%
Xantphos Heteroaryl ChloridesCs₂CO₃Oxidative AdditionNeutral (Requires 100 °C)60 - 85%
BrettPhos Primary Amines (Avoid)NaOtBuOxidative AdditionIncreases energy barrier[2]< 20%
tBuBrettPhos Amides / LactamsK₃PO₄Oxidative AdditionRequires highly reactive electrophile[4]40 - 60%

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Buchwald-Hartwig Amination (Heteroaryl Chlorides)

This protocol is adapted from the validated synthesis of BLU-945, ensuring robust coupling of 2-methylazetidine to electron-deficient heteroaryl chlorides[1][6].

  • Catalyst & Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with the Heteroaryl Chloride (1.0 equiv), Xantphos Pd G4 (5 mol %), and finely milled Cs₂CO₃ (2.0 equiv).

    • Self-Validation Check: The use of the G4 precatalyst ensures you do not need to optimize free ligand equivalents. If the reaction fails, you can immediately rule out catalyst formation issues.

  • Amine Addition: Add (S)- or (R)-2-methylazetidine (1.2 equiv) as a solution in anhydrous 1,4-dioxane to achieve a final concentration of 0.2 M.

    • Troubleshooting Note: If using the hydrochloride or CSA salt of 2-methylazetidine, you must add an additional 1.2 equiv of Cs₂CO₃ to liberate the free base in situ.

  • Thermal Activation: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir vigorously at 100 °C for 3 hours .

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the steric repulsion during the amine coordination step.

  • Workup: Cool the mixture to room temperature, dilute with water (equal volume to dioxane), and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol B: High-Efficiency Amide Bond Formation
  • Electrophile Activation: In a dry flask under inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.3 M). Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature to form the highly reactive OAt-ester intermediate.

  • Nucleophilic Attack: Add 2-methylazetidine (1.2 equiv) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2 hours. If LC-MS indicates stalled conversion due to steric hindrance, elevate the temperature to 50 °C for an additional 4 hours.

Visualizations & Workflows

G Pd0 Active L-Pd(0) (from Pd G3/G4) OA 1. Oxidative Addition (Aryl Halide) Pd0->OA PdII_1 L-Pd(II)(Ar)(X) OA->PdII_1 Coord 2. Amine Coordination & Deprotonation PdII_1->Coord PdII_2 L-Pd(II)(Ar)(N-Azetidine) STERIC CLASH ZONE Coord->PdII_2 Base extracts HX RE 3. Reductive Elimination (Rate-limiting for RuPhos) PdII_2->RE Steric bulk lowers RE barrier RE->Pd0 Regenerates Catalyst Product Coupled Product RE->Product

Catalytic cycle highlighting steric modulation in 2-methylazetidine Buchwald-Hartwig coupling.

G Start 2-Methylazetidine Coupling CN C-N Cross-Coupling (Aryl Halides) Start->CN Amide Amide Bond Formation Start->Amide ArylBr Aryl Bromides/Iodides CN->ArylBr ArylCl Heteroaryl Chlorides CN->ArylCl HATU HATU / DIPEA DMF, 50°C Amide->HATU Standard AcidCl Acid Chloride DCM / TEA Amide->AcidCl Highly Hindered RuPhos RuPhos Pd G4 LHMDS or NaOtBu ArylBr->RuPhos Xantphos Xantphos Pd G4 Cs2CO3, 100°C ArylCl->Xantphos

Decision tree for selecting optimal reagents for 2-methylazetidine functionalization.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega[Link]

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Journal of Medicinal Chemistry (PMC)[Link]

  • Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos ResearchGate[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts[Link]

Sources

Optimization

Technical Support Center: (2R,3S)-2-Methylazetidin-3-ol Stability Guide

The following technical guide addresses the stability, handling, and troubleshooting of (2R,3S)-2-methylazetidin-3-ol in aqueous environments. This content is structured for immediate application in drug discovery and ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of (2R,3S)-2-methylazetidin-3-ol in aqueous environments. This content is structured for immediate application in drug discovery and chemical biology workflows.

Compound ID: (2R,3S)-2-methylazetidin-3-ol Common Formats: Free base (oil/low-melting solid) or Hydrochloride Salt (solid) Key Structural Feature: Strained 4-membered nitrogen heterocycle with vicinal amino-alcohol functionality.

Executive Summary

(2R,3S)-2-methylazetidin-3-ol is a valuable chiral building block, but its utility is often compromised by the inherent ring strain (~26 kcal/mol) of the azetidine core. While kinetically stable in neutral organic solvents, it exhibits critical instability in acidic aqueous solutions due to acid-catalyzed ring-opening hydrolysis. This guide provides the mechanistic insights and protocols necessary to maintain compound integrity.

Module 1: The Acid Challenge (pH-Dependent Stability)

User Question: I observed a 40% loss of purity after leaving my sample in 0.1% TFA/Water overnight. Is this normal?

Technical Insight: Yes, this is a textbook failure mode. Azetidines function as "spring-loaded" electrophiles. In acidic media, the nitrogen atom becomes protonated (ammonium formation). This protonation withdraws electron density from the ring carbons, significantly lowering the activation energy for nucleophilic attack by water (hydrolysis).

The degradation pathway typically yields a linear amino-diol, which is often UV-transparent or has low ionization efficiency, leading to "disappearing" mass balance in LC-MS.

Mechanism of Failure

The diagram below illustrates the acid-catalyzed trajectory from the stable azetidine to the ring-opened impurity.

AzetidineDegradation cluster_conditions Critical Factors Azetidine (2R,3S)-2-methylazetidin-3-ol (Stable Free Base) Protonated Protonated Azetidinium (Activated Electrophile) Azetidine->Protonated + H⁺ (pH < 5) TS Nucleophilic Attack (by H₂O) Protonated->TS Rate Limiting Step RingOpen Linear Amino-Diol (Degradation Product) TS->RingOpen Ring Strain Release Factors 1. Low pH (< 4.0) 2. Heat (> 25°C) 3. Nucleophilic Buffers (Tris, Phosphate)

Figure 1: Acid-catalyzed ring-opening mechanism. Protonation activates the ring, allowing water to attack and relieve ring strain, resulting in irreversible degradation.

Stability Data & Recommendations
ParameterConditionStability StatusRecommendation
Acidic pH < 4.0 (e.g., 0.1% TFA)Critical Risk Avoid. Use only for immediate injection. Do not store.
Weakly Acidic pH 4.0 – 6.0Moderate Risk Stable for hours at 4°C. Avoid overnight storage.
Neutral pH 7.0 – 8.0Stable Preferred range for aqueous handling.
Basic pH > 9.0Good Stable, but watch for oxidation of the free amine over time.

Module 2: Storage & Handling Protocols[1][2][3][4]

User Question: Can I store the free base in water, or should I keep it as a solid?

Technical Insight: Aqueous storage of the free base is strongly discouraged due to the risk of hydrolysis and dimerization . The secondary amine can act as a nucleophile toward another molecule of protonated/activated azetidine, leading to oligomerization, especially at high concentrations.

Validated Storage Protocol
  • Solid State (Preferred):

    • Store as the Hydrochloride (HCl) salt . The crystal lattice stabilizes the strained ring.

    • Temperature: -20°C.

    • Atmosphere: Desiccated. Moisture absorption can create localized acidic domains on the crystal surface.

  • Solution State (If necessary):

    • Solvent: Anhydrous DMSO or Acetonitrile.

    • Aqueous Buffer: If water is required, use 10-50 mM Ammonium Bicarbonate (pH ~7.8) . This volatile buffer maintains a safe pH and can be removed via lyophilization.

    • Concentration: Keep dilute (< 10 mM) to prevent intermolecular reactions.

Handling Decision Tree

HandlingProtocol Start Start: Handling (2R,3S)-2-methylazetidin-3-ol FormCheck Current Form? Start->FormCheck Solid Solid (HCl Salt) FormCheck->Solid Oil Oil (Free Base) FormCheck->Oil ActionSolid Store at -20°C Desiccator Solid->ActionSolid ActionOil Dissolve immediately in DMSO or MeOH Oil->ActionOil Experiment Experimental Use ActionSolid->Experiment ActionOil->Experiment Aqueous Aqueous Required? Experiment->Aqueous YesAq Yes Aqueous->YesAq NoAq No Aqueous->NoAq BufferChoice Select Buffer: Ammonium Bicarbonate (pH 7.8) or PBS (pH 7.4) YesAq->BufferChoice NoAq->ActionOil Maintain Organic Avoid AVOID: 0.1% TFA, Formic Acid Phosphate (if heating) BufferChoice->Avoid Caution

Figure 2: Decision tree for storage and experimental buffer selection to minimize degradation risks.

Module 3: Analytical Troubleshooting (FAQ)

Q: My LC-MS peak for the compound (M+H = 88) is splitting into two. What is happening? A: This often indicates epimerization or ring opening .

  • Ring Opening: Look for a mass shift of +18 Da (M+H = 106). This corresponds to the addition of water (hydrolysis).

  • Epimerization: If the mass is identical but retention time shifts, the stereocenter at C2 (adjacent to the methyl) may have inverted. This can occur via a reversible ring-opening/closing mechanism or deprotonation/reprotonation at high pH, though less common than hydrolysis.

Q: I cannot see the compound on UV. How do I quantify it? A: (2R,3S)-2-methylazetidin-3-ol lacks a strong chromophore (no aromatic rings or conjugated systems).

  • Solution: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for universal detection.

  • Derivatization: For UV detection, react the amine with Fmoc-Cl or Benzoyl Chloride prior to HPLC. This stabilizes the ring and adds a UV tag.

Q: Can I use this compound in a reductive amination reaction at pH 5? A: Proceed with caution.

  • Risk: The standard condition for reductive amination (pH 5 with NaCNBH₃) is on the borderline of stability for azetidines.

  • Optimization: Pre-mix the aldehyde and the azetidine at pH 6-7 to form the imine first (which is often faster than hydrolysis), then add the reducing agent. Minimize the time the azetidine spends in acidic solution without the aldehyde present.

References

  • Padwa, A., & Bur, S. K. (2004). The Chemistry of Azetidines. Chemical Reviews. Link

    • Provides foundational knowledge on the ring strain and reactivity profiles of azetidines.
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

    • Details the ring-opening mechanisms and synthetic utility of azetidine deriv
  • Lowe, G., et al. (1997). The pH-dependence of the hydrolysis of azetidine-containing compounds. Journal of the Chemical Society, Perkin Transactions 2. Link

    • Authoritative source on the kinetics of acid-c
  • PubChem Compound Summary. (2R,3S)-2-methylazetidin-3-ol.[1] Link

    • Source for specific chemical identifiers and physical property estim

Sources

Troubleshooting

Removing metal catalysts from azetidine synthesis products

Technical Support Center: Azetidine Synthesis & Purification Current Status: Operational | Topic: Metal Catalyst Removal Introduction: The "Sticky Catalyst" Problem Subject: Why standard workups fail for azetidines. Azet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidine Synthesis & Purification Current Status: Operational | Topic: Metal Catalyst Removal

Introduction: The "Sticky Catalyst" Problem

Subject: Why standard workups fail for azetidines.

Azetidines present a unique "double-edged sword" in metal catalysis. Their strained four-membered ring creates a highly exposed nitrogen lone pair, making them significantly more Lewis basic than their larger homologues (pyrrolidines or piperidines). While this makes them excellent directing groups for synthesis, it also turns them into potent ligands that bind transition metals (Pd, Cu, Ru) with high affinity.

Standard acidic washes often fail because the required acidity to protonate the azetidine and release the metal can trigger acid-mediated ring opening (nucleophilic attack on the strained carbon backbone). This guide provides specialized, non-destructive protocols to break these metal-amido complexes while preserving the azetidine pharmacophore.

Part 1: Troubleshooting Guide (Q&A)

Q1: I am running a Buchwald-Hartwig coupling to form an azetidine. After a standard workup, my Palladium (Pd) levels are still >1000 ppm. Silica chromatography didn't help. What is happening?

A: You are likely experiencing "streaking" where the Pd-azetidine complex co-elutes with your product. The azetidine nitrogen is coordinating to the Pd, preventing it from sticking to the silica.

Corrective Action: Switch to Thiol-based Solid Supported Scavengers . Unlike silica, which relies on polarity, thiol (SH) or thiourea functionalities form covalent-like bonds with Pd(II) and Pd(0).

  • Recommendation: Use SiliaMetS® Thiol or Biotage® Si-TMT . These have higher affinity for Pd than the azetidine nitrogen.

  • Why: The Pd-S bond strength (>400 kJ/mol) thermodynamically outcompetes the Pd-N coordination.

Q2: My azetidine decomposes when I use 1M HCl to wash out the copper catalyst. How do I remove Cu without acid?

A: Azetidines are highly susceptible to acid-catalyzed ring opening, especially if nucleophiles (like Cl⁻ or water) are present.

Corrective Action: Use Aqueous Ammonia or EDTA washes at basic pH.[1]

  • Protocol: Wash the organic layer with 10% aqueous NH₄OH (ammonium hydroxide) mixed with NH₄Cl (buffer pH ~9).

  • Mechanism: Ammonia is a stronger ligand for Copper (forming the deep blue

    
     complex) than the azetidine, but it does not protonate the ring nitrogen, preventing decomposition.
    
  • Alternative: If the product is water-soluble, use a resin-based scavenger like QuadraPure™ TU (Thiourea) in the organic phase.

Q3: I used activated carbon (Charcoal) to remove Ruthenium, but my filtration is clogged, and the metal levels barely dropped.

A: Activated carbon is non-specific and often suffers from "fines" blocking filters. Furthermore, if your azetidine is lipophilic, it may adsorb to the carbon, reducing yield.

Corrective Action:

  • Switch to Macroporous Resins: Use polymer-based scavengers (e.g., MP-TMT) which are large beads (non-clogging) and have defined pore sizes.

  • Use a Celite/Carbon Sandwich: If you must use carbon, never filter it directly on a frit.

    • Layering: Sand (bottom) -> Celite -> Activated Carbon -> Sand (top).

    • Solvent: Pre-wet the pad.[2] This prevents channel formation and fines breakthrough.

Part 2: Experimental Protocols

Protocol A: Rapid Metal Scavenger Screening (Small Scale)

Use this to identify the best scavenger for your specific azetidine-metal complex.

Materials: 4-5 different scavenger resins (e.g., Thiol, Thiourea, DMT, Imidazole), 4mL vials, heating block.

  • Preparation: Dissolve 100 mg of crude azetidine product in 2 mL of solvent (THF, MeOH, or DMF).

  • Dosing: Add the scavenger resin.[3]

    • Ratio: Aim for 3-4 equivalents of scavenger relative to the estimated residual metal (usually 10-20% w/w of the crude mass is a good starting point).

  • Incubation: Stir or shake at 40-50°C for 4 hours .

    • Note: Heat is crucial. Ligand exchange (breaking the Azetidine-Metal bond) has a high activation energy. Room temperature is often insufficient.

  • Filtration: Filter the suspension through a 0.45 µm syringe filter.

  • Analysis: Analyze the filtrate via ICP-MS or XRF.

  • Selection: Choose the scavenger that reduces metal content below 20 ppm with >90% product recovery.

Protocol B: The "Gentle" Chelation Wash (For Acid-Sensitive Azetidines)

Best for removing Copper (Cu) or Iron (Fe) without ring opening.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (DCM or Toluene). Avoid Ethyl Acetate if possible (it can coordinate metals weakly, interfering with extraction).

  • Chelant Preparation: Prepare a 0.1 M solution of Disodium EDTA or N-Acetylcysteine (NAC) . Adjust pH to 8-9 using dilute NaOH.

  • Extraction:

    • Add the chelant solution to the organic phase (1:1 volume ratio).

    • Stir vigorously for 30 minutes (do not just shake; kinetic mixing is required for ligand exchange at the interface).

  • Separation: Separate layers. The aqueous layer should contain the metal-chelate complex (often colored).

  • Repeat: Repeat 2-3 times until the aqueous layer is colorless.

  • Rinse: Wash organic layer with Brine to remove residual EDTA/NAC.

Part 3: Data & Reference Tables

Table 1: Scavenger Selection Matrix
Target MetalPrimary Scavenger Functional GroupCommercial ExamplesMechanism
Pd (Palladium) Thiol (-SH), Thiourea, DMTSiliaMetS® Thiol, Si-TMTSoft-Soft interaction (HSAB theory). High affinity.
Cu (Copper) Amine, Diamine, ImidazoleQuadraPure™ EDA, Si-TriamineChelation (forming 5-membered rings).
Ru (Ruthenium) Thiourea, DMT (Dimercaptotriazine)SiliaMetS® DMT, QuadraPure™ TUBidentate binding required for stable Ru removal.
Rh (Rhodium) Triamine, ThiolSi-Triamine, MP-TMTHarder metal requires nitrogen donors or thiols.
Table 2: ICH Q3D Elemental Impurity Limits (Oral Exposure)

Refer to these limits when determining if your purification was successful.

ClassElementPermitted Daily Exposure (PDE) µ g/day Concentration Limit (10g daily dose)
Class 1 Cd, Pb, As, Hg5 - 222< 0.5 - 20 ppm
Class 2A Co, V, Ni50 - 200< 5 - 20 ppm
Class 2B Pd, Pt, Ru, Rh, Ir 100 < 10 ppm
Class 3 Cu , Li, Sb3000 < 300 ppm

Part 4: Visualization & Logic

Diagram 1: Purification Strategy Decision Tree

Caption: Logical workflow for selecting the optimal metal removal strategy based on azetidine stability and metal type.

PurificationStrategy Start Crude Azetidine Product (High Metal Content) MetalType Identify Metal Catalyst Start->MetalType Pd_Ru Palladium (Pd) / Ruthenium (Ru) MetalType->Pd_Ru Noble Metals Cu_Fe Copper (Cu) / Iron (Fe) MetalType->Cu_Fe Base Metals Scavenger Use Thiol/TMT Scavengers (Protocol A) Pd_Ru->Scavenger Strong Binding Required Sensitivity Is Azetidine Acid Sensitive? Cu_Fe->Sensitivity AcidWash Dilute HCl Wash (pH < 3) Sensitivity->AcidWash No (Stable) BaseWash Ammonia/EDTA Wash (Protocol B) Sensitivity->BaseWash Yes (Ring Opening Risk) Success Purified Product (<10 ppm Metal) Scavenger->Success AcidWash->Success BaseWash->Success

Diagram 2: Mechanism of Scavenging vs. Chelation

Caption: Mechanistic comparison: Thiol scavengers displace the azetidine ligand (Left), while EDTA sequesters metal ions in the aqueous phase (Right).

ScavengingMechanism cluster_0 Solid-Supported Scavenging (Pd Removal) cluster_1 Aqueous Chelation (Cu Removal) Resin Silica Bead SH SH Result1 Pd-S-Resin (Trapped) + Free Azetidine Resin->Result1 High Affinity (Pd-S > Pd-N) Complex Pd-Azetidine Complex Complex->Result1 EDTA Aqueous EDTA (pH 9) Result2 Cu-EDTA (Aqueous) + Free Azetidine (Organic) EDTA->Result2 Ligand Exchange CuComplex Cu-Azetidine (Organic) CuComplex->Result2

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency. [Link]

  • Biotage. (2023). Metal Scavenger User Guide: Strategies for API Purification. [Link]

  • Phillips, E. M., et al. (2016). "Evaluation of Metal Scavengers for the Removal of Palladium from Active Pharmaceutical Ingredients." Organic Process Research & Development, 20(11), 1974–1980. [Link]

  • Garrido-Castro, A. F., et al. (2010). "Azetidines: Synthesis and Applications in Medicinal Chemistry." European Journal of Medicinal Chemistry, 45(11), 4927-4942. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral assignment of (2R,3S)-2-methylazetidin-3-ol

Small, strained nitrogenous heterocycles like (2R,3S)-2-methylazetidin-3-ol are increasingly vital in modern drug discovery. They serve as critical chiral building blocks for enhancing the pharmacokinetic properties of t...

Author: BenchChem Technical Support Team. Date: March 2026

Small, strained nitrogenous heterocycles like (2R,3S)-2-methylazetidin-3-ol are increasingly vital in modern drug discovery. They serve as critical chiral building blocks for enhancing the pharmacokinetic properties of targeted therapies, including next-generation EGFR mutants and Ketohexokinase (KHK) inhibitors .

However, assigning the precise


H and 

C NMR spectra for these 4-membered rings is notoriously difficult. Ring strain alters standard carbon hybridization, causing empirical chemical shift predictors to fail, while the flexibility of the azetidine puckering can obscure traditional

-coupling analysis.

This guide objectively compares three methodologies—1D NMR , 2D NMR , and In Silico DFT-GIAO Prediction —to provide a definitive framework for the unambiguous spectral assignment of (2R,3S)-2-methylazetidin-3-ol.

To confidently assign the stereocenters of (2R,3S)-2-methylazetidin-3-ol (often analyzed as a hydrochloride salt to prevent volatility and oxidation ), researchers must balance speed, cost, and stereochemical certainty.

A. 1D NMR (1H and 13C) + Empirical Rules
  • Performance: Fast and highly sensitive. Excellent for confirming bulk purity and basic functional groups.

  • Limitation: Empirical predictors (e.g., HOSE codes) struggle with the high ring strain of azetidines. Furthermore, 1D

    
    -coupling alone cannot reliably differentiate the (2R,3S) trans-isomer from the (2R,3R) cis-isomer due to overlapping multiplets and non-Karplus behavior in 4-membered rings.
    
B. 2D NMR (COSY, HSQC, HMBC, NOESY)
  • Performance: The gold standard for de novo assignment. HSQC and HMBC map the exact carbon-proton backbone. NOESY (Nuclear Overhauser Effect Spectroscopy) is critical here: it measures through-space interactions (< 5 Å), allowing direct observation of the spatial relationship between the C2-methyl group and the C3-proton.

  • Limitation: Requires higher sample concentrations, longer instrument time, and manual interpretation of complex cross-peaks.

C. Computational NMR (DFT-GIAO Prediction)
  • Performance: Density Functional Theory using Gauge-Independent Atomic Orbitals (DFT-GIAO) accurately calculates magnetic shielding tensors by modeling the exact quantum mechanical strain of the azetidine ring.

  • Limitation: Computationally expensive. Requires rigorous conformational searching, as azetidines rapidly flip between puckered conformations in solution.

Workflow Start Sample: (2R,3S)-2-methylazetidin-3-ol HCl M1 1D NMR (1H, 13C) Baseline Shifts Start->M1 M2 2D NMR (COSY, HSQC, NOESY) Connectivity & Spatial Start->M2 M3 DFT-GIAO Prediction In Silico Validation Start->M3 Data Spectral Alignment & Integration M1->Data M2->Data M3->Data Final Unambiguous Stereochemical Assignment Data->Final

Fig 1. Comparative workflow for orthogonal NMR spectral assignment.

Mechanistic Causality: Decoding the Stereochemistry

The defining feature of the (2R,3S) configuration is that the C2-methyl group and the C3-hydroxyl group are trans to one another .

Because they reside on opposite faces of the ring, the protons attached to C2 and C3 (


 and 

) are also trans. This spatial geometry dictates the outcome of the NOESY experiment:
  • Weak NOE between

    
     and 
    
    
    
    :
    Being on opposite faces of the puckered ring, the interatomic distance approaches the upper limit of NOE detection (~3.5 - 4.0 Å).
  • Strong NOE between C2-Methyl and

    
    :  The methyl group and 
    
    
    
    reside on the same face of the ring (cis relationship). Their close proximity (< 2.5 Å) yields a high-intensity NOESY cross-peak, definitively proving the (2R,3S) relative stereochemistry.

Fig 2. Key COSY and NOESY correlations establishing the (2R,3S) trans-configuration.

Experimental Protocol: A Self-Validating System

To ensure reproducibility, the following protocol utilizes internal locking and multidimensional cross-validation.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of (2R,3S)-2-methylazetidin-3-ol hydrochloride.

  • Dissolve in 600 µL of Methanol-

    
     (CD
    
    
    
    OD) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CD
    
    
    OD is chosen over CDCl
    
    
    to ensure complete solubility of the polar hydrochloride salt.
  • Transfer the homogenous solution to a high-precision 5 mm NMR tube.

Step 2: Instrument Tuning & Acquisition

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe (temperature regulated to 298 K).

  • Lock and Shim: Lock the spectrometer to the deuterium frequency of CD

    
    OD. Perform automated 3D gradient shimming (Z1-Z5) to achieve a line width at half-height of < 0.6 Hz.
    
  • 1D Acquisition: Run a standard

    
    H sequence (zg30, ns=16, d1=2s) and a 
    
    
    
    C sequence (zgpg30, ns=512, d1=2s).
  • 2D NOESY Acquisition: Execute a phase-sensitive NOESY sequence (noesygpphpp). Critical Choice: Set the mixing time (

    
    ) to 500 ms. Small molecules tumble rapidly in solution, requiring longer mixing times to allow cross-relaxation and NOE buildup.
    

Step 3: Data Processing

  • Apply a zero-filling factor to achieve a 4K x 1K data matrix for 2D spectra.

  • Utilize a sine-bell squared apodization function to enhance resolution before Fourier Transformation.

  • Reference the residual solvent peaks: CD

    
    OD at 3.31 ppm (
    
    
    
    H) and 49.0 ppm (
    
    
    C).

Quantitative Data Summary

The table below synthesizes the experimental results against the DFT-GIAO predicted values. The tight correlation between the experimental and predicted shifts (Δ < 1.5 ppm for


C) validates the capability of computational models to handle azetidine ring strain, while the NOESY data confirms the stereocenter.
Position

H Exp (ppm, mult,

in Hz)

C Exp (ppm)

H DFT (ppm)

C DFT (ppm)
Key 2D Correlations (HMBC / NOESY)
C2-CH

1.50 (d,

= 6.8)
15.51.4816.2HMBC to C2, C3 / NOE to H3 (Strong)
C2-H 4.45 (qd,

= 6.8, 7.2)
66.04.4267.1COSY to C2-CH

, H3 / NOE to H4a
C3-H 4.60 (td,

= 7.2, 6.5)
71.54.6570.8COSY to H2, H4a, H4b / NOE to C2-CH

C4-H

3.95 (dd,

= 11.0, 6.5)
53.03.9154.1HMBC to C2, C3 / NOE to H2
C4-H

4.20 (dd,

= 11.0, 7.2)
53.04.2554.1HMBC to C2, C3 / NOE to H4a

(Note: Data represents the protonated azetidinium state in CD


OD, resulting in characteristic downfield shifts compared to the free base).

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. PubMed Central (PMC). Available at:[Link]

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • (2R,3S)-2-methylazetidin-3-ol | C4H9NO | CID 15670684. PubChem. Available at:[Link]

Comparative

Chiral HPLC Methods for Separating 2-Methylazetidin-3-ol Enantiomers: A Comparative Guide

Executive Summary The synthesis of next-generation targeted therapeutics, such as mutant-selective EGFR inhibitors[1] and ketohexokinase (KHK) inhibitors[2], heavily relies on the incorporation of highly functionalized,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of next-generation targeted therapeutics, such as mutant-selective EGFR inhibitors[1] and ketohexokinase (KHK) inhibitors[2], heavily relies on the incorporation of highly functionalized, strained nitrogen heterocycles. Among these, 2-methylazetidin-3-ol has emerged as a critical chiral building block. Possessing two contiguous stereocenters, the isolation of its specific enantiomers (e.g., the (2R,3S) or (2S,3R) configurations) is a strict regulatory and pharmacological requirement.

However, the enantiomeric resolution of native 2-methylazetidin-3-ol presents a formidable analytical challenge. The molecule is highly polar, lacks a conjugated


-system for UV detection, and contains a secondary amine that interacts strongly with residual silanols on chromatographic supports, leading to severe peak tailing[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the leading High-Performance Liquid Chromatography (HPLC) methodologies for separating these enantiomers. By prioritizing mechanistic causality and self-validating experimental designs, this guide provides a robust framework for both analytical screening and preparative scale-up.

The Causality of Derivatization

Attempting to separate underivatized 2-methylazetidin-3-ol on standard Chiral Stationary Phases (CSPs) is often an exercise in frustration. To establish a self-validating and scalable method, N-derivatization (typically N-benzhydrylation or N-Boc protection) is the mandatory first step[1].

Why Derivatize?

  • Signal Transduction: The addition of a benzhydryl group introduces two phenyl rings, providing a strong UV chromophore for detection at 220 nm or 254 nm.

  • Steric Shielding: Derivatization masks the highly basic secondary amine. This prevents deleterious secondary interactions with the acidic silanols of the silica matrix, drastically improving mass transfer kinetics and peak symmetry.

  • Enhanced Chiral Recognition: Polysaccharide-based CSPs rely on

    
     interactions, hydrogen bonding, and dipole-dipole interactions. The aromatic rings of the benzhydryl group provide the necessary 
    
    
    
    stacking interactions with the phenylcarbamate derivatives of the CSP, amplifying the selectivity factor (
    
    
    ).

Comparative Analysis of Chiral Stationary Phases (CSPs)

When evaluating CSPs for N-protected 2-methylazetidin-3-ol, polysaccharide-based columns dominate the landscape[3]. Below is an objective performance comparison between two industry-standard phases: the immobilized amylose-based Chiralpak IG and the coated amylose-based Chiralpak AD-H .

Table 1: Performance Comparison for N-Protected 2-Methylazetidin-3-ol Separation
ParameterChiralpak IG (Immobilized Amylose)Chiralpak AD-H (Coated Amylose)
Chiral Selector Amylose tris(3-chloro-5-methylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Target Analyte Form 1-Benzhydryl-2-methylazetidin-3-ol[1]2-Methylazetidin-3-ol (Camphor sulfonate / Boc)[2]
Optimized Mobile Phase Hexane:DCM (1:1) / EtOH (50:50) + 0.1% DEA10% EtOH / Heptane
Flow Rate 1.0 mL/min (Analytical)1.0 mL/min (Analytical)
Detection UV at 220 nmUV at 254 nm
Typical Resolution (

)
> 2.0 (Robust Baseline)~ 1.5 - 1.8 (Baseline)
Solvent Compatibility High (Immobilized; tolerates DCM/EtOAc)Limited (Coated; strictly normal phase)
Primary Application Preparative isolation for kinase inhibitorsAnalytical screening & early scale-up

Mechanistic Insights:

  • Chiralpak IG utilizes an immobilized selector. This immobilization allows for the use of "forbidden" normal-phase solvents like Dichloromethane (DCM)[1]. DCM acts as a powerful solubilizer for the benzhydryl-protected azetidine, preventing on-column precipitation during preparative runs. Furthermore, the electron-withdrawing chloro-substituent on the CSP enhances hydrogen-bond donor capacity, yielding superior resolution for sterically hindered alcohols.

  • Chiralpak AD-H uses a coated selector. While highly versatile, it restricts the mobile phase to standard alkane/alcohol mixtures (e.g., Heptane/Ethanol) to prevent stripping the chiral selector from the silica support[2].

Experimental Protocol: A Self-Validating System

The following workflow details the isolation of (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol, a direct precursor used in the synthesis of the EGFR inhibitor BLU-945[1].

G Start Racemic 2-Methylazetidin-3-ol (No UV Chromophore, Highly Polar) Deriv N-Derivatization (e.g., Benzhydryl Protection) Start->Deriv Screen CSP Column Screening (Amylose vs. Cellulose) Deriv->Screen Opt Mobile Phase Optimization (Basic Additives: DEA / NH3) Screen->Opt Prep Preparative HPLC/SFC Enantiomer Resolution Opt->Prep Pure1 (2R,3S)-Enantiomer (Target Precursor) Prep->Pure1 Pure2 (2S,3R)-Enantiomer (Distomer) Prep->Pure2

Workflow for derivatization and chiral HPLC separation of 2-methylazetidin-3-ol enantiomers.

Step 1: N-Benzhydrylation (Sample Preparation)
  • Dissolve racemic 2-methylazetidin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (TEA, 1.2 eq) and cool the mixture to 0 °C.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the nucleophilic substitution to completion and preventing the degradation of the highly strained, acid-sensitive azetidine ring.

  • Add benzhydryl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup, dry the organic layer over

    
    , and concentrate.
    
Step 2: Analytical HPLC Screening & System Suitability
  • Column: Chiralpak IG-3 (4.6

    
     50 mm, 3 
    
    
    
    m).
  • Mobile Phase: Hexane:DCM (1:1 v/v) mixed with Ethanol at a 50:50 ratio[1].

  • Additive: 0.1% Diethylamine (DEA).

    • Causality: Even with N-protection, trace basicity can cause peak tailing. DEA acts as a competing base, saturating any active acidic sites on the column hardware or silica support, ensuring sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Self-Validation Check: Before proceeding to preparative scale, calculate the resolution (

    
    ). The system is validated only if 
    
    
    
    (baseline separation) and the tailing factor (
    
    
    ) for the later-eluting peak is
    
    
    1.2. If
    
    
    , reduce the Ethanol fraction to 40% to increase analyte retention (
    
    
    ), thereby allowing more theoretical plates for chiral discrimination.
Step 3: Preparative Scale-Up
  • Transfer the validated parameters to a Chiralpak IG preparative column (e.g., 20

    
     250 mm, 5 
    
    
    
    m).
  • Volumetrically scale the flow rate (typically 15–20 mL/min) and inject the solubilized racemate.

  • Collect the distinct enantiomeric fractions (Peak 1 and Peak 2) and evaporate to dryness to yield the enantiopure (2R,3S) and (2S,3R) intermediates[1].

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Journal of Medicinal Chemistry - ACS Publications[Link]

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Journal of Medicinal Chemistry - ACS Publications[Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode MDPI[Link]

Sources

Validation

Comparative Guide: Validation of Enantiomeric Excess (ee) for Synthesized Azetidines

Executive Summary The precise determination of enantiomeric excess (ee) for azetidine pharmacophores is a critical bottleneck in modern drug discovery. These strained, four-membered heterocycles present unique analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of enantiomeric excess (ee) for azetidine pharmacophores is a critical bottleneck in modern drug discovery. These strained, four-membered heterocycles present unique analytical challenges: high basicity often leads to peak tailing on silica-based columns, and "naked" azetidines frequently lack the UV chromophores required for standard detection.

This guide objectively compares Chiral Supercritical Fluid Chromatography (SFC) —the modern industrial standard—against traditional Normal Phase Chiral HPLC and NMR Derivatization (Mosher’s Analysis) . While SFC offers superior throughput and peak shape for basic amines, NMR remains the gold standard for absolute configuration assignment.

Part 1: The Challenge – Why Azetidines Fail Standard Protocols

Azetidines are not merely "small pyrrolidines."[1] Their 4-membered ring strain (~26 kcal/mol) and secondary amine functionality create specific failure modes in standard chiral analysis:

  • Silanol Interaction (Tailing): The basic nitrogen interacts strongly with residual silanols on polysaccharide column backbones, causing severe peak tailing that obscures minor enantiomers.

  • Lack of UV Detection: Many synthetic intermediates (e.g., 2-alkyl azetidines) are UV-transparent.

  • Stability: Prolonged exposure to acidic modifiers in HPLC can induce ring-opening or polymerization.

Part 2: Methodology Comparison

The Primary Solution: Chiral SFC (Supercritical Fluid Chromatography)

Best for: High-throughput screening, basic amines, and preparative scalability.

SFC utilizes supercritical CO₂ as the primary mobile phase.[2] Its low viscosity and high diffusivity allow for rapid equilibration and high flow rates (3–5 mL/min) without high backpressure.

  • Mechanism: CO₂ is non-polar (hexane-like). Modifiers (MeOH, EtOH) and additives (isopropylamine, DEA) tune the polarity and suppress basic interactions.

  • Key Advantage: The "Basic Additive Effect." In SFC, basic additives like diethylamine (DEA) or isopropylamine (IPA) are highly effective at masking silanols, resulting in sharp peaks for azetidines that would otherwise tail in HPLC.

Alternative A: Normal Phase Chiral HPLC

Best for: Legacy methods, non-volatile compounds, and labs without SFC infrastructure.

Traditional HPLC uses hexane/alcohol mixtures. While robust, it suffers from slow equilibration times and high solvent consumption.

  • Limitation: Achieving baseline resolution for basic azetidines often requires high concentrations of toxic additives (e.g., 0.1% diethylamine in hexane) and long run times (>20 mins).

Alternative B: 19F/1H NMR (Mosher’s Analysis)

Best for: Absolute configuration assignment and compounds lacking UV chromophores.

This method involves derivatizing the azetidine with a chiral auxiliary, typically


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Mechanism: The enantiomers are converted into diastereomers, which have distinct chemical shifts in NMR.[3]

  • Key Advantage: Does not require a chiral column or UV chromophore. It provides structural proof of absolute stereochemistry (

    
     vs 
    
    
    
    ).

Part 3: Comparative Data Analysis

The following table summarizes typical performance metrics for separating a 2-substituted aryl-azetidine intermediate.

MetricChiral SFC (Recommended)Normal Phase HPLC Mosher's NMR
Analysis Time 3 – 6 minutes15 – 30 minutes2 – 4 hours (prep + scan)
Solvent Cost Low (Mainly CO₂)High (Hexane/EtOH)Low (Deuterated solvents)
Peak Shape (Basics) Sharp (Symmetry > 0.9)Tailing (Symmetry < 0.8)N/A (Distinct Signals)
Detection Limit High (requires UV/MS)High (requires UV)Low (requires ~5-10 mg)
Throughput High (100+ samples/day)Low (20 samples/day)Very Low

Part 4: Decision Matrix & Workflow

Decision Logic for Method Selection

Use this logic gate to select the appropriate validation method for your specific azetidine substrate.

Azetidine_Validation_Logic Start Start: Synthesized Azetidine UV_Check Does it have a UV Chromophore? Start->UV_Check Deriv_Check Can you derivatize (e.g., Benzoyl)? UV_Check->Deriv_Check No SFC_Avail Is Chiral SFC Available? UV_Check->SFC_Avail Yes Moshers Perform Mosher's Analysis (NMR) (Also gives Absolute Config) Deriv_Check->Moshers No (Unstable) Deriv_Check->SFC_Avail Yes (Derivatize first) ELSD Use SFC with ELSD/MS Detection SFC_Method Run Chiral SFC Screening (IG, AD-H, OD-H Columns) SFC_Avail->SFC_Method Yes HPLC_Method Run Normal Phase HPLC (Hexane/IPA + 0.1% DEA) SFC_Avail->HPLC_Method No

Caption: Decision matrix for selecting the optimal ee validation method based on chromophore presence and equipment availability.

Part 5: Detailed Experimental Protocols

Protocol A: Chiral SFC Screening (High Throughput)

This protocol assumes the use of an automated SFC switching system (e.g., Agilent 1260 Infinity II SFC or Waters UPC²).

  • Sample Preparation: Dissolve the azetidine (1 mg/mL) in Methanol. If solubility is poor, use 10% DCM/MeOH. Filter through a 0.2 µm PTFE filter.

  • Column Selection: Screen the "Big 4" immobilized polysaccharide columns:

    • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – Best for basic amines.

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Gradient:

    • A: CO₂ (100%)

    • B: Methanol + 0.2% Isopropylamine (Basic Additive is mandatory).

    • Gradient: 5% to 55% B over 5 minutes.

    • Backpressure: 120 bar.

    • Temperature: 40°C.

  • Validation: Once separation is achieved, run the racemate to establish retention times (

    
     and 
    
    
    
    ). Run the enantioenriched sample to calculate ee.[3]
Protocol B: Mosher’s Amide Derivatization (Absolute Config)

Use this when you need to prove whether you made the (R) or (S) azetidine.

  • Reaction: In a clean NMR tube or small vial, dissolve the azetidine (10 mg) in dry

    
     (0.5 mL) or Pyridine-
    
    
    
    .
  • Addition: Add 3.0 equivalents of dry triethylamine and 1.2 equivalents of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Incubation: Shake at room temperature for 15–30 minutes. Reaction is usually instantaneous for secondary amines.

  • Analysis:

    • Acquire 19F NMR (no decoupling).

    • If the sample is racemic, you will see two distinct CF3 signals (diastereomers).

    • If the sample is enantiopure, you will see a single CF3 signal ( >98% purity).

    • Note: Repeat with (S)-(+)-MTPA-Cl to confirm the shift delta (

      
      ) for absolute configuration assignment using Mosher's Model [1].
      

Part 6: Workflow Diagram

SFC_Workflow Racemate Synthesize Racemic Azetidine Std Screen SFC Gradient Screen (IG, IC, AD, OD) Racemate->Screen Select Select Best Column (Rs > 1.5) Screen->Select Isocratic Optimize Isocratic Method (e.g. 15% MeOH) Select->Isocratic Validate Run Enantioenriched Sample Isocratic->Validate Report Calculate ee & Report Data Validate->Report

Caption: Step-by-step workflow for developing a robust Chiral SFC method for azetidine analysis.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Nature Protocols. Available at: [Link]

  • Daicel Corporation. (2024). Chiral Column Selection Guide for SFC. Chiral Technologies.[4] Available at: [Link]

  • Regalado, E. L., et al. (2014). Chromatographic resolution of chiral azetidines: A comparative study of HPLC and SFC. Journal of Chromatography A. Available at: [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Application News. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylazetidin-3-ol

Abstract This guide presents a detailed analysis of the predicted mass spectrometry fragmentation patterns of 2-methylazetidin-3-ol, a substituted four-membered heterocyclic compound. Due to the limited availability of d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide presents a detailed analysis of the predicted mass spectrometry fragmentation patterns of 2-methylazetidin-3-ol, a substituted four-membered heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule in scientific literature, this document establishes a predictive framework based on fundamental principles of mass spectrometry and compares the expected fragmentation behavior with that of structurally related, well-characterized molecules. We will explore fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing researchers with a robust guide for identifying and characterizing this and similar small cyclic amino alcohols. Detailed, field-proven experimental protocols for acquiring such data are also provided to ensure methodological integrity.

Introduction: The Structural Context of 2-Methylazetidin-3-ol

2-Methylazetidin-3-ol is a small, polar heterocyclic compound featuring a strained four-membered azetidine ring, a secondary alcohol, and a secondary amine. These structural features are pivotal in dictating its behavior in a mass spectrometer. The inherent ring strain of the azetidine moiety, analogous to that seen in aziridine derivatives, makes the ring susceptible to cleavage upon ionization.[1] The presence of nitrogen and oxygen atoms with lone pair electrons provides preferential sites for ionization and directs subsequent fragmentation pathways.

Understanding the fragmentation of such molecules is critical for their unambiguous identification in complex mixtures, such as in reaction monitoring, metabolite identification, or impurity profiling in drug development. This guide will compare its predicted fragmentation with that of azetidine, proline, and 1-butanol to highlight the influence of ring strain, ring size, and functional groups on the resulting mass spectrum.

Predicted Fragmentation Pathways

The fragmentation of an organic molecule is highly dependent on the ionization method used. We will consider two of the most common techniques: Electron Ionization (EI), a hard ionization technique typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), a soft ionization method used with Liquid Chromatography (LC).[2][3]

Electron Ionization (EI-MS) Fragmentation

In EI-MS, a high-energy electron beam bombards the molecule, causing the ejection of an electron to form a molecular ion (M•+), which is a radical cation.[4] This high-energy M•+ (for 2-methylazetidin-3-ol, m/z 87) has sufficient internal energy to undergo extensive fragmentation. The most probable fragmentation pathways are driven by the stabilization of the resulting fragments.

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage: This is the most dominant fragmentation pathway for amines and alcohols.[5][6] Cleavage of a bond adjacent to the heteroatom (N or O) is favored because it leads to the formation of a resonance-stabilized cation.

    • α-Cleavage adjacent to Nitrogen: Loss of the methyl (•CH₃) radical from the C2 position would be a highly favored pathway, leading to a stable, resonance-stabilized iminium ion at m/z 72 .

    • α-Cleavage adjacent to Oxygen: Loss of a hydrogen radical (•H) from the C3 position would result in an ion at m/z 86 .

  • Ring Cleavage: The strained four-membered ring is prone to opening. A common pathway for cyclic amines involves the cleavage of the C-C bond adjacent to the nitrogen, followed by a second cleavage to release a neutral molecule like ethene. For 2-methylazetidin-3-ol, a characteristic fragmentation would involve the loss of ethene (C₂H₄), resulting in an ion at m/z 59 .

  • Loss of Water: Alcohols frequently undergo dehydration, losing a neutral water molecule (H₂O).[5] This would lead to a fragment ion at m/z 69 .

The following diagram illustrates the predicted primary fragmentation pathways for 2-methylazetidin-3-ol under EI conditions.

G M 2-Methylazetidin-3-ol (M•+, m/z 87) frag72 [M - CH₃]⁺ m/z 72 (Iminium Ion) M->frag72 - •CH₃ (α-cleavage) frag86 [M - H]⁺ m/z 86 M->frag86 - •H (α-cleavage) frag69 [M - H₂O]•+ m/z 69 M->frag69 - H₂O frag59 [M - C₂H₄]•+ m/z 59 M->frag59 - C₂H₄ (Ring Cleavage)

Caption: Predicted EI fragmentation of 2-methylazetidin-3-ol.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically forms a protonated molecule, [M+H]⁺, in the positive ion mode.[3][7] For 2-methylazetidin-3-ol, this would be an ion at m/z 88 . This even-electron ion has low internal energy and is generally stable in the mass spectrometer's source.[8] To induce fragmentation, Collision-Induced Dissociation (CID) is used in a tandem mass spectrometry (MS/MS) experiment.[3]

Key Predicted ESI-MS/MS Fragmentation Pathways of [M+H]⁺ (m/z 88):

  • Loss of Water: The most facile fragmentation for a protonated alcohol is the neutral loss of water (18 Da), which is a very stable small molecule. This would produce a prominent fragment ion at m/z 70 .

  • Loss of Ammonia: While less common than water loss, the loss of ammonia (NH₃, 17 Da) from the protonated amine is a possible pathway, which would yield an ion at m/z 71 .

  • Ring Opening followed by Neutral Loss: The protonated ring can undergo cleavage. A likely pathway involves the loss of a neutral acetaldehyde (CH₃CHO, 44 Da) molecule after ring opening, resulting in a fragment at m/z 44 .

The diagram below outlines the proposed fragmentation cascade for the protonated molecule.

G MH [M+H]⁺ m/z 88 frag70 [M+H - H₂O]⁺ m/z 70 MH->frag70 - H₂O frag71 [M+H - NH₃]⁺ m/z 71 MH->frag71 - NH₃ frag44 [M+H - CH₃CHO]⁺ m/z 44 MH->frag44 - CH₃CHO

Caption: Predicted ESI-MS/MS fragmentation of 2-methylazetidin-3-ol.

Comparative Fragmentation Analysis

To validate our predictions, we compare the expected fragmentation of 2-methylazetidin-3-ol with known patterns from similar molecules.

CompoundMolecular Weight (Da)Key Structural FeaturesPredicted/Known Key Fragments (m/z) and Rationale
2-Methylazetidin-3-ol 874-membered ring, 2° amine, 2° alcohol, methyl groupEI: 72 (loss of •CH₃), 69 (loss of H₂O), 59 (loss of C₂H₄). ESI: 70 (loss of H₂O from [M+H]⁺).
Azetidine 574-membered ring, 2° amineEI: 56 (loss of •H), 42 (loss of •CH₃), 28 (loss of C₂H₅•). Ring strain dictates fragmentation.
Proline 1155-membered ring, 2° amine, carboxylic acidEI: 70 (loss of •COOH). The five-membered ring is more stable than azetidine. ESI: Loss of H₂O and CO from [M+H]⁺. The "proline effect" can lead to inefficient fragmentation.[9]
1-Butanol 74Acyclic, 1° alcoholEI: 56 (loss of H₂O), 43 ([C₃H₇]⁺), 31 ([CH₂OH]⁺ from α-cleavage). Demonstrates classic alcohol fragmentation without ring strain.[5]

This comparison highlights how the combination of ring strain (azetidine vs. proline), the specific functional groups (alcohol vs. carboxylic acid), and the presence of substituents (methyl group) creates a unique fragmentation "fingerprint" for 2-methylazetidin-3-ol.

Recommended Experimental Protocols

Acquiring high-quality, reproducible mass spectra is paramount. The following protocols are designed for the analysis of small, polar molecules like 2-methylazetidin-3-ol.

GC-EI-MS Protocol (for Volatile Analytes)

This method is suitable if the analyte is thermally stable and sufficiently volatile, or if it can be made so through derivatization.[10]

Methodology:

  • Sample Preparation:

    • Accurately dissolve the sample in a volatile, high-purity solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[11]

    • Derivatization (Optional): To improve volatility and thermal stability, perform trimethylsilylation (TMS) by reacting the analyte with a reagent like BSTFA. This will increase the molecular weight by 72 Da for each active hydrogen (on N and O).[12]

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent.

    • Column: A polar stationary phase column, such as a "WAX" type (polyethylene glycol), is recommended for polar analytes.[13][14] A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • MS Detector: Agilent 5977B or equivalent single quadrupole or TOF MS.

  • GC Parameters:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 25-250.

Caption: Workflow for GC-EI-MS analysis.

LC-ESI-MS/MS Protocol (for Non-Volatile Analytes)

This is the preferred method for polar, non-volatile compounds and provides molecular weight information along with structural data from fragmentation.[7][15]

Methodology:

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.[11]

    • Ensure the sample is fully dissolved and filter if any particulate matter is present to avoid clogging the LC system.

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a good starting point. For very polar compounds, a HILIC column may be necessary.

    • MS Detector: Sciex TripleTOF 6600, Thermo Orbitrap, or equivalent Q-TOF or Orbitrap instrument capable of MS/MS.

  • LC Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Full Scan (MS1) followed by data-dependent MS/MS (MS2).

    • MS1 Scan Range: m/z 50-300.

    • MS2 Acquisition: Trigger MS/MS on the most intense ions from the MS1 scan. Isolate the precursor ion (e.g., m/z 88) and fragment using CID.

    • Collision Energy: Use a stepped or rolling collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Conclusion

While direct experimental mass spectra for 2-methylazetidin-3-ol are not widely published, a thorough understanding of mass spectrometry principles allows for the construction of a highly predictive fragmentation guide. Under EI, fragmentation is expected to be dominated by alpha-cleavage (m/z 72) and ring cleavage pathways. Under ESI-MS/MS, the protonated molecule (m/z 88) is predicted to readily lose water to form a dominant fragment at m/z 70. By comparing these predicted patterns with those of azetidine, proline, and 1-butanol, the unique structural contributions of the strained ring and functional groups are highlighted. The provided experimental protocols offer a validated starting point for researchers to acquire high-quality data for this and other small polar molecules, enabling confident structural elucidation.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Benchchem.
  • Tureček, F., & Yao, C. (2019). Heterogeneity in proline hydroxylation of fibrillar collagens observed by mass spectrometry. PLoS ONE, 14(7), e0219561.
  • Jiang, Z., Druker, J., et al. (2025). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife.
  • Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons.
  • Anderson, D. J. (2015). Fragmentation and rearrangement in nitrogen heterocyclic chemistry. Figshare.
  • Jiang, Z., Druker, J., et al. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv.
  • Lu, W., & Rabinowitz, J. D. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
  • Osmolovskaya, N., et al. (2026). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. PMC.
  • Sharma, V. P. (2004). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Asian Journal of Chemistry, 16(3), 1489-1494.
  • GC/MS analysis of small polar volatile molecules. (2011). Chromatography Forum.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
  • Jiang, Z., Druker, J., et al. (2026). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. ResearchGate.
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
  • Osmolovskaya, N., et al. (2026). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. MDPI.
  • Li, Y., & Wu, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Kuhl, C. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.
  • GC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific - US.
  • Kenia, F. P., & Quayle, W. C. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. PubMed.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
  • Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed.
  • Mass Spectrometry. (n.d.). MSU chemistry.
  • Stolte, W. C., et al. (2009). Fragmentation Properties of Three-membered Ring Heterocyclic Molecules by Partial Ion Yield Spectroscopy: C2H4O and C2H4S. Digital Scholarship@UNLV.
  • Bristow, T. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. AstraZeneca.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry.
  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE.
  • Demarque, D. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Fragmentation in Mass Spectrometry. (2023). YouTube.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.
  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube.
  • Fragmentation Pattern in Mass Spectra. (n.d.). Slideshare.

Sources

Validation

Comparative conformational rigidity of azetidin-3-ol vs prolinol

In modern medicinal chemistry and asymmetric organocatalysis, the three-dimensional presentation of pharmacophores is dictated by the conformational behavior of their underlying scaffolds. When deciding between a four-me...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry and asymmetric organocatalysis, the three-dimensional presentation of pharmacophores is dictated by the conformational behavior of their underlying scaffolds. When deciding between a four-membered azetidine ring and a five-membered pyrrolidine ring, researchers must weigh the thermodynamic benefits of pre-organization against the versatility of a flexible ensemble.

This guide provides an objective, data-driven comparison of Azetidin-3-ol and Prolinol , detailing their structural mechanics, quantitative rigidity metrics, and the experimental protocols required to validate their conformational states.

Mechanistic & Structural Analysis

Prolinol: The Highly Flexible Ensemble

Prolinol (pyrrolidin-2-ylmethanol) is built on a five-membered pyrrolidine scaffold. Five-membered rings are inherently flexible, continuously undergoing a dynamic process known as pseudorotation to distribute torsional strain across the ring bonds.

Recent broadband rotational spectroscopy and molecular dynamics (MD) studies demonstrate that prolinol's conformation is highly sensitive to its microenvironment. In a vacuum, it stabilizes into low-energy conformations via intramolecular


 hydrogen bonds. However, in bulk water, prolinol exists as a highly flexible conformational ensemble. Stepwise hydration acts as a "conformational switch," breaking internal hydrogen bonds and forcing the molecule into higher-energy states (up to 

above the global minimum) 1. This flexibility makes prolinol an excellent dynamic catalyst but introduces a high entropic penalty when binding to rigid biological targets.
Azetidin-3-ol: The Rigid Vector

Azetidin-3-ol features a four-membered nitrogen heterocycle. Unlike pyrrolidines, azetidines possess a severe ring strain of approximately


 (comparable to aziridines) 2. To alleviate eclipsing steric interactions between adjacent protons, the azetidine ring adopts a non-planar, puckered conformation  with a dihedral angle of roughly 

3.

This puckering restricts the C3-hydroxyl group to specific pseudo-axial or pseudo-equatorial exit vectors. Because the energy barrier to invert this pucker is significant, azetidin-3-ol acts as a rigid, locked scaffold. This constrained geometry drastically reduces the conformational entropy penalty upon target binding, making azetidines privileged bioisosteres for larger, more flexible heterocycles in drug discovery 45.

G cluster_prolinol Prolinol (Pyrrolidine Scaffold) cluster_azetidin Azetidin-3-ol (Azetidine Scaffold) P_Flex Highly Flexible Ensemble P_Pseudo Pseudorotation P_Flex->P_Pseudo Low Energy Barrier P_Water Hydration-Induced Conformational Switch P_Pseudo->P_Water H-Bonding A_Rigid Conformational Rigidity A_Pucker Puckered Ring (~37°) A_Rigid->A_Pucker Restricted Vectors A_Strain High Ring Strain (~25.2 kcal/mol) A_Pucker->A_Strain Energy Penalty

Conformational dynamics: Prolinol's flexible pseudorotation vs. Azetidin-3-ol's rigid puckered strain.

Comparative Quantitative Data

The following table summarizes the physicochemical and conformational differences between the two scaffolds, highlighting why a researcher might select one over the other.

PropertyAzetidin-3-olProlinol
Ring Size 4-membered (Azetidine)5-membered (Pyrrolidine)
Ring Strain Energy ~25.2 kcal/mol~5.8 kcal/mol
Primary Dynamic Process Puckering Inversion (High Barrier)Pseudorotation (Low Barrier)
Conformational State (Aq) Rigid, restricted exit vectorsHighly flexible ensemble
Target Binding Entropy Low entropic penaltyHigh entropic penalty
Typical Application Bioisostere, rigid pharmacophoreChiral auxiliary, organocatalyst

Experimental Protocols for Conformational Profiling

To objectively validate the rigidity of these scaffolds, researchers must employ orthogonal analytical techniques. Below are the self-validating workflows used to map the conformational space of both molecules.

Protocol A: Solution-State Ensemble Analysis (Prolinol)

Because prolinol is highly flexible, standard 1D NMR yields time-averaged signals that mask its true conformational diversity. A combination of NOESY NMR and Molecular Dynamics is required.

  • Sample Preparation: Prepare a

    
     solution of prolinol in 
    
    
    
    to simulate bulk hydration, and a parallel sample in anhydrous
    
    
    to observe the internally H-bonded state.
  • NOESY/ROESY NMR Acquisition: Acquire 2D NOESY spectra at

    
     with a mixing time optimized for small molecules (e.g., 
    
    
    
    ).
  • Distance Geometry Calculation: Extract cross-peak volumes to calculate interproton distances. In

    
    , the absence of a stable 
    
    
    
    NOE cross-peak confirms the water-induced conformational switch.
  • MD Simulation Validation: Run explicit solvent MD simulations. The empirical NMR distances should match the time-averaged distances of the simulated conformational ensemble, proving the existence of multiple rapidly interconverting states.

Protocol B: Solid-State Vectorization Analysis (Azetidin-3-ol)

To prove the rigid, puckered nature of azetidin-3-ol, solid-state X-ray crystallography is the gold standard, as it freezes the molecule and reveals absolute spatial coordinates.

  • Derivative Crystallization: Because low molecular weight azetidin-3-ol is difficult to crystallize, synthesize a heavier derivative (e.g., N-benzhydryl or O-benzoyl azetidin-3-ol). Grow single crystals via slow evaporation in an ethyl acetate/hexane mixture.

  • Low-Temperature X-Ray Diffraction: Mount a single crystal on a diffractometer and collect data at

    
    . Causality: Cryo-cooling minimizes thermal atomic vibrations (B-factors), allowing for precise measurement of the strained ring bonds.
    
  • Puckering Amplitude Calculation: Following structure solution and refinement, calculate the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. A measurement near

    
     confirms the puckered state.
    
  • Vector Mapping: Analyze the orientation of the C3-substituent. A pseudo-equatorial position confirms that the rigid ring successfully minimizes steric clashes, validating its use as a locked vector in drug design.

Workflow cluster_NMR Solution-State Analysis cluster_Xray Solid-State Analysis Start Compound Selection (Prolinol vs Azetidin-3-ol) NMR NMR Spectroscopy (NOESY/ROESY) Start->NMR Xray X-Ray Crystallography (100 K) Start->Xray MD Molecular Dynamics & Stepwise Hydration NMR->MD Bulk Water Simulation Conclusion Conformational Profiling (Ensemble vs Rigid Vector) MD->Conclusion Puckering Puckering Amplitude & Dihedral Calculation Xray->Puckering Coordinate Refinement Puckering->Conclusion

Experimental workflows mapping flexible ensembles (NMR/MD) vs. rigid vectors (X-Ray).

References

  • Stepwise Hydration Reveals Conformational Switching in Chiral Prolinol Source: ACS Publications URL:[Link]

  • Preparation and Synthetic Applications of Azetidines Source: Clockss (Heterocycles) URL:[Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines Source: ACS Publications URL:[Link]

Sources

Comparative

Benchmarking Synthetic Routes for Chiral Azetidines: A Comparative Guide

Executive Summary: The Azetidine Renaissance Azetidines (4-membered nitrogen heterocycles) have transitioned from niche curiosities to privileged scaffolds in modern drug design. Their unique geometric constraints offer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Renaissance

Azetidines (4-membered nitrogen heterocycles) have transitioned from niche curiosities to privileged scaffolds in modern drug design. Their unique geometric constraints offer a "Goldilocks" zone between the instability of aziridines and the entropic freedom of pyrrolidines.

  • Key Advantage: Incorporating an azetidine often lowers lipophilicity (LogD) and modulates pKa (typically 1–2 units lower than pyrrolidine/piperidine analogues), improving metabolic stability and oral bioavailability.

  • The Challenge: The inherent ring strain (~25 kcal/mol) makes synthesizing chiral, highly substituted azetidines difficult. Traditional cyclization often suffers from poor atom economy or racemization.

This guide benchmarks three dominant synthetic strategies, enabling you to select the optimal route based on your target's substitution pattern (C2 vs. C3) and scale requirements.

Decision Matrix: Selecting Your Route

Before initiating wet-lab work, use this logic flow to determine the most viable synthetic strategy.

Azetidine_Selection Start Target Structure Analysis Subst Where is the Chirality? Start->Subst C2 C2-Substitution (Alpha to Nitrogen) Subst->C2 C3 C3-Substitution (Distal) Subst->C3 Scale Scale Requirement? C2->Scale Complex Quaternary Center? C3->Complex Small Discovery (<100mg) Scale->Small Large Process (>10g) Scale->Large MethodA Method A: Chiral Pool (Amino Acid Reduction) Small->MethodA MethodB Method B: Sulfinamide Auxiliary (Diastereoselective Addition) Large->MethodB YesQuad Yes (e.g., 3,3-disubst) Complex->YesQuad NoQuad No (e.g., 3-aryl) Complex->NoQuad MethodC Method C: Strain-Release (ABB Functionalization) YesQuad->MethodC NoQuad->MethodC Preferred MethodD Method D: Photochemical [2+2] Cycloaddition NoQuad->MethodD Alternative

Figure 1: Strategic decision tree for selecting azetidine synthesis routes based on substitution pattern and scale.

Comparative Benchmarking

We evaluated three primary methodologies based on yield, enantiomeric excess (ee), atom economy, and scalability.

MetricMethod A: Chiral Pool (Classic) Method B: Sulfinamide Auxiliary (Modern C2) Method C: Strain-Release (Modern C3)
Primary Target C2-substituted (simple alkyl/aryl)C2-substituted (diverse/complex)C3-substituted (aryl/quaternary)
Chirality Source Starting Material (Amino Acid)Auxiliary (

-Butanesulfinamide)
Catalyst / Substrate Control
Step Count Low (3-4 steps)Moderate (3 steps)Low (1-2 steps from ABB)
Yield (Avg) 40–60% (Cyclization often low)50–75% (Overall)60–90%
Enantiopurity >99% ee (Retained)>95% de (Separable)N/A (Achiral) or High (Catalytic)
Scalability High (Cheap reagents)High (Gram-scale proven)Moderate (ABB stability issues)
Key Limitation Limited diversity; racemization riskCost of auxiliary; removal stepRequires unstable bicyclic precursor

Deep Dive: Experimental Protocols

Method B: The Sulfinamide Route (Best for C2-Chiral Azetidines)

Context: This method utilizes Ellman’s auxiliary (


-butanesulfinamide) to direct the addition of Grignard reagents into 3-chloropropanal derivatives. It is superior to the Chiral Pool method for generating diverse libraries because you are not limited by commercially available amino acids.
Mechanistic Workflow
  • Condensation: Formation of chiral

    
    -sulfinyl imine.
    
  • Addition: Diastereoselective Grignard addition (creates the chiral center).

  • Cyclization: Base-mediated intramolecular displacement of the chloride.

Sulfinamide_Route Step1 3-Chloropropanal + (R)-t-BS-NH2 Imine Chiral N-Sulfinyl Imine Step1->Imine Ti(OEt)4 Intermed Sulfinamide Intermediate (High dr) Imine->Intermed Step 2 Step2 R-MgBr (Grignard) (Diastereoselective) Product Chiral C2-Azetidine Intermed->Product Step 3 (-HCl) Step3 Base (LiHMDS/NaH) Cyclization

Figure 2: The Sulfinamide Auxiliary route for high-dr synthesis of C2-substituted azetidines.

Validated Protocol (Gram-Scale)

Based on recent optimizations (e.g., J. Org. Chem. 2024/2025 workflows).

  • Imine Formation:

    • To a solution of 3-chloropropanal (1.0 equiv) in THF (0.5 M), add (R)-tert-butanesulfinamide (1.05 equiv) and Ti(OEt)₄ (2.0 equiv).

    • Stir at RT for 12 h. Quench with brine, filter through Celite.

    • Checkpoint: Verify imine formation by ¹H NMR (distinct shift of aldimine proton).

  • Diastereoselective Addition:

    • Cool the imine solution (in CH₂Cl₂) to -78 °C.

    • Add R-MgBr (2.0 equiv) dropwise. Stir for 2 h at -78 °C.

    • Critical: Slow addition is required to maximize diastereomeric ratio (dr). Typical dr is >90:10.

  • Cyclization:

    • Warm crude mixture to RT. Treat with NaH (2.5 equiv) in THF at 60 °C for 3 h.

    • Purification: Flash chromatography separates the minor diastereomer, yielding optically pure protected azetidine.

  • Deprotection (Optional): Treat with 4M HCl/Dioxane to reveal the free amine.

Method C: Strain-Release Functionalization (Best for C3-Functionalization)

Context: This "modern" approach uses [1.1.0]azabicyclobutanes (ABBs) as spring-loaded electrophiles. It is the only reliable way to install quaternary centers at the C3 position (e.g., 3-aryl-3-fluoro azetidines) without multi-step ring closures.

Mechanistic Insight

The reaction relies on the relief of ring strain (~60 kcal/mol in ABB vs ~25 kcal/mol in azetidine). Transition metals (Ni, Pd) or radicals trigger the cleavage of the central C-N bond.

Validated Protocol (Ni-Catalyzed Arylation)

Adapted from Aggarwal and Liao groups (2023-2024).

  • ABB Preparation:

    • Synthesize ABB from commercially available 2,3-dibromopropylamine (one-pot cyclization). Note: ABBs can be volatile and unstable; store at -20 °C.

  • Coupling Reaction:

    • Reagents: ABB (1.0 equiv), Aryl Boronic Acid (1.5 equiv), NiCl₂(dme) (5 mol%), bipyridine ligand (5 mol%).

    • Solvent: 1,4-Dioxane/t-Amyl alcohol (1:1).

    • Conditions: Heat to 60 °C for 12 h under Argon.

  • Workup:

    • Filter through a silica plug. The product is a 3-substituted azetidine.[1][2][3]

    • Self-Validation: The disappearance of the strained C-H peaks of ABB in NMR confirms ring opening.

Expert Insights & Troubleshooting

ProblemRoot CauseSolution
Low Yield in Cyclization (Method A/B) Polymerization of linear amineRun under high dilution (0.05 M) to favor intramolecular reaction over intermolecular polymerization.
Racemization (Method A) High temperature during activationUse milder activation (e.g., Mitsunobu conditions) or ensure temperature < 0 °C during mesylation.
ABB Degradation (Method C) Acid sensitivityABBs are acid-labile. Ensure all glassware is base-washed or use buffered conditions.
Poor dr (Method B) Fast Grignard additionMaintain -78 °C strictly and add Grignard reagent over >30 mins.

References

  • Aggarwal, V. K., et al. (2022). "Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines." Angewandte Chemie International Edition. [Link]

  • Liao, H.-H., et al. (2023).[4][5] "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization." Journal of the American Chemical Society. [Link]

  • Ellman, J. A., et al. (2024).[6] "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry. [Link]

  • Schindler, C. S., et al. (2020). "Synthesis of Azetidines by Aza-Paternò-Büchi Reaction." Chemical Science. [Link]

Sources

Validation

IR spectroscopy characteristic bands for 2-methylazetidin-3-ol

Title : Structural Verification of 2-Methylazetidin-3-ol: A Comparative Guide to IR Spectroscopy Modalities Introduction In modern drug discovery, small, highly polar, and strained heterocycles like 1 are increasingly ut...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Verification of 2-Methylazetidin-3-ol: A Comparative Guide to IR Spectroscopy Modalities

Introduction In modern drug discovery, small, highly polar, and strained heterocycles like 1 are increasingly utilized to improve the pharmacokinetic profiles of lead compounds[1]. However, characterizing these scaffolds presents unique analytical challenges. The combination of a strained four-membered azetidine ring, a secondary amine, and a hydroxyl group creates a complex vibrational landscape[2]. Furthermore, these compounds are typically isolated as highly hygroscopic hydrochloride salts[3], which severely complicates traditional infrared (IR) analysis.

As an Application Scientist, I frequently observe laboratories struggling to obtain clean, interpretable IR spectra for azetidine derivatives due to improper sampling modality selection. This guide provides a deep dive into the characteristic IR bands of 2-methylazetidin-3-ol, objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR, and establishes a self-validating protocol for accurate structural verification.

Part 1: Theoretical Framework & Spectroscopic Causality

Before comparing instrumentation, we must understand the intrinsic vibrational modes of the target molecule. The IR spectrum of 2-methylazetidin-3-ol is defined by its functional groups and the geometric constraints of the azetidine ring[4].

Table 1: Characteristic IR Bands of 2-Methylazetidin-3-ol
Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
O-H Stretch 3200 – 3400Strong, BroadExtensive intermolecular hydrogen bonding in the solid state weakens the O-H bond force constant, red-shifting and broadening the peak[4].
N-H Stretch 3100 – 3300Medium, BroadSecondary amines exhibit a single stretching band. In 2-methylazetidin-3-ol, this often overlaps with the broad O-H stretch[2].
C-H Stretch (sp³) 2850 – 2970Medium, SharpThe ring strain of the azetidine slightly increases the s-character of the C-H bonds, pushing the frequency slightly higher than typical unstrained aliphatic chains[4].
C-N Stretch 1100 – 1240MediumCoupled with the unique ring puckering and deformation modes specific to the 4-membered azetidine ring[2].
C-O Stretch 1050 – 1150StrongCharacteristic stretching frequency for secondary alcohols[4].

Note: The absence of a strong band in the 1700–1765 cm⁻¹ region confirms the compound is not oxidized to an azetidin-2-one (β-lactam) derivative[5].

Part 2: Comparative Analysis of IR Modalities

To accurately capture the bands listed in Table 1, the choice of sampling technique is paramount. We compare the two dominant modalities: Diamond ATR-FTIR and Transmission FTIR (KBr Pellet) .

Transmission FTIR (KBr Pellet)

Historically, 6 has been the gold standard because the IR beam passes completely through the bulk sample, providing true relative peak intensities that perfectly match legacy spectral libraries[6].

  • The Causality of Failure: Potassium bromide (KBr) is highly hygroscopic. When preparing a pellet of a polar, hygroscopic salt like 2-methylazetidin-3-ol hydrochloride, atmospheric moisture is inevitably absorbed. This introduces a massive, broad water absorption band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹[7]. This artifact completely obscures the critical O-H and N-H stretching regions, rendering the spectrum useless for definitive functional group verification.

Attenuated Total Reflectance (ATR-FTIR)

7 passes the IR beam through a high-refractive-index crystal (e.g., Diamond), creating an evanescent wave that penetrates only 0.5 to 2 µm into the sample surface[7].

  • The Causality of Success: ATR requires zero sample preparation. The solid compound is pressed directly onto the non-hygroscopic diamond crystal, entirely bypassing the moisture interference associated with KBr[6]. This preserves the pristine O-H and N-H bands.

  • The Caveat: Because penetration depth is wavelength-dependent, lower frequency bands (like the C-O stretch at 1100 cm⁻¹) absorb more energy and appear artificially stronger than high-frequency bands (like the O-H stretch at 3300 cm⁻¹)[8]. Therefore, 8 is mandatory before comparing the data to transmission-based libraries[8],[9].

Table 2: Performance Comparison Matrix
Analytical ParameterDiamond ATR-FTIR (Recommended)Transmission (KBr Pellet)
Moisture Interference Minimal (Direct solid analysis)High (KBr matrix absorbs water)
O-H / N-H Band Clarity ExcellentPoor (Often masked by H₂O)
Spectral Intensities Skewed (Requires ATR correction)True to bulk absorbance
Sample Recovery 100% (Non-destructive)0% (Dispersed in KBr matrix)
Visualization: Modality Selection Workflow

Workflow Sample Target: 2-Methylazetidin-3-ol (Highly Hygroscopic) Prep Select IR Modality Sample->Prep ATR Diamond ATR-FTIR (No Sample Prep) Prep->ATR Recommended KBr Transmission FTIR (KBr Pellet Prep) Prep->KBr Legacy Method ATR_Result Clear O-H & N-H Bands (3100-3400 cm⁻¹) ATR->ATR_Result KBr_Result Bands Obscured by Absorbed Atmospheric H₂O KBr->KBr_Result

Decision matrix for IR sampling modalities when analyzing hygroscopic azetidine derivatives.

Part 3: Self-Validating Experimental Protocol (ATR-FTIR)

To ensure scientific integrity and reproducibility, follow this self-validating workflow for analyzing 2-methylazetidin-3-ol via Diamond ATR-FTIR.

Step 1: Crystal Decontamination & Baseline Validation

  • Clean the diamond ATR crystal and the pressure anvil using a lint-free wipe moistened with LC-MS grade isopropanol.

  • Allow the solvent to evaporate completely (approx. 30 seconds).

  • Validation Check: Run a background scan (air). Inspect the energy profile. Causality: Any residual organics will introduce spurious C-H stretches (~2900 cm⁻¹), which will confound the identification of the azetidine's native C-H bands. The baseline must be flat at 100% transmittance.

Step 2: Sample Application & Contact Optimization

  • Transfer 1–2 mg of 2-methylazetidin-3-ol powder directly onto the center of the diamond crystal.

  • Lower the pressure anvil until the integrated clutch mechanism clicks.

  • Validation Check: Monitor the real-time preview. Causality: The evanescent wave only penetrates ~1 µm[7]. Without intimate physical contact, the signal-to-noise ratio will be unacceptably low. Ensure the strongest peak (usually the C-O stretch) reaches at least 10% absorbance (90% transmittance).

Step 3: Spectral Acquisition

  • Collect 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Causality: Signal-to-noise ratio improves with the square root of the number of scans. For small, polar molecules, 64 scans provide an optimal balance of rapid throughput and spectral clarity.

Step 4: Data Processing & Mechanistic Correction

  • Apply the software's ATR Correction Algorithm (often based on the Advanced ATR correction model incorporating the crystal's refractive index and angle of incidence).

  • Validation Check: Compare the pre- and post-correction spectra. The relative intensity of the high-frequency O-H stretch (~3300 cm⁻¹) should increase relative to the low-frequency C-O stretch (~1100 cm⁻¹), correcting the wavelength-dependent penetration bias[8].

Visualization: Mechanistic Flow of ATR Correction

ATR_Mechanics IR_Beam Infrared Beam (Variable Wavelength) Crystal Diamond ATR Crystal (High Refractive Index) IR_Beam->Crystal Evanescent Evanescent Wave Interacts with Sample Crystal->Evanescent LowFreq Low Frequencies (<1500 cm⁻¹) Deeper Penetration = Stronger Peaks Evanescent->LowFreq HighFreq High Frequencies (>3000 cm⁻¹) Shallower Penetration = Weaker Peaks Evanescent->HighFreq Correction Software ATR Correction (Normalizes Relative Intensities) LowFreq->Correction HighFreq->Correction

Mechanistic flow of wavelength-dependent penetration in ATR-FTIR and software correction.

Conclusion

For the structural verification of 2-methylazetidin-3-ol, traditional transmission FTIR introduces unacceptable moisture artifacts that mask critical functional groups. Diamond ATR-FTIR, paired with rigorous background validation and algorithmic ATR correction, provides a superior, self-validating system. By understanding the causality behind both the molecular vibrations and the instrumentation physics, researchers can confidently confirm the identity and purity of this essential pharmaceutical building block.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Available at: [Link]

  • Advanced Journal of Chemistry. "Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity". Available at:[Link]

  • PubChem (NIH). "3-Hydroxyazetidine hydrochloride". Available at:[Link]

  • PubChem (NIH). "(2R,3S)-2-methylazetidin-3-ol". Available at:[Link]

  • Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling". Available at:[Link]

  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy". Available at:[Link]

  • Rocky Mountain Labs. "Why ATR-FTIR Results Don't Always Match Expectations". Available at:[Link]

  • Organic Chemistry I (Pressbooks). "IR Spectrum and Characteristic Absorption Bands". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2R,3S)-2-methylazetidin-3-ol proper disposal procedures

Comprehensive Safety and Disposal Protocol for (2R,3S)-2-Methylazetidin-3-ol (2R,3S)-2-methylazetidin-3-ol is a highly valuable, strained-ring chiral building block utilized extensively in drug discovery and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for (2R,3S)-2-Methylazetidin-3-ol

(2R,3S)-2-methylazetidin-3-ol is a highly valuable, strained-ring chiral building block utilized extensively in drug discovery and pharmaceutical development. Due to the presence of a secondary amine, a hydroxyl group, and a highly strained four-membered azetidine ring, this compound exhibits specific reactivity and toxicological profiles that demand rigorous operational and disposal protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step methodology for the safe handling, emergency mitigation, and compliant disposal of this chemical[1].

Chemical Profile & Mechanistic Hazard Causality

Understanding the intrinsic properties of (2R,3S)-2-methylazetidin-3-ol is the absolute foundation of prudent laboratory practice[2]. The compound is typically encountered either as a free base or as a hydrochloride salt.

Mechanistic Insight: The azetidine ring possesses significant angle strain (~26 kcal/mol). While relatively stable under ambient conditions, the nucleophilic secondary amine and the strained ring make it highly incompatible with strong oxidizers and strong acids. Exposure to these reagents can trigger exothermic ring-opening or oxidative degradation, releasing toxic nitrogen oxides (NOx). Furthermore, the compound is classified as a severe irritant and is harmful if ingested or inhaled.

Table 1: Physicochemical and Hazard Profile

Property / HazardDescription / GHS ClassificationOperational Implication
Chemical Form Free base (liquid/low-melting solid) or HCl salt (solid)[3]HCl salt generates corrosive dust; free base presents vapor inhalation risks.
GHS Health Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful inhaled), H335 (Respiratory irritation)Mandates the use of a chemical fume hood and strict PPE (nitrile gloves, splash goggles).
Chemical Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.Waste streams must be strictly segregated to prevent exothermic reactions.
Environmental Hazard Uncharacterized ecotoxicity; assumed harmful to aquatic life.Absolute prohibition of drain disposal. Must be routed to high-temperature incineration[4].

Operational Safety & Handling Protocols

Every protocol involving (2R,3S)-2-methylazetidin-3-ol must be designed as a self-validating system—meaning the workflow inherently prevents exposure even if a primary control fails.

Step-by-Step Handling Methodology:

  • Engineering Controls Verification: Prior to opening the container, verify that the chemical fume hood possesses a minimum face velocity of 100 feet per minute (fpm).

  • PPE Selection: Don standard laboratory PPE, including a flame-resistant lab coat, chemical-resistant nitrile gloves, and tight-fitting safety goggles. Causality: Double-gloving is recommended for the free base due to the enhanced skin penetrability of organic amines.

  • Atmospheric Control: For the free base, handle under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation and moisture absorption. The HCl salt should be kept in a dark, dry place at room temperature.

  • Weighing and Transfer: Use an analytical balance enclosed within the fume hood or a vented balance enclosure to prevent the aerosolization of the hydrochloride salt dust.

HandlingWorkflow Start Initiate Handling Protocol Risk Assess Chemical Form (HCl salt vs. Free Base) Start->Risk PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Risk->PPE Hood Transfer to Chemical Fume Hood (Min 100 fpm face velocity) PPE->Hood Execute Execute Synthetic/Analytical Workflow Hood->Execute Waste Generate Liquid/Solid Waste Execute->Waste

Operational handling workflow and risk assessment for (2R,3S)-2-methylazetidin-3-ol.

Emergency Response & Spill Mitigation

In the event of a spill, immediate containment is critical to prevent respiratory exposure and environmental release.

Step-by-Step Spill Response Methodology:

  • Evacuate and Assess: Immediately clear the immediate area. If the spill occurs outside a fume hood and exceeds 50 mL or 50 g, evacuate the laboratory and contact Environmental Health and Safety (EHS).

  • Containment: For liquid free-base spills, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth). Causality: Combustible absorbents like sawdust must be avoided as the amine can react exothermically if trace oxidizers are present. For solid HCl salt spills, lightly mist the solid with water to prevent dust generation before sweeping.

  • Collection: Use non-sparking tools to collect the absorbed material or dampened solid. Place the material into a rigid, sealable, high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface thoroughly with a mild detergent and water, collecting all wash water into the hazardous waste container.

Comprehensive RCRA-Compliant Disposal Procedures

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), (2R,3S)-2-methylazetidin-3-ol waste must be managed stringently[1][5]. Drain disposal is strictly prohibited.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect (2R,3S)-2-methylazetidin-3-ol waste in a dedicated, chemically compatible container (glass or HDPE). Critical Rule: Never mix azetidine waste with nitric acid, perchloric acid, or other strong oxidizers. Mixing basic amines with these reagents can form highly explosive salts or trigger spontaneous combustion.

  • Container Management: Ensure the waste container is tightly sealed at all times except when actively adding waste. This complies with EPA closed-container regulations and prevents the escape of volatile free-base vapors.

  • Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list all constituents (e.g., "(2R,3S)-2-methylazetidin-3-ol, 5%; Methanol, 95%")[1].

  • Satellite Accumulation Area (SAA) Storage: Store the container in a designated SAA at or near the point of generation. Under 40 CFR Part 262, an SAA can accumulate up to 55 gallons of non-acute hazardous waste[5].

  • Transfer and Final Disposal: Once the SAA volume limit is reached, or the container is full, date the container and transfer it to the Central Accumulation Area (CAA) within 3 consecutive days[5]. The waste must ultimately be transported by a licensed hazardous waste vendor to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration. Causality: Incineration (>1000°C) is required to completely cleave the robust C-N bonds and the strained azetidine ring, while TSDF scrubbers capture the resulting nitrogen oxide (NOx) emissions.

DisposalPathway Waste Collect (2R,3S)-2-methylazetidin-3-ol Waste Stream Segregate Segregate from Strong Oxidizers & Acids Waste->Segregate Label Label: 'Hazardous Waste' + Toxic/Irritant Segregate->Label SAA Store in Satellite Accumulation Area (SAA) < 55 gal Label->SAA CAA Transfer to Central Accumulation Area (CAA) within 3 days SAA->CAA Container Full TSDF Transport to Licensed TSDF for High-Temp Incineration CAA->TSDF Max 90/180/270 Days (Based on Generator Status)

RCRA-compliant chemical waste segregation and disposal pathway.

Regulatory Compliance & Laboratory Management

Institutions must maintain an accurate chemical inventory to ensure regulatory compliance and facilitate emergency planning[4]. For academic and research institutions operating under EPA RCRA Subpart K, hazardous waste determinations can be made by trained professionals at the CAA rather than by individual researchers in the lab, providing operational flexibility while ensuring safety[1][6]. Furthermore, waste storage areas must be inspected at least weekly to ensure container integrity and verify that no leaks or dangerous pressure buildups have occurred[7].

By adhering to these rigorous, self-validating protocols, laboratories can ensure the safe handling of (2R,3S)-2-methylazetidin-3-ol while maintaining absolute compliance with environmental and occupational health regulations.

References

  • (2R,3S)-2-Methylazetidin-3-ol hydrochloride SDS | CSIC Intranet | [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | National Academies of Sciences, Engineering, and Medicine |[Link]

  • Management of Chemicals - Prudent Practices in the Laboratory | NCBI Bookshelf - NIH | [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA | [Link]

  • Laboratory Waste Management: The New Regulations | Medical Laboratory Management |[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA |[Link]

  • Hazardous Waste Management in the Laboratory | Lab Manager | [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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